Product packaging for 2-(o-Tolylcarbamoyl)benzoic acid(Cat. No.:CAS No. 19336-68-6)

2-(o-Tolylcarbamoyl)benzoic acid

Cat. No.: B190199
CAS No.: 19336-68-6
M. Wt: 255.27 g/mol
InChI Key: ZLFQPNGPGDNBNH-UHFFFAOYSA-N
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Description

2-(o-Tolylcarbamoyl)benzoic acid (CAS 19336-68-6), also known as N-(o-tolyl)phthalamic acid, is a benzoic acid derivative of significant interest in chemical and pharmaceutical research . This compound serves as a versatile synthetic intermediate and biological scaffold. Its structure features both carboxylic acid and amide functional groups, allowing for diverse chemical transformations and enabling its use in the synthesis of more complex molecules, such as N-aryl phthalimides . Researchers have explored the application of carbamoylbenzoic acids like this one as ligands for complexing metal ions, showing potential in environmental chemistry for the treatment of wastewater contaminated with heavy metals . Furthermore, N-aryl phthalamic acids have been investigated for their biological activity, including uses as plant growth regulators that can improve crop yields by enhancing fructification . The compound is synthesized via a classic condensation reaction between phthalic anhydride and o-toluidine . With a molecular formula of C₁₅H₁₃NO₃ and a molecular weight of 255.27 g/mol, it provides researchers with a valuable building block for drug discovery and materials science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B190199 2-(o-Tolylcarbamoyl)benzoic acid CAS No. 19336-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQPNGPGDNBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19336-68-6
Record name 2'-METHYLPHTHALANILIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. These compounds are of significant interest in medicinal chemistry, serving as key structural motifs in various pharmacologically active agents. This document details the core synthetic strategies, provides structured quantitative data for comparative analysis, and outlines detailed experimental protocols for key reactions.

Introduction

2-[(2-substitutedphenyl) carbamoyl] benzoic acids are derivatives of phthalamic acid, characterized by a carboxamide linkage between a phthalic acid moiety and a substituted aniline. The nature and position of the substituent on the phenyl ring play a crucial role in modulating the biological activity of these molecules. The synthetic approaches to these compounds primarily revolve around the formation of the central amide bond. This guide will focus on the most prevalent and effective methods for their preparation.

Core Synthetic Methodologies

The synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids can be broadly categorized into two main approaches: direct acylation of anilines with phthalic anhydride and coupling reactions to form N-aryl anthranilic acid precursors, which can be conceptually related to the target structure.

Direct Acylation using Phthalic Anhydride

The most direct route involves the reaction of phthalic anhydride with an appropriately substituted o-aniline. This reaction proceeds via a nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of the desired carboxamide.

A key advantage of this method is its operational simplicity and the ready availability of a wide range of substituted anilines and phthalic anhydride. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.[1][2]

Ullmann Condensation for N-Aryl Anthranilic Acid Precursors

While not a direct synthesis of the target carbamoyl benzoic acids, the Ullmann condensation is a fundamental method for preparing the structurally related N-aryl anthranilic acids (fenamic acids).[3][4] This reaction is crucial for understanding the broader context of synthesizing molecules with an ortho-benzoic acid functionality linked to a substituted phenyl ring. The classical Ullmann condensation involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aryl amine.[5][6][7]

Modern variations of the Ullmann condensation have been developed to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation and ionic liquids.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids and related N-aryl anthranilic acids, providing a comparative overview of different synthetic approaches.

Table 1: Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids via Phthalic Anhydride Acylation

Substituent (R)Starting MaterialsSolventReaction ConditionsYield (%)Melting Point (°C)Reference
2-OHPhthalic anhydride, o-aminophenolDichloromethane---[1][2]
2-OCH₃Phthalic anhydride, o-anisidineTHFStirred, 1 hour, RT71190-192[1][2]
2-ClPhthalic anhydride, o-chloroanilineTHFReflux, 1 hour--[1][2]

Table 2: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation

Product NameStarting MaterialsCatalyst/ReagentsReaction ConditionsYield (%)Reference
N-Aryl Anthranilic Acidso-chlorobenzoic acid, various substituted anilinesCupric oxide, anhydrous potassium carbonateReflux, 7 hoursGood[6][7]
Mefenamic AcidPotassium salt of 2-bromobenzoic acid, 2,3-dimethylanilineCopper (II) acetate--[10]
Meclofenamic AcidPotassium salt of 2-bromobenzoic acid, 2,6-dichloro-3-methylanilineCopper (II) bromide, N-ethylmorpholine, diglyme--[10]
N-Aryl Anthranilic AcidsAnthranilic acids, aryl bromides-Microwave irradiationGood to Excellent[9]
N-Aryl Anthranilic AcidsPotassium 2-bromobenzoate, substituted anilinesCopper acetate, [TBP]Cl (ionic liquid)170°CExcellent[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids via Phthalic Anhydride Acylation[1][2]

Materials:

  • Phthalic anhydride

  • Ortho-substituted aniline (e.g., o-aminophenol, o-anisidine, o-chloroaniline)

  • Solvent (e.g., Dichloromethane or Tetrahydrofuran - THF)

  • Round bottom flask

  • Magnetic stirrer

  • Water bath (for reflux)

Procedure:

  • In a round bottom flask, dissolve the ortho-substituted aniline (1 equivalent) in the appropriate solvent (e.g., 20 mL of THF).

  • In a separate flask, dissolve phthalic anhydride (1 equivalent) in the same solvent (e.g., 5 mL of THF).

  • Add the phthalic anhydride solution to the aniline solution.

  • For the synthesis of 2-[(2-methoxyphenyl) carbamoyl] benzoic acid, stir the reaction mixture vigorously at room temperature for one hour.

  • For the synthesis of 2-[(2-chlorophenyl) carbamoyl] benzoic acid, reflux the reaction mixture in a water bath for one hour.

  • After the reaction is complete, cool the mixture. If a precipitate forms, filter the product.

  • The crude product can be purified by washing with a suitable solvent like diethyl ether.

Protocol 2: General Procedure for the Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation[6][7]

Materials:

  • o-chlorobenzoic acid

  • Substituted aniline

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate

  • Ethanol (for recrystallization)

  • Reflux apparatus

Procedure:

  • In a round bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).

  • Heat the mixture under reflux for 7 hours.

  • After reflux, cool the reaction mixture and suspend the resulting solid in water.

  • Precipitate the title compounds by adding dilute hydrochloric acid.

  • Filter the solid product, dry it, and recrystallize from ethanol (95%).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_direct Direct Acylation cluster_ullmann Ullmann Condensation (Related Precursors) Phthalic Anhydride Phthalic Anhydride Reaction + Phthalic Anhydride->Reaction o-Substituted Aniline o-Substituted Aniline o-Substituted Aniline->Reaction Target Compound 2-[(2-substitutedphenyl) carbamoyl]benzoic acid Reaction->Target Compound Solvent, Temp. 2-Halobenzoic Acid 2-Halobenzoic Acid Coupling + 2-Halobenzoic Acid->Coupling Aryl Amine Aryl Amine Aryl Amine->Coupling N-Aryl Anthranilic Acid N-Aryl Anthranilic Acid Coupling->N-Aryl Anthranilic Acid Cu Catalyst, Base

Caption: Synthetic routes to target compounds and related precursors.

Experimental_Workflow_Acylation start Start dissolve_reactants Dissolve Phthalic Anhydride and Substituted Aniline start->dissolve_reactants mix_solutions Mix Reactant Solutions dissolve_reactants->mix_solutions react React at RT or Reflux mix_solutions->react cool_filter Cool and Filter Product react->cool_filter purify Purify by Washing cool_filter->purify end End purify->end

Caption: Workflow for direct acylation synthesis.

Experimental_Workflow_Ullmann start Start mix_reactants Combine 2-Halobenzoic Acid, Aryl Amine, Cu Catalyst, and Base start->mix_reactants reflux Reflux for 7 Hours mix_reactants->reflux workup Aqueous Workup and Acidification reflux->workup filter_dry Filter and Dry Product workup->filter_dry recrystallize Recrystallize from Ethanol filter_dry->recrystallize end End recrystallize->end

Caption: Workflow for Ullmann condensation.

References

The Multifaceted Biological Activities of Novel Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities.[1] In recent years, there has been a surge in the design and synthesis of novel benzoic acid derivatives with enhanced therapeutic potential. These compounds are being extensively investigated for a wide range of applications, including anticancer, antimicrobial, and anti-inflammatory therapies.[1][2] This technical guide provides an in-depth overview of the current landscape of research into the biological activities of novel benzoic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Cellular Processes

Novel benzoic acid derivatives have emerged as promising candidates in the development of new anticancer agents.[3] Their mechanisms of action are varied, often involving the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.[3][4]

One notable area of research is the development of benzoic acid derivatives as histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. Certain dihydroxybenzoic acid (DHBA) derivatives have been shown to be potent HDAC inhibitors, leading to the inhibition of cancer cell growth.[4] These compounds can induce the production of reactive oxygen species (ROS) and trigger apoptosis through caspase-3 activation.[4] Furthermore, they have been observed to cause cell cycle arrest in the G2/M phase.[4]

Another strategy involves the conjugation of benzoic acid with other pharmacologically active moieties. For instance, gallic acid–stearylamine conjugates have been synthesized and evaluated for their in vitro anticancer activity.[5] Similarly, novel imidazolyl benzoic acid derivatives have demonstrated promising anticancer activity, with some compounds exhibiting good activity in trypan blue staining assays.[6] The anticancer potential of these derivatives is often evaluated against a panel of human cancer cell lines, such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), using assays like the MTT assay to determine cell viability.[5]

Quantitative Anticancer Activity Data
Compound ClassCell LineActivity MetricValueReference
Imidazolyl Benzoic Acid DerivativesVariousAnticancer ActivityGood to moderate[6]
Gallic Acid-Stearylamine ConjugateNot SpecifiedIn vitro anticancer activityData not provided[5]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivativesMCF-7IC5015.6 µM[5]
Dihydroxybenzoic Acid (DHBA)HCT-116, HCT-15, HeLa, SiHaHDAC Inhibition, Apoptosis InductionPotent[4]
Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR)-loaded SLNsHeLaAntitumor potencyMore effective than BHR alone[7]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. Benzoic acid and its derivatives have long been used as preservatives due to their antimicrobial properties.[8] Research is now focused on synthesizing novel derivatives with enhanced and broad-spectrum antimicrobial activity.[9][10]

The antimicrobial efficacy of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzoic ring.[11] For example, the addition of a hydroxyl group at the ortho position of benzoic acid has been shown to enhance its antibacterial activity against E. coli.[11] Sorbic and benzoic acid amide derivatives have been synthesized and tested against a range of microorganisms, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of these compounds.[9][11]

Quantitative Antimicrobial Activity Data
Compound ClassMicroorganismActivity MetricValueReference
Sorbic Acid Amide DerivativesBacillus subtilisMIC0.17 mM[9]
Sorbic Acid Amide DerivativesStaphylococcus aureusMIC0.50 mM[9]
Benzoic Acid (Ba)E. coli O157MIC1 mg/mL[11]
2-hydroxybenzoic Acid (2hBa)E. coli O157MIC1 mg/mL[11]
p-amino Benzoic Acid (PABA) Schiff BasesBacillus subtilispMICbs2.11 µM/ml[12]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their management. However, traditional NSAIDs are associated with adverse side effects.[13] Novel benzoic acid derivatives are being developed as potent anti-inflammatory agents with improved safety profiles.[14][15]

One mechanism of action for the anti-inflammatory effects of benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[13] A recently synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has shown a higher affinity for COX-2 than aspirin in silico and has demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model.[13] This compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[13]

Another target for anti-inflammatory benzoic acid derivatives is the P2Y14 receptor, which plays a role in modulating the inflammatory process.[15] A series of 3-amide benzoic acid derivatives have been identified as potent P2Y14 receptor antagonists, with one compound exhibiting an IC50 value of 1.77 nM.[15]

Quantitative Anti-inflammatory Activity Data
Compound ClassTarget/ModelActivity MetricValueReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced ratsTNF-α reduction5.70+/-1.04 x 10^3 pg/mL[13]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)LPS-induced ratsIL-1β reduction2.32+/-0.28 x 10^3 pg/mL[13]
3-amide benzoic acid derivative (16c)P2Y14 receptorIC501.77 nM[15]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edemaEdema inhibition48.9–63.1%[16]

Other Biological Activities

Beyond these major areas, novel benzoic acid derivatives are being explored for a multitude of other biological activities. These include their roles as:

  • VLA-4 Antagonists: A series of benzoic acid derivatives have been synthesized as potent and orally active VLA-4 antagonists, which are promising for the treatment of inflammatory diseases. One such compound demonstrated an IC50 value of 0.51 nM.[17]

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibitors: Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as multi-target inhibitors of AChE and CAs, which are relevant for the treatment of Alzheimer's disease.[18]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: 4-benzamidobenzoic acid hydrazide derivatives have been developed as novel sEH inhibitors, which have potential applications in treating hypertension and vascular inflammation.[19]

  • Influenza Neuraminidase Inhibitors: A large series of benzoic acid derivatives have been synthesized and tested for their ability to inhibit influenza neuraminidase, a key enzyme for viral replication.[20]

Experimental Protocols

The evaluation of the biological activity of novel benzoic acid derivatives involves a range of standardized experimental protocols. Below are detailed methodologies for some of the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 0.5 × 10^4 cells/well) and incubated to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test benzoic acid derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Agar Diffusion Method for Antimicrobial Activity

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium is prepared and poured into Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compound: Wells are created in the agar, or sterile paper discs impregnated with the test compound at various concentrations are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around the well or disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory potential of a compound.

  • Animal Model: The assay is typically performed on rats or mice.

  • Compound Administration: The test benzoic acid derivative is administered to the animals, usually orally or intraperitoneally, at different doses.[16] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[16]

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.[16]

Signaling Pathways and Experimental Workflows

The biological effects of novel benzoic acid derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

anticancer_pathway cluster_drug Benzoic Acid Derivative cluster_cell Cancer Cell BAD Benzoic Acid Derivative HDAC HDAC BAD->HDAC Inhibition ROS ROS Production BAD->ROS Induction CellCycle Cell Cycle Arrest (G2/M) BAD->CellCycle Induction HDAC->CellCycle Regulation Caspase3 Caspase-3 Activation ROS->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Novel Benzoic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (In vivo models, etc.) Characterization->AntiInflammatory Pathway Signaling Pathway Analysis Anticancer->Pathway Enzyme Enzyme Inhibition Assays Anticancer->Enzyme AntiInflammatory->Pathway Docking Molecular Docking Pathway->Docking Enzyme->Docking sar_relationship cluster_modifications Structural Modifications cluster_activity Biological Activity BenzoicAcid Benzoic Acid Core Carboxyl Group Aromatic Ring Substituents Substituent Type (e.g., -OH, -Cl) BenzoicAcid:p2->Substituents Position Substituent Position (ortho, meta, para) BenzoicAcid:p2->Position Number Number of Substituents BenzoicAcid:p2->Number Conjugation Conjugation with other moieties BenzoicAcid:p1->Conjugation Potency Potency (IC50, MIC) Substituents->Potency Selectivity Target Selectivity Position->Selectivity Number->Potency Pharmacokinetics Pharmacokinetic Properties Conjugation->Pharmacokinetics

References

Crystal structure of 2-(o-tolyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure of 2-(o-tolyloxy)benzoic Acid

This technical guide provides a comprehensive overview of the crystal structure of 2-(o-tolyloxy)benzoic acid, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic data, and the experimental protocols used for its determination.

Introduction

2-(o-tolyloxy)benzoic acid is a significant intermediate in the synthesis of biaryl moieties, which are prevalent structural motifs in polymeric materials, ligands, and biologically active compounds.[1] Understanding its three-dimensional structure is crucial for structure-based drug design and materials science applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of the title compound.

The molecular structure of 2-(o-tolyloxy)benzoic acid reveals a dimeric formation in the crystalline state, facilitated by intermolecular O—H⋯O hydrogen bonds.[1] The dihedral angle between the two phenyl rings is a notable feature of its conformation.[1]

Crystal Structure and Molecular Geometry

The crystal structure of 2-(o-tolyloxy)benzoic acid (C₁₄H₁₂O₃) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a triclinic system.[1] A key characteristic of the crystal packing is the formation of dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1] This hydrogen bonding is a common feature in the crystal structures of carboxylic acids.[2][3] The molecules are observed to stack parallel to the b-axis direction.[1]

The dihedral angle between the planes of the two phenyl rings (C8—C13 and C2—C7) is 76.2 (2)°.[1] The bond lengths and angles within the molecule are within the normal ranges.[1]

Crystallographic Data

The crystallographic data for 2-(o-tolyloxy)benzoic acid is summarized in the table below.

ParameterValue[1]
Chemical FormulaC₁₄H₁₂O₃
Molecular Weight228.24 g/mol
Crystal SystemTriclinic
Space GroupP-1
a7.0900 (14) Å
b7.4820 (15) Å
c12.680 (3) Å
α95.34 (3)°
β96.36 (3)°
γ115.76 (3)°
Volume594.5 (2) ų
Z2
RadiationMo Kα
Absorption Coefficient (μ)0.09 mm⁻¹
Temperature293 K
Crystal Size0.30 × 0.20 × 0.10 mm
Hydrogen Bond Geometry

The intermolecular hydrogen bond that leads to the dimer formation is detailed below.

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
O2—H2A⋯O3ⁱ0.821.812.624 (3)172
Symmetry code: (i) -x+1, -y, -z+1

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-(o-tolyloxy)benzoic acid was carried out following a previously reported literary method.[1] Single crystals suitable for X-ray diffraction were obtained by dissolving 0.2 g (0.87 mmol) of the compound in 25 ml of ethanol. The solvent was then allowed to evaporate slowly at room temperature over a period of approximately six days.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data was collected at the Center of Testing and Analysis, Nanjing University.[1] The structure was solved and refined using the SHELXL97 software.[1] All hydrogen atoms were placed in geometrically calculated positions and constrained to ride on their parent atoms. The C—H bond lengths were set to 0.93 Å for aromatic hydrogens and 0.96 Å for methyl hydrogens, while the O—H bond length was 0.82 Å.[1] The isotropic displacement parameters for the hydrogen atoms were set to 1.2 times that of the attached aromatic carbon atom and 1.5 times that of the other parent atoms.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 2-(o-tolyloxy)benzoic acid.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 2-(o-tolyloxy)benzoic acid dissolution Dissolution in Ethanol synthesis->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystal_formation Formation of Single Crystals evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting Suitable crystal selected xray Exposure to X-ray Beam mounting->xray diffraction Data Collection (Diffraction Pattern) xray->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Initial Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure structural_analysis_logic raw_data Raw Diffraction Data processed_data Processed Intensities & hkl raw_data->processed_data Integration & Scaling initial_model Initial Atomic Model processed_data->initial_model Structure Solution refined_model Refined Atomic Model initial_model->refined_model Least-Squares Refinement final_analysis Geometric & Packing Analysis refined_model->final_analysis Derivation of Bond Lengths, Angles, etc.

References

Spectroscopic Analysis of Carbamoyl Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of carbamoyl benzoic acids. Tailored for researchers, scientists, and professionals in drug development, it details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to Carbamoyl Benzoic Acids

Carbamoyl benzoic acids, also known as N-acyl anthranilic acids or phthalamic acids, are a class of organic compounds characterized by a benzoic acid moiety linked to a carbamoyl group. This structural motif is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for understanding their chemical properties and biological activities. Spectroscopic methods provide essential, non-destructive tools for confirming molecular structure, identifying functional groups, and probing the electronic environment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For carbamoyl benzoic acids, key diagnostic signals include the carboxylic acid proton, the amide proton, and the aromatic protons.

  • Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Amide Proton (-CONH-) : The chemical shift of the amide proton is also variable and can be found in the range of 8-10 ppm, often appearing as a singlet.

  • Aromatic Protons : The protons on the benzoic acid and the N-substituent phenyl ring typically resonate between 7-8.5 ppm. Their splitting patterns (e.g., doublet, triplet, multiplet) provide crucial information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

  • Carboxylic Carbonyl Carbon (-COOH) : This carbon is highly deshielded and appears in the 165-185 ppm region.[2]

  • Amide Carbonyl Carbon (-CONH-) : This carbonyl carbon also resonates in a similar downfield region, typically around 164-168 ppm.

  • Aromatic Carbons : The carbons of the benzene rings appear in the approximate range of 110-150 ppm. The specific chemical shifts are influenced by the nature and position of the substituents.

Quantitative NMR Data

The following table summarizes ¹H NMR data for representative 2-[(substitutedphenyl)carbamoyl]benzoic acids, synthesized from phthalic anhydride and substituted anilines.[3]

CompoundSubstituent (R)Carboxylic Proton (δ, ppm)Amide Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Signals (δ, ppm)
a 2-hydroxyphenyl13.13 (1H, s)10.02 (1H, s)6.81-7.88 (8H, m)9.53 (1H, s, -OH)
b 2-methoxyphenyl13.13 (1H, s)10.02 (1H, s)6.94-8.24 (8H, m)3.84 (3H, s, -OCH₃)
c 2-chlorophenyl13.23 (1H, s)10.15 (1H, s)7.24-7.88 (8H, m)-

Data acquired in DMSO solvent.[3] Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet) and m (multiplet).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified carbamoyl benzoic acid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred due to the good solubility of carboxylic acids and amides.[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key characteristic absorption bands for carbamoyl benzoic acids include:

  • O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][2]

  • N-H Stretch (Amide) : A moderate absorption typically appears around 3100-3400 cm⁻¹.

  • C=O Stretch (Carbonyl) : Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1700-1730 cm⁻¹, while the amide C=O stretch (Amide I band) is typically found at a lower wavenumber, around 1640-1680 cm⁻¹.[3][4] Conjugation with the aromatic ring can lower these frequencies.[4]

  • C-O Stretch (Carboxylic Acid) : A strong band appears in the 1210-1320 cm⁻¹ range.[4]

  • Aromatic C=C Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.

Quantitative IR Data

The table below lists the key IR absorption frequencies for representative carbamoyl benzoic acids.

CompoundSubstituent (R)O-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Carbonyl Stretches (C=O) (cm⁻¹)
a 2-hydroxyphenyl340431201712, 1640
b 2-methoxyphenyl3302-1707, 1674
c 2-chlorophenyl334330651710, 1678

Data from reference[3]. Frequencies are in reciprocal centimeters (cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the dry carbamoyl benzoic acid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

  • Pellet Formation : Transfer the fine powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, acquiring multiple scans to improve the signal-to-noise ratio.

  • Background Correction : Record a background spectrum of the empty sample chamber or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

For a typical carbamoyl benzoic acid, the following would be expected in an Electron Ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺) : The peak corresponding to the intact molecule minus one electron. Its m/z value gives the molecular weight of the compound.

  • Key Fragmentation Pathways :

    • Loss of -OH : A prominent peak at [M-17]⁺.

    • Loss of -COOH : A peak corresponding to [M-45]⁺.

    • Amide Bond Cleavage : Cleavage of the amide C-N bond can lead to fragments corresponding to the benzoyl cation ([C₆H₅CO]⁺, m/z 105 for the parent structure) and the substituted aniline fragment.[6]

Predicted Mass Spectrometry Data for 2-(phenylcarbamoyl)benzoic acid (C₁₄H₁₁NO₃)
Ion TypeFormulaPredicted m/zDescription
Molecular Ion[C₁₄H₁₁NO₃]⁺241Parent molecule
Fragment[C₁₄H₁₀NO₂]⁺224Loss of OH radical [M-17]
Fragment[C₁₃H₁₀NO]⁺196Loss of COOH radical [M-45]
Fragment[C₇H₅O₂]⁺121Cleavage forming phthalic anhydride related ion
Fragment[C₇H₅O]⁺105Cleavage forming benzoyl cation
Fragment[C₆H₅]⁺77Loss of CO from benzoyl cation
Experimental Protocol: Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).[7]

  • Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is common for generating fragment-rich spectra, while soft ionization techniques like Electrospray Ionization (ESI) are often used to preserve the molecular ion.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions to generate the mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals (e.g., n→π* and π→π* transitions). For carbamoyl benzoic acids, the aromatic rings and carbonyl groups are the primary chromophores.

The UV spectrum is expected to show strong absorptions related to the π→π* transitions of the conjugated aromatic system. The λmax (wavelength of maximum absorbance) for benzoic acid is around 230 nm.[8] The presence of the carbamoyl group and other substituents on the phenyl rings will influence the exact position and intensity of these absorption bands. The spectra are often pH-dependent due to the protonation/deprotonation of the carboxylic acid group.[9]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the carbamoyl benzoic acid in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution). Concentrations are typically in the micromolar (µM) range.

  • Cuvette Filling : Fill a quartz cuvette with the sample solution. Fill a matching cuvette with the pure solvent to use as a reference (blank).

  • Data Acquisition : Place the sample and reference cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing Spectroscopic Workflows and Relationships

Diagrams created with Graphviz can effectively illustrate the logical flow of analysis and the interplay between different techniques.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Measurement cluster_interp Data Interpretation synthesis Synthesis & Purification prep Sample Preparation (Dissolving, Pelletizing) synthesis->prep nmr NMR prep->nmr ir IR prep->ir ms MS prep->ms uv UV-Vis prep->uv data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc uv->data_proc interp Spectral Interpretation data_proc->interp elucid Structure Elucidation & Confirmation interp->elucid

Caption: General workflow for the spectroscopic analysis of carbamoyl benzoic acids.

Spectroscopic_Relationships cluster_techniques Analytical Techniques cluster_info Provided Information main Carbamoyl Benzoic Acid Structure nmr NMR (¹H & ¹³C) main->nmr ir IR main->ir ms Mass Spec. main->ms uv UV-Vis main->uv nmr_info C-H Framework Atom Connectivity Chemical Environments nmr->nmr_info ir_info Functional Groups (-COOH, -CONH-) Bond Vibrations ir->ir_info ms_info Molecular Weight Elemental Formula Fragmentation Pattern ms->ms_info uv_info Conjugated System Electronic Transitions uv->uv_info

Caption: Relationship between spectroscopic methods and the structural information they provide.

References

An In-depth Technical Guide on Potential Therapeutic Targets of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds are prevalent in nature and have been synthetically modified to target various biological pathways implicated in numerous diseases. Their relatively simple structure allows for facile chemical modification, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of the key therapeutic targets of benzoic acid derivatives, focusing on their applications in oncology, inflammation, neurodegenerative diseases, and infectious diseases. We will delve into the mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Anticancer Targets

Benzoic acid derivatives have emerged as promising anticancer agents by targeting several key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3]

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5][6][7] Benzoic acid derivatives, particularly those with hydroxyl substitutions, have been identified as potent HDAC inhibitors.[5][6][7][8]

One notable example is 3,4-dihydroxybenzoic acid (DHBA), which has been shown to inhibit HDAC activity, leading to the growth inhibition of cancer cells.[5][6][7] The mechanism involves the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[5][6][7] DHBA also causes cell cycle arrest at the G2/M phase.[5][6][7]

Signaling Pathway of HDAC Inhibition by Benzoic Acid Derivatives

HDAC_Inhibition HDAC Inhibition Pathway cluster_nucleus Nucleus Histone Histone Proteins DNA DNA Histone->DNA Regulates Access to TSG Tumor Suppressor Genes (e.g., p21, BAX) DNA->TSG Encodes HDAC HDAC HDAC->Histone Deacetylation (Condenses Chromatin) HDAC->TSG Represses Transcription HAT HAT HAT->Histone Acetylation (Opens Chromatin) Apoptosis Apoptosis TSG->Apoptosis Induces Benzoic_Acid Benzoic Acid Derivative (e.g., DHBA) Benzoic_Acid->HDAC Inhibits COX_Assay_Workflow Workflow for COX Inhibition Assay Start Start Prepare_Enzyme Prepare COX-1 or COX-2 Enzyme Solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare Benzoic Acid Derivative Solutions (Varying Concentrations) Start->Prepare_Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Reaction Allow Reaction to Proceed (e.g., 10-20 min at 37°C) Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Measure_Product Measure Prostaglandin E2 (PGE2) Production (e.g., via ELISA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 Value Measure_Product->Calculate_IC50

References

In Silico Modeling of 2-(o-Tolylcarbamoyl)benzoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth exploration of the in silico modeling of 2-(o-Tolylcarbamoyl)benzoic acid and its interactions with biological targets. While direct research on this compound is limited, it is a structural isomer of the well-known nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid. Therefore, this guide will focus on the extensive in silico and experimental data available for mefenamic acid as a surrogate to understand the potential interactions of this class of compounds, particularly with cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Structural Context

This compound and mefenamic acid share the same molecular formula but differ in the connectivity of their atoms. Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a widely used NSAID for pain relief.[1][2][3] Its mechanism of action primarily involves the inhibition of COX enzymes.[4][5]

In Silico Modeling of Mefenamic Acid Interactions with COX-2

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have investigated the interaction of mefenamic acid with the active site of COX-2.

Binding Affinity and Interactions

In silico docking studies consistently show that mefenamic acid binds within the active site of the human cyclooxygenase-2 (COX-2) enzyme.[6] The binding energy, which indicates the stability of the ligand-protein complex, has been calculated in various studies. For instance, one study reported a binding energy of -9.1 kcal/mol for mefenamic acid with the COX-2 receptor (PDB ID: 5IKR).[7]

The interactions between mefenamic acid and the amino acid residues of the COX-2 active site are crucial for its inhibitory activity. Key interacting residues often include TYR385 and SER530.[7] These interactions, typically hydrogen bonds and hydrophobic interactions, stabilize the binding of mefenamic acid within the enzyme's active site, preventing the binding of its natural substrate, arachidonic acid.

Quantitative In Silico Data

The following table summarizes the in silico binding affinity of mefenamic acid with the COX-2 enzyme from a representative study.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
Mefenamic AcidCyclooxygenase-2 (COX-2)5IKR-9.1TYR385, SER530[7]

Experimental Data for Mefenamic Acid

Experimental validation is essential to complement in silico predictions. The inhibitory activity of mefenamic acid against COX enzymes is quantified by its half-maximal inhibitory concentration (IC50) values.

In Vitro Inhibitory Activity

Mefenamic acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[5] However, it shows a degree of selectivity towards COX-1.

CompoundTargetIC50Reference
Mefenamic AcidhCOX-140 nM[8]
Mefenamic AcidhCOX-23 µM[8]
Mefenamic AcidmCOX-2KI of 10 ± 5 μM[9]

Signaling Pathways

The inhibition of COX-2 by NSAIDs like mefenamic acid impacts downstream signaling pathways involved in inflammation and pain. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[10]

COX-2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in the prostaglandin synthesis pathway and its subsequent downstream effects.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream Inflammation Inflammation & Pain Downstream->Inflammation Mefenamic_Acid Mefenamic Acid (Inhibitor) Mefenamic_Acid->COX2

COX-2 signaling pathway and inhibition.
Regulation of COX-2 Expression

The expression of the COX-2 gene is induced by various stimuli, including inflammatory signals and growth factors. Several signaling pathways converge to regulate its transcription.

COX2_Regulation Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) PKC PKC Pathway Stimuli->PKC Ras Ras Pathway Stimuli->Ras MAPK MAPK Pathway PKC->MAPK Ras->MAPK NF_kappaB NF-κB MAPK->NF_kappaB NF_IL6 NF-IL6/C/EBP MAPK->NF_IL6 CREB CREB MAPK->CREB COX2_Gene COX-2 Gene Transcription NF_kappaB->COX2_Gene NF_IL6->COX2_Gene CREB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein

Regulation of COX-2 gene expression.

Experimental Protocols

This section outlines a general methodology for performing in silico molecular docking studies, similar to those cited for mefenamic acid.

Molecular Docking Protocol

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep 1. Protein Preparation (e.g., PDB: 5IKR) - Remove water & ligands - Add hydrogens Grid_Generation 3. Grid Box Generation - Define active site Protein_Prep->Grid_Generation Ligand_Prep 2. Ligand Preparation (Mefenamic Acid) - Generate 3D structure - Energy minimization Docking_Run 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis 5. Pose Analysis - Cluster poses - Select best pose Docking_Run->Pose_Analysis Interaction_Analysis 6. Interaction Analysis - Visualize interactions - Identify key residues Pose_Analysis->Interaction_Analysis

A typical molecular docking workflow.

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules, co-crystallized ligands, and any other heteroatoms are typically removed. Hydrogen atoms are added to the protein structure, and it is prepared for docking using software like AutoDockTools.

  • Ligand Preparation: The 3D structure of the ligand (mefenamic acid) is generated using chemical drawing software (e.g., ChemDraw) and then optimized to its lowest energy conformation using a suitable force field.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the known binding pocket.

  • Molecular Docking: Docking is performed using software such as AutoDock Vina. The program samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Pose Analysis and Visualization: The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most favorable. Visualization software (e.g., PyMOL, Discovery Studio) is used to examine the binding mode and interactions between the ligand and the protein.[11]

Synthesis of 2-(Arylcarbamoyl)benzoic Acids

For researchers interested in synthesizing this compound or its analogs, a general synthetic route involves the reaction of phthalic anhydride with the corresponding aniline derivative.[12]

Synthesis Reactant1 Phthalic Anhydride Product This compound Reactant1->Product + Reactant2 o-Toluidine Reactant2->Product

General synthesis of this compound.

General Procedure: Phthalic anhydride is reacted with o-toluidine in a suitable solvent, often with heating, to yield this compound.[12]

Conclusion

While direct in silico modeling data for this compound is scarce, the extensive research on its isomer, mefenamic acid, provides a robust framework for understanding its potential biological interactions. The in silico and experimental data for mefenamic acid strongly suggest that this class of compounds targets COX enzymes. The methodologies and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound and related molecules through computational and experimental approaches.

References

The Discovery of Benzoic Acid Derivatives as Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of benzoic acid has proven to be a fruitful starting point for the discovery of novel receptor agonists, leading to the development of therapeutic agents for a range of diseases. This technical guide provides an in-depth overview of the discovery and characterization of benzoic acid derivatives as agonists for three key receptor targets: the Lysophosphatidic Acid Receptor 2 (LPA2), the Beta-3 Adrenergic Receptor (β3-AR), and the Retinoid X Receptor (RXR). The following sections detail the quantitative data for representative compounds, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Benzoic Acid Derivatives as LPA2 Receptor Agonists

The LPA2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its role in cell survival and mucosal protection.[1][2][3][4] Researchers have identified sulfamoyl benzoic acid (SBA) analogues as potent and specific LPA2 agonists.[1][2][3][4]

Quantitative Data for Sulfamoyl Benzoic Acid Analogues

The following table summarizes the in vitro potency of selected sulfamoyl benzoic acid derivatives at the human LPA2 receptor.

Compound IDStructureLPA2 EC50 (nM)Selectivity vs. LPA1/3/4/5Reference
4 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid~2000Specific agonist[3][4]
11d 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid0.00506Specific agonist[3][4]
GRI977143 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid~2000Specific agonist, also inhibits LPA3[5]
Experimental Protocols

This assay is a primary functional screen to determine the agonist activity of compounds at LPA receptors.

  • Cell Culture: Mouse embryonic fibroblast (MEF) cells derived from LPA1 & LPA2 double-knockout mice are transduced with a lentivirus containing the human LPA2 receptor. Control cells are transduced with an empty vector. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with Fura-2 AM (3 µM) in Krebs' buffer containing 0.01% pluronic acid for 60 minutes at 37°C.

  • Compound Addition: After washing the cells with Krebs' buffer, test compounds (benzoic acid derivatives) are added at various concentrations.

  • Fluorescence Measurement: Intracellular calcium mobilization is measured using a fluorescence plate reader (e.g., FlexStation). The ratio of fluorescence emission at 510 nm is determined for excitation wavelengths of 340 nm and 380 nm.

  • Data Analysis: The change in fluorescence ratio is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve fit.

Signaling Pathway and Experimental Workflow

The activation of the LPA2 receptor by a benzoic acid derivative agonist initiates a signaling cascade that promotes cell survival.

LPA2_Signaling_Pathway LPA2 LPA2 Receptor Gq Gq LPA2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Cell Survival) TF->Gene BenzoicAcid Benzoic Acid Derivative Agonist BenzoicAcid->LPA2 Binds to Experimental_Workflow_LPA2 start Start synthesis Synthesize Benzoic Acid Derivatives start->synthesis primary_screen Primary Screen: Ca²⁺ Mobilization Assay synthesis->primary_screen dose_response Dose-Response Analysis (EC₅₀ Determination) primary_screen->dose_response selectivity Selectivity Profiling (LPA1/3/4/5) dose_response->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt end End sar->end lead_opt->synthesis Iterative Improvement Beta3AR_Signaling_Pathway Beta3AR β3-AR Gs Gs Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes Lipolysis Lipolysis (Fatty Acids + Glycerol) Triglycerides->Lipolysis BenzoicAcid Benzoic Acid Derivative Agonist BenzoicAcid->Beta3AR Binds to Experimental_Workflow_Beta3AR start Start synthesis Synthesize Biphenyl Benzoic Acid Derivatives start->synthesis primary_screen Primary Screen: cAMP Accumulation Assay synthesis->primary_screen dose_response Dose-Response Analysis (EC₅₀ Determination) primary_screen->dose_response selectivity Selectivity Profiling (β₁ and β₂ receptors) dose_response->selectivity pk_studies Pharmacokinetic Studies (Oral Bioavailability) selectivity->pk_studies lead_opt Lead Optimization pk_studies->lead_opt end End pk_studies->end lead_opt->synthesis Iterative Improvement RXR_Signaling_Pathway BenzoicAcid Benzoic Acid Derivative Agonist RXR_homodimer RXR Homodimer BenzoicAcid->RXR_homodimer Binds to CoR Co-repressor RXR_homodimer->CoR Dissociates CoA Co-activator RXR_homodimer->CoA Recruits RXRE RXRE RXR_homodimer->RXRE Binds to Transcription Transcription Initiation RXRE->Transcription Promotes Experimental_Workflow_RXR start Start synthesis Synthesize Bexarotene Analogues start->synthesis primary_screen Primary Screen: RXR M2H Assay synthesis->primary_screen dose_response Dose-Response Analysis (EC₅₀ Determination) primary_screen->dose_response selectivity Selectivity Profiling (RAR, VDR, etc.) dose_response->selectivity apoptosis_assay Functional Assay: Apoptosis Induction in Cancer Cells selectivity->apoptosis_assay lead_opt Lead Optimization apoptosis_assay->lead_opt end End apoptosis_assay->end lead_opt->synthesis Iterative Improvement

References

The Structure-Activity Relationship of 2-(Arylthio)benzoic Acid Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(arylthio)benzoic acid derivatives, a promising class of small molecule inhibitors targeting key proteins implicated in various diseases. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to 2-(Arylthio)benzoic Acid Inhibitors

The 2-(arylthio)benzoic acid scaffold has emerged as a versatile chemical framework for the design of potent and selective inhibitors of several important biological targets. These compounds have demonstrated significant inhibitory activity against the fat mass and obesity-associated protein (FTO), protein disulfide isomerase (PDI), and microsomal prostaglandin E2 synthase-1 (mPGES-1). The therapeutic potential of these inhibitors spans oncology, thrombosis, and inflammatory diseases. This guide will delve into the specific SAR for each of these targets, providing a foundation for the rational design of next-generation therapeutics.

Inhibition of the Fat Mass and Obesity-Associated Protein (FTO)

FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation. Its overexpression has been linked to the progression of acute myeloid leukemia (AML), making it a compelling target for anticancer drug development.[1] A series of 2-(arylthio)benzoic acid derivatives have been developed as FTO inhibitors, with SAR studies revealing key structural features for potent inhibition.

Quantitative Structure-Activity Relationship (SAR) Data for FTO Inhibitors

The following table summarizes the in vitro inhibitory activity of selected 2-(arylthio)benzoic acid derivatives against the FTO protein. The data highlights the impact of substitutions on the arylthio and benzoic acid moieties on inhibitory potency.

Compound IDR1R2R3R4IC50 (µM)[2]
8a HHHH1.5 ± 0.2
8b 4-ClHHH0.5 ± 0.1
8c 3,4-diClHHH0.3 ± 0.1
8d 4-BrHHH0.6 ± 0.1
8e 4-FHHH0.8 ± 0.1
8f 4-CH3HHH1.2 ± 0.2
8g 4-OCH3HHH> 10
8h H5-ClHH0.9 ± 0.1
8i HH6-ClH2.1 ± 0.3
8j HHH3'-Cl0.7 ± 0.1

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the FTO enzyme by 50%.

FTO Signaling Pathway in Acute Myeloid Leukemia (AML)

FTO promotes leukemogenesis by demethylating N6-methyladenosine (m6A) on specific mRNA transcripts, leading to their altered stability and translation. Key targets of FTO in AML include the transcripts for ASB2 and RARA. By reducing m6A levels, FTO leads to the degradation of these transcripts, which in turn promotes the proliferation and survival of AML cells. Inhibition of FTO restores m6A levels, leading to the upregulation of ASB2 and RARA and subsequent anti-leukemic effects.

FTO_Signaling_Pathway FTO FTO m6A m6A on ASB2/RARA mRNA FTO->m6A Demethylation ASB2_RARA_mRNA ASB2/RARA mRNA m6A->ASB2_RARA_mRNA Degradation ASB2_RARA_Protein ASB2/RARA Protein ASB2_RARA_mRNA->ASB2_RARA_Protein Translation AML_Proliferation AML Cell Proliferation & Survival ASB2_RARA_Protein->AML_Proliferation Inhibition Inhibitor 2-(Arylthio)benzoic Acid Inhibitor Inhibitor->FTO Inhibition

FTO Signaling Pathway in AML

Inhibition of Protein Disulfide Isomerase (PDI)

PDI Signaling in Thrombosis and Cancer

In the context of thrombosis, extracellular PDI is involved in the activation of platelets and the generation of fibrin. In cancer, PDI's role in proper protein folding is co-opted by cancer cells to manage the high demand for protein synthesis and secretion associated with rapid proliferation and metastasis. Inhibition of PDI can disrupt these processes, leading to ER stress and apoptosis in cancer cells, and can also have antithrombotic effects.

PDI_Signaling cluster_thrombosis Thrombosis cluster_cancer Cancer PDI_ext Extracellular PDI Platelet_Activation Platelet Activation PDI_ext->Platelet_Activation Fibrin_Generation Fibrin Generation PDI_ext->Fibrin_Generation Thrombus_Formation Thrombus Formation Platelet_Activation->Thrombus_Formation Fibrin_Generation->Thrombus_Formation PDI_int Intracellular PDI Protein_Folding Protein Folding & Quality Control PDI_int->Protein_Folding ER_Stress ER Stress Tumor_Growth Tumor Growth & Metastasis Protein_Folding->Tumor_Growth Apoptosis Apoptosis ER_Stress->Apoptosis Inhibitor 2-(Arylthio)benzoic Acid Inhibitor Inhibitor->PDI_ext Inhibition Inhibitor->PDI_int Inhibition Inhibitor->ER_Stress Induction

Role of PDI in Thrombosis and Cancer

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling. Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). As with PDI, there is a lack of specific quantitative SAR data for 2-(arylthio)benzoic acid derivatives as mPGES-1 inhibitors in the public domain, though other inhibitor scaffolds have been extensively studied.

mPGES-1 Signaling in Inflammation

The inflammatory response triggers the upregulation of both cyclooxygenase-2 (COX-2) and mPGES-1. COX-2 converts arachidonic acid to PGH2, which is then specifically converted to PGE2 by mPGES-1. PGE2 then acts on its receptors to mediate various inflammatory responses.

mPGES1_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) COX2 COX-2 Inflammatory_Stimuli->COX2 Upregulation mPGES1 mPGES-1 Inflammatory_Stimuli->mPGES1 Upregulation Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inhibitor 2-(Arylthio)benzoic Acid Inhibitor Inhibitor->mPGES1 Inhibition

mPGES-1 Signaling in Inflammation

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of 2-(arylthio)benzoic acid inhibitors. The following sections provide methodologies for key in vitro assays.

FTO Inhibition Assay (Chemiluminescent)

This assay measures the demethylase activity of FTO by quantifying the amount of methylated substrate remaining after the enzymatic reaction.

Materials:

  • Recombinant human FTO enzyme

  • Methylated substrate (e.g., m6A-containing oligonucleotide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

  • Anti-m6A antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well microplate

  • Plate reader with chemiluminescence detection

Procedure:

  • Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.

  • In a 96-well plate, add 20 µL of the inhibitor solution or vehicle control (DMSO in assay buffer).

  • Add 20 µL of recombinant FTO enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the methylated substrate to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of the anti-m6A antibody solution (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of the HRP-conjugated secondary antibody solution (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 50 µL of the chemiluminescent substrate to each well.

  • Immediately measure the chemiluminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

PDI Inhibition Assay (Insulin Turbidity)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

Materials:

  • Recombinant human PDI enzyme

  • Insulin solution (1 mg/mL in 100 mM phosphate buffer, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • Assay buffer (100 mM phosphate buffer, pH 7.5, 2 mM EDTA)

  • 96-well microplate

  • Plate reader with absorbance detection at 650 nm

Procedure:

  • Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.

  • In a 96-well plate, add 10 µL of the inhibitor solution or vehicle control.

  • Add 150 µL of the insulin solution to each well.

  • Add 20 µL of the recombinant PDI enzyme solution to each well and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of the DTT solution to each well.

  • Immediately begin monitoring the increase in absorbance at 650 nm every minute for 30 minutes using a plate reader.

  • Determine the initial rate of the reaction (V0) for each inhibitor concentration.

  • Calculate the percent inhibition and determine the IC50 value.

mPGES-1 Inhibition Assay (Cell-Free)[1][3]

This assay measures the activity of mPGES-1 by quantifying the amount of PGE2 produced from the substrate PGH2.[3]

Materials:

  • Recombinant human mPGES-1 enzyme[3]

  • Prostaglandin H2 (PGH2) substrate[3]

  • Glutathione (GSH)[3]

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)[3]

  • Stop solution (e.g., 1 M HCl with a reducing agent like SnCl2)[1]

  • PGE2 ELISA kit

  • 96-well microplate

Procedure:

  • Prepare a solution of the 2-(arylthio)benzoic acid inhibitor in DMSO and dilute to the desired concentrations in assay buffer.

  • In a 96-well plate, add 10 µL of the inhibitor solution or vehicle control.

  • Add 70 µL of a pre-reaction mix containing the recombinant mPGES-1 enzyme and GSH in assay buffer to each well.

  • Pre-incubate the plate for 15 minutes on ice.[1]

  • Initiate the reaction by adding 20 µL of the PGH2 substrate solution.[1]

  • Incubate the reaction for 60 seconds at room temperature.[1]

  • Stop the reaction by adding 20 µL of the stop solution.[1]

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

AML Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the 2-(arylthio)benzoic acid inhibitor in complete medium.

  • Add 100 µL of the inhibitor solutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental and Screening Workflows

The following diagrams illustrate typical workflows for the screening and characterization of 2-(arylthio)benzoic acid inhibitors.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization Compound_Library 2-(Arylthio)benzoic Acid Compound Library Primary_Assay High-Throughput Enzyme Inhibition Assay (e.g., FTO, PDI, mPGES-1) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Cell_Based_Assays Cell-Based Assays (e.g., Cell Proliferation) SAR_Studies->Cell_Based_Assays Selectivity_Profiling Selectivity Profiling (Against related enzymes) Cell_Based_Assays->Selectivity_Profiling Lead_Compounds Lead Compounds Selectivity_Profiling->Lead_Compounds

Inhibitor Screening Workflow

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for Specified Time Add_Inhibitor->Incubate Add_Reagent Add Assay Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Data_Analysis Data Analysis (IC50/GI50 Determination) Measure_Signal->Data_Analysis End End Data_Analysis->End

Cell-Based Assay Workflow

Conclusion

The 2-(arylthio)benzoic acid scaffold represents a valuable starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The SAR data for FTO inhibitors highlights the importance of specific substitutions on the aryl rings for achieving high potency. While comprehensive SAR data for PDI and mPGES-1 inhibitors of this specific chemical class is currently limited in the public literature, the provided experimental protocols and an understanding of the relevant signaling pathways offer a solid foundation for future research and development in this area. The continued exploration of this chemical space is likely to yield novel drug candidates with significant therapeutic potential.

References

Benzoic Acid: A Comprehensive Technical Guide to its Natural Origins and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, the simplest aromatic carboxylic acid, is a compound of significant interest across various scientific disciplines, including food science, pharmaceuticals, and industrial chemistry. Its natural occurrence in a wide array of plant and animal tissues, coupled with its straightforward industrial synthesis, makes it a versatile molecule with diverse applications. This technical guide provides an in-depth exploration of the natural sources of benzoic acid, its biosynthetic pathways, and the prevalent methods for its chemical synthesis. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.

Natural Sources of Benzoic Acid

Benzoic acid is biosynthesized by a variety of plants, microorganisms, and is also found in some animal tissues.[1] Its presence in nature is often associated with defense mechanisms against pathogens.[2]

Occurrence in Plants and Fruits

Many plants and fruits are natural sources of benzoic acid and its derivatives.[3] Berries, in particular, are known to contain high concentrations of this compound, which contributes to their long shelf life.[2][3] Cranberries are one of the richest natural sources, containing up to 0.5% of their weight as benzoic acid.[3] Other notable sources include blueberries, raspberries, blackberries, plums, and prunes.[2][3] Benzoic acid is also found in spices such as cinnamon and cloves.[4][5]

Table 1: Quantitative Data on Benzoic Acid in Natural Sources

Natural SourceConcentration Range (mg/kg)Reference(s)
Blueberriesup to 1300[5][6]
Cranberriesup to 5000 (0.5% of weight)[3]
Cinnamon335[5][6]
Cottage Cheese90[5][6]
Yogurtup to 50[7]
Strained Yogurt6.4 - 83[7]
Cheese (various)5.46 - 41.01[7]
Ayran (Yogurt Drink)0.6 - 12.8[7]
Butter0.0 - 7.3[7]
Occurrence in Fermented Foods

Benzoic acid is also a natural product of fermentation in certain foods, particularly dairy products. Lactic acid bacteria can convert hippuric acid, naturally present in milk, into benzoic acid.[4] This contributes to the characteristic flavor and preservative qualities of fermented dairy products like yogurt and cheese.[7]

Biosynthesis of Benzoic Acid

The biosynthesis of benzoic acid in nature occurs through different pathways in plants and microorganisms.

Biosynthesis in Plants

In plants, benzoic acid is primarily synthesized from the amino acid L-phenylalanine via the phenylpropanoid pathway.[8] The pathway involves the shortening of the C3 side chain of cinnamic acid, a derivative of phenylalanine.[8][9] This can occur through a β-oxidative pathway, a non-β-oxidative pathway, or a combination of both.[8] The core β-oxidative pathway, which takes place in the peroxisomes, is a key route for benzoic acid formation.[8][9]

Below is a DOT script representation of the core β-oxidative pathway for benzoic acid biosynthesis in plants.

plant_biosynthesis cluster_peroxisome Peroxisome Phe L-Phenylalanine CA trans-Cinnamic Acid Phe->CA PAL CACoA Cinnamoyl-CoA CA->CACoA CNL HPPCoA 3-Hydroxy-3-phenylpropanoyl-CoA CACoA->HPPCoA CHD OPPCoA 3-Oxo-3-phenylpropanoyl-CoA HPPCoA->OPPCoA CHD BACoA Benzoyl-CoA OPPCoA->BACoA KAT1 BA Benzoic Acid BACoA->BA Thioesterase

Plant Biosynthesis Pathway
Biosynthesis in Microorganisms

Certain bacteria, such as Streptomyces maritimus, can also produce benzoic acid.[10] The bacterial pathway also starts from phenylalanine and proceeds through cinnamic acid, similar to the plant pathway.[11][10] The process involves a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), acyl-CoA ligase, enoyl-CoA hydratase, and β-ketothiolase.[11][10]

The following DOT script illustrates the biosynthetic pathway of benzoic acid in Streptomyces maritimus.

microbial_biosynthesis Phe L-Phenylalanine CA Cinnamic Acid Phe->CA PAL (encP) CACoA Cinnamoyl-CoA CA->CACoA Acyl-CoA Ligase (EncH) HPPCoA 3-Hydroxy-3-phenylpropanoyl-CoA CACoA->HPPCoA Enoyl-CoA Hydratase (EncI) OPPCoA β-Oxophenylpropionyl-CoA HPPCoA->OPPCoA Dehydrogenase BACoA Benzoyl-CoA OPPCoA->BACoA β-Ketothiolase (EncJ) BA Benzoic Acid BACoA->BA Thioesterase

Microbial Biosynthesis Pathway

Synthesis of Benzoic Acid

The industrial production of benzoic acid is primarily achieved through the liquid-phase air oxidation of toluene.[2][12] Laboratory-scale synthesis often employs the oxidation of toluene using a strong oxidizing agent like potassium permanganate.[13][14]

Industrial Synthesis: Toluene Oxidation

The commercial synthesis of benzoic acid involves the partial oxidation of toluene with air.[2][12] This reaction is typically catalyzed by cobalt and manganese naphthenates at elevated temperatures and pressures.[2][12] The process is highly efficient, with yields of benzoic acid reaching up to 98%.[2]

The logical workflow for the industrial synthesis of benzoic acid from toluene is depicted in the following DOT script.

industrial_synthesis cluster_reactants Reactants Toluene Toluene Reactor Oxidation Reactor (150-170°C, 1 MPa) Toluene->Reactor Air Air (Oxygen) Air->Reactor Catalyst Cobalt/Manganese Naphthenates Catalyst->Reactor Stripper Stripping Column Reactor->Stripper Crude Product Distillation Distillation Column Stripper->Distillation Toluene-free mixture RecycledToluene Recycled Toluene Stripper->RecycledToluene Recovered Toluene Crystallizer Crystallizer Distillation->Crystallizer Purified Benzoic Acid BenzoicAcid Pure Benzoic Acid Crystallizer->BenzoicAcid RecycledToluene->Reactor

Industrial Synthesis Workflow
Laboratory Synthesis from Toluene

A common laboratory preparation of benzoic acid involves the oxidation of toluene with potassium permanganate in an alkaline solution.[14] The reaction mixture is refluxed, and upon completion, the manganese dioxide byproduct is removed by filtration. The resulting potassium benzoate solution is then acidified to precipitate benzoic acid, which can be purified by recrystallization from hot water.[13][14]

Experimental Protocols

Extraction and Quantification of Benzoic Acid from Cranberries by HPLC

This protocol describes the extraction of benzoic acid from cranberries and its quantification using High-Performance Liquid Chromatography (HPLC).[15][16]

Materials:

  • Fresh or frozen cranberries

  • Methanol:water (70:30, v/v)

  • 0.1 M Acetate buffer

  • Benzoic acid standard

  • Ultrasonic bath

  • Centrifuge

  • HPLC system with a C18 column and DAD detector

Procedure:

  • Sample Preparation: Homogenize a known weight of cranberries.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a flask.

    • Add 50 mL of methanol:water (70:30) solution.

    • Place the flask in an ultrasonic bath for 15 minutes.[16]

    • Centrifuge the mixture and collect the supernatant.

  • HPLC Analysis:

    • Mobile Phase: 0.1 M Acetate buffer/Methanol.

    • Column: C18 (5µm, 4.6 × 250 mm).

    • Column Temperature: 25°C.

    • Detector: DAD at 230 nm.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using known concentrations of benzoic acid. Compare the peak area of the sample to the standard curve to determine the concentration of benzoic acid.

The following DOT script illustrates the experimental workflow for the extraction and analysis of benzoic acid from cranberries.

extraction_workflow Start Start: Cranberry Sample Homogenize Homogenize Cranberries Start->Homogenize Extract Ultrasonic Extraction (Methanol:Water, 15 min) Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge HPLC HPLC Analysis (C18 Column, DAD at 230 nm) Centrifuge->HPLC Quantify Quantify Benzoic Acid (vs. Standard Curve) HPLC->Quantify End End: Benzoic Acid Concentration Quantify->End

Cranberry Extraction Workflow
Laboratory Synthesis of Benzoic Acid from Toluene

This protocol details the synthesis of benzoic acid from toluene using potassium permanganate.[17]

Materials:

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH) solution (20%)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Beakers

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 5.1 g of toluene, 5 mL of 20% KOH solution, and 45 mL of distilled water.[17]

    • Equip the flask with a reflux condenser.

  • Oxidation:

    • Heat the mixture to reflux.

    • Slowly add 17.5 g of potassium permanganate in portions.[17]

    • Continue refluxing for 2.5 hours or until the purple color of the permanganate disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Transfer the filtrate to a beaker and cool in an ice bath.

  • Precipitation:

    • Slowly add concentrated HCl to the filtrate until the solution is acidic (test with litmus paper).

    • Benzoic acid will precipitate as a white solid.

  • Purification:

    • Collect the benzoic acid crystals by vacuum filtration.

    • Wash the crystals with cold water.

    • Recrystallize the crude benzoic acid from hot water to obtain pure crystals.

Conclusion

Benzoic acid is a naturally abundant compound found in a variety of plants and fermented foods, playing a crucial role in their preservation. Its biosynthesis in both plants and microorganisms proceeds through well-defined pathways originating from phenylalanine. The industrial synthesis of benzoic acid is a mature and efficient process, primarily relying on the catalytic oxidation of toluene. The experimental protocols provided in this guide offer practical methodologies for the extraction and synthesis of this important aromatic carboxylic acid, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Methodological & Application

Protocol for synthesizing 2-(o-Tolylcarbamoyl)benzoic acid from phthalic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible protocol for the synthesis of 2-(o-Tolylcarbamoyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds and functional materials. The synthesis involves the nucleophilic acyl substitution reaction between commercially available phthalic anhydride and o-toluidine. This document provides a comprehensive experimental procedure, characterization data, and a summary of quantitative results. The straightforward nature of this protocol makes it suitable for both academic research and industrial drug development settings.

Introduction

This compound, also known as N-(o-tolyl)phthalamic acid, belongs to the class of N-arylphthalamic acids. These compounds are valuable precursors in organic synthesis, serving as building blocks for a variety of heterocyclic systems and molecules with potential biological activity. The presence of both a carboxylic acid and an amide functional group allows for diverse subsequent chemical transformations. The synthesis described herein is an adaptation of the general method for producing N-substituted phthalamic acids from phthalic anhydride and primary amines.

Reaction Scheme

The synthesis proceeds via the ring-opening of phthalic anhydride by the nucleophilic attack of the amino group of o-toluidine.

Data Presentation

ParameterValue
Reactants
Phthalic Anhydride1.0 eq
o-Toluidine1.0 eq
Reaction Conditions
SolventTetrahydrofuran (THF)
TemperatureReflux (~66 °C)
Reaction Time1 hour
Product Characterization
AppearanceWhite to off-white solid
Expected Yield70-80%
Expected Melting Point168-170 °C
Spectroscopic Data (Expected)
¹H NMR (DMSO-d₆, 400 MHz)δ 13.2 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H), 2.2 (s, 3H, CH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), 3000-2500 (O-H stretch, broad), 1710 (C=O, carboxylic acid), 1650 (C=O, amide)

Experimental Protocol

Materials:

  • Phthalic anhydride (99%)

  • o-Toluidine (99%)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (e.g., 10.0 g, 67.5 mmol) in 100 mL of anhydrous THF.

  • Addition of o-Toluidine: To the stirred solution, add o-toluidine (e.g., 7.23 g, 67.5 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1 hour.

  • Precipitation: After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into 300 mL of cold deionized water with vigorous stirring. A white precipitate will form.

  • Acidification: Acidify the aqueous suspension to pH 2-3 with 1 M hydrochloric acid to ensure complete precipitation of the carboxylic acid.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with copious amounts of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Phthalic Anhydride in Anhydrous THF start->dissolve add_amine Add o-Toluidine Dropwise dissolve->add_amine reflux Reflux for 1 hour at ~66 °C add_amine->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Cold Water & Stir cool->precipitate acidify Acidify to pH 2-3 with 1 M HCl precipitate->acidify filter Vacuum Filter Precipitate acidify->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism reactants Phthalic Anhydride o-Toluidine nucleophilic_attack Nucleophilic Attack of Amine on Carbonyl reactants->nucleophilic_attack Step 1 intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate ring_opening Ring Opening intermediate->ring_opening Step 2 product This compound ring_opening->product

Caption: Simplified reaction mechanism for the formation of the target compound.

Conclusion

The protocol described provides an efficient and straightforward method for the synthesis of this compound. The reaction is high-yielding and utilizes readily available starting materials. The detailed experimental procedure and characterization data will be valuable for researchers in medicinal chemistry and materials science.

Application Notes and Protocols for HPLC Analysis of Benzoic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quality control, stability testing, and research applications in the pharmaceutical, food, and cosmetic industries.

Introduction

Benzoic acid and its derivatives, such as parabens and sorbic acid, are widely used as preservatives due to their antimicrobial properties.[1] Accurate and reliable analytical methods are crucial for quantifying these compounds to ensure product safety and regulatory compliance. HPLC with UV detection is a robust and widely adopted technique for this purpose.[2] This document details several validated HPLC methods, offering a range of chromatographic conditions to suit various analytical needs.

Method 1: Simultaneous Determination of Benzoic Acid and Sorbic Acid in Food Products

This isocratic reversed-phase HPLC method is suitable for the simultaneous quantification of benzoic acid and sorbic acid in various food matrices.[3][4]

Quantitative Data Summary
ParameterBenzoic AcidSorbic AcidReference
Linearity Range (µg/mL)5 - 2001 - 50[3]
Correlation Coefficient (r²)> 0.999> 0.999[3]
Limit of Detection (LOD) (µg/mL)0.420.32[3]
Limit of Quantification (LOQ) (µg/mL)1.140.99[3]
Recovery (%)85.61 - 102.0483.62 - 102.47[3]
Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[3]

  • C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Benzoic acid and sorbic acid reference standards

3. Chromatographic Conditions:

  • Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient

  • Detection Wavelength: 234 nm[3]

  • Injection Volume: 10 µL

4. Standard Solution Preparation:

  • Prepare individual stock solutions of benzoic acid and sorbic acid (e.g., 1000 µg/mL) in methanol.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range.

5. Sample Preparation (e.g., Noodles):

  • Weigh a representative portion of the homogenized sample (e.g., 5 g).

  • Extract the analytes with a mixture of methanol and water (60:40, v/v).[3]

  • Vortex or sonicate the mixture to ensure thorough extraction.

  • Centrifuge the sample to pellet solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify and quantify the analytes based on retention times and peak areas compared to the calibration curve.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis sample Homogenized Sample extract Extraction (Methanol/Water) sample->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial hplc HPLC System (C18 Column) hplc_vial->hplc Injection standards Reference Standards stock Stock Solutions (in Methanol) standards->stock working Working Standards (in Mobile Phase) stock->working working->hplc Injection detection UV Detection (234 nm) hplc->detection data Data Acquisition & Processing detection->data

Caption: Workflow for HPLC analysis of benzoic and sorbic acid.

Method 2: Analysis of Benzoic Acid and Parabens in Cosmetics and Pharmaceuticals

This gradient HPLC method allows for the simultaneous determination of benzoic acid and common parabens (methylparaben, ethylparaben, and propylparaben).[1][5]

Quantitative Data Summary
AnalyteRetention Time (min) (approx.)Linearity Range (µg/mL)Reference
Benzoic Acid4.52 - 140[6]
Methylparaben7.02 - 140[6]
Ethylparaben9.52 - 140[6]
Propylparaben14.02 - 140[6]

Note: Retention times are approximate and can vary based on the specific column and system.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a gradient pump and UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Data acquisition and processing software

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Benzoic acid, methylparaben, ethylparaben, and propylparaben reference standards

3. Chromatographic Conditions:

  • Mobile Phase A: Potassium phosphate buffer (e.g., 20 mM, pH adjusted to 7.05 with phosphoric acid)[6]

  • Mobile Phase B: Methanol[6]

  • Gradient Program: A suitable gradient to separate all compounds. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A starting condition could be 47.5:52.5 (A:B, v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[5][6]

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a mixed stock solution containing all four analytes in methanol.

  • Prepare a series of working standard solutions by diluting the mixed stock solution with the initial mobile phase composition.

5. Sample Preparation (e.g., Cream/Lotion):

  • Accurately weigh a portion of the sample into a suitable container.

  • Disperse the sample in a solvent mixture (e.g., methanol/water) and sonicate to extract the analytes.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis Gradient HPLC Analysis sample Cosmetic/Pharmaceutical Sample disperse Dispersion & Extraction (e.g., Methanol/Water) sample->disperse cleanup SPE Cleanup (if necessary) disperse->cleanup centrifuge Centrifugation cleanup->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC System (Gradient Pump, C18 Column) filter->hplc Injection standards Reference Standards stock Mixed Stock Solution (in Methanol) standards->stock working Working Standards stock->working working->hplc Injection detection UV Detection (254 nm) hplc->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for gradient HPLC analysis of preservatives.

Method 3: Rapid UHPLC Analysis of Benzoic Acid and Parabens

For high-throughput analysis, an Ultra-High-Performance Liquid Chromatography (UHPLC) method can significantly reduce run times while maintaining good separation.[7]

Quantitative Data Summary
AnalyteRetention Time (min) (approx.)
p-Hydroxybenzoic Acid0.4
Methylparaben0.6
Ethylparaben0.8
Propylparaben1.2
Butylparaben1.8

Reference for retention order and approximate times:[7]

Experimental Protocol

1. Instrumentation:

  • UHPLC system with a binary or quaternary pump and a UV-Vis or DAD detector

  • UHPLC C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size)[7]

  • Data acquisition and processing software capable of handling high data rates

2. Reagents and Standards:

  • Acetonitrile (UHPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Reference standards for p-hydroxybenzoic acid and parabens

3. Chromatographic Conditions:

  • Mobile Phase: 0.1% Phosphoric acid in water and Acetonitrile (50:50, v/v)[7]

  • Flow Rate: 0.6 mL/min[7]

  • Column Temperature: 40 °C[7]

  • Detection Wavelength: 254 nm[7]

  • Injection Volume: 1-5 µL

4. Standard and Sample Preparation:

  • Follow similar procedures as described in Method 2, ensuring that the final solvent is compatible with the mobile phase. Due to the smaller column dimensions and particle size, meticulous filtration of samples is critical to prevent system clogging.

Logical Relationship of Method Parameters

cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_performance Performance Outcome UHPLC UHPLC System Column UHPLC C18 Column (<2 µm) UHPLC->Column Resolution Analyte Resolution Column->Resolution Detector UV/DAD Detector Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity MobilePhase Mobile Phase (ACN/Buffered Water) MobilePhase->Resolution FlowRate Flow Rate RunTime Analysis Time FlowRate->RunTime Temperature Column Temperature Temperature->Resolution Wavelength Detection Wavelength Wavelength->Sensitivity Resolution->RunTime

Caption: Interrelationship of parameters in UHPLC method development.

General Considerations and Troubleshooting

  • pH of the Mobile Phase: The pH of the mobile phase is critical for the retention and peak shape of acidic compounds like benzoic acid. A pH below the pKa of benzoic acid (~4.2) will ensure it is in its protonated, less polar form, leading to better retention on a reversed-phase column.

  • Column Choice: While C18 is the most common stationary phase, other phases like C8 or those with different surface modifications can offer alternative selectivity.[1]

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., injection of a standard solution multiple times) to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time precision, peak area precision, tailing factor, and theoretical plates.

  • Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample preparation, including extraction and cleanup, is essential to minimize matrix effects. Spiking a blank matrix with known amounts of analytes can help assess recovery and matrix interference.[3]

References

Application Notes and Protocols for 2-(o-Tolylcarbamoyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-(o-tolylcarbamoyl)benzoic acid in the field of organic synthesis, with a particular focus on its utility as a precursor for heterocyclic compounds and its potential in drug discovery.

Introduction

This compound is a derivative of phthalamic acid, characterized by an o-tolyl amide group attached to one of the carboxylic acid functionalities of phthalic acid. This bifunctional molecule serves as a versatile building block in organic synthesis, primarily due to the presence of both a carboxylic acid and an amide group in a specific ortho arrangement. This unique structure allows for intramolecular cyclization reactions to form a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the reaction of phthalic anhydride with o-toluidine. This reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product PhthalicAnhydride Phthalic Anhydride TargetMolecule This compound PhthalicAnhydride->TargetMolecule + o-Toluidine oToluidine o-Toluidine

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids.[1]

Materials:

  • Phthalic anhydride

  • o-Toluidine

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Cold water

  • Diethyl ether (for purification, optional)

Procedure:

  • In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a suitable solvent such as dichloromethane or THF (20 mL).

  • To this solution, add o-toluidine (1.0 eq).

  • The reaction mixture can be stirred at room temperature or gently refluxed for 1-2 hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water (e.g., 10 mL) to precipitate the product.

  • The solid product is collected by filtration and washed with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by washing with a solvent in which the impurities are soluble, such as diethyl ether.

  • The purified product is then dried to obtain this compound as a solid.

Quantitative Data

Substituent (on phenyl ring)SolventYield (%)Melting Point (°C)¹H NMR (δ, ppm, DMSO-d₆)IR (ν, cm⁻¹)
2-OHCH₂Cl₂85178-18013.31 (1H, s, COOH), 11.21 (1H, s, NH), 6.89-8.01 (m, 8H, Ar-H)3404 (OH), 3120 (NH), 1712, 1640 (C=O)
2-OCH₃THF71190-19213.13 (1H, s, COOH), 10.02 (1H, s, NH), 7.01-8.00 (m, 8H, Ar-H), 3.89 (3H, s, OCH₃)3302 (OH), 1707, 1674 (C=O)
2-ClTHF-174-17613.21 (1H, s, COOH), 10.21 (1H, s, NH), 7.24-7.88 (m, 8H, Ar-H)3404 (OH), 3120 (NH), 1712, 1640 (C=O)

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a quinazolinone or related fused-ring systems. The ortho disposition of the carboxylic acid and amide functionalities allows for intramolecular cyclization reactions, often promoted by dehydrating agents or heat.

Synthesis of Quinazolinones

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, including hypnotic, sedative, analgesic, anticonvulsant, and anti-inflammatory properties. The general strategy for the synthesis of quinazolinones from 2-(acylamino)benzoic acid derivatives involves a cyclization step.

Logical Workflow for Quinazolinone Synthesis:

G A This compound C Intramolecular Cyclization A->C B Dehydrating Agent (e.g., Acetic Anhydride) B->C D Quinazolinone Derivative C->D

Caption: Quinazolinone synthesis workflow.

This cyclization can be envisioned to proceed through an initial activation of the carboxylic acid, followed by an intramolecular nucleophilic attack by the amide nitrogen.

Potential Applications in Drug Development

While direct biological activity data for this compound is not extensively reported, its derivatives and the broader class of benzoic acid derivatives have shown promise in various therapeutic areas. The ability to serve as a scaffold for the synthesis of diverse heterocyclic libraries makes it a valuable starting point for drug discovery campaigns.

Derivatives of benzoic acid have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Benzoic acid and its derivatives are known for their preservative and antimicrobial properties.[2]

  • Anti-inflammatory Effects: Certain benzoic acid derivatives exhibit anti-inflammatory properties.

  • Anticancer Activity: Some synthetic derivatives of benzoic acid have been evaluated for their potential as anticancer agents.

The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of novel drug candidates with a variety of pharmacological activities.

Signaling Pathway Interaction (Hypothetical):

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound could interact with a cellular signaling pathway, a common mechanism of action for many therapeutic agents.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression Drug Drug Candidate (derived from this compound) Drug->Kinase2 Inhibition

Caption: Hypothetical drug interaction with a signaling pathway.

Conclusion

This compound is a readily accessible and versatile building block in organic synthesis. Its primary application lies in its ability to undergo intramolecular cyclization to form valuable heterocyclic scaffolds, such as quinazolinones. While specific biological data for the parent molecule is limited, its potential as a starting material for the synthesis of diverse compound libraries makes it a molecule of interest for researchers in medicinal chemistry and drug development. The provided protocols and data for analogous compounds offer a solid foundation for its use in synthetic applications. Further exploration of the reactivity and biological activity of its derivatives is warranted to fully realize its potential.

References

Application Notes and Protocols for 2-(octylsulphanyl)benzoic acid as a Selective Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(octylsulphanyl)benzoic acid as a selective ionophore, with a primary focus on its application in the selective transport of lead(II) ions. The information is compiled from scientific literature to guide researchers in replicating and building upon existing findings.

Introduction

2-(octylsulphanyl)benzoic acid is a synthetic ionophore that has demonstrated a notable selectivity for lead(II) (Pb²⁺) ions. Its molecular structure, featuring a carboxylic acid group for proton exchange and a sulfur-containing side chain, is believed to contribute to its high affinity for soft Lewis acids like Pb²⁺. This property makes it a valuable tool for applications such as heavy metal separation, sensing, and potentially in therapeutic strategies for lead poisoning.

Quantitative Data Summary

The performance of 2-(octylsulphanyl)benzoic acid as a Pb²⁺ ionophore has been quantified in a multi-membrane hybrid system (MHS). The key performance metrics are summarized in the table below for easy comparison.

ParameterValueConditions
Maximum Transport Rate of Pb²⁺(1.09 ± 0.03) × 10⁻¹⁰ mol cm⁻² s⁻¹0.15 mol dm⁻³ ionophore in 1,2-dichloroethane, constant feed pH of 5.00 ± 0.02.
Selectivity Coefficient (βPb/Me)Up to 40Multi-cation aqueous solution containing Na⁺, K⁺, Ca²⁺, and Mg²⁺.

Experimental Protocols

Synthesis of 2-(octylsulphanyl)benzoic acid

Materials:

  • 2-chlorobenzoic acid or its sodium salt

  • Sodium octylthiolate (can be prepared from 1-octanethiol and a strong base like sodium hydride or sodium methoxide)

  • Anhydrous polar aprotic solvent (e.g., N-methylpyrrolidinone (NMP) or dimethylformamide (DMF))

  • Acid for workup (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of 2-chlorobenzoic acid in the anhydrous polar aprotic solvent.

  • Add sodium octylthiolate to the solution.

  • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to precipitate the product.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield 2-(octylsulphanyl)benzoic acid as a white solid.

Preparation of the Liquid Membrane

The liquid membrane consists of a solution of 2-(octylsulphanyl)benzoic acid in an organic solvent.

Materials:

  • 2-(octylsulphanyl)benzoic acid

  • 1,2-dichloroethane (extra pure)

Procedure:

  • Accurately weigh the required amount of 2-(octylsulphanyl)benzoic acid.

  • Dissolve the weighed ionophore in a known volume of 1,2-dichloroethane to achieve the desired concentration (e.g., 0.15 mol dm⁻³).[1]

  • Stir the solution until the ionophore is completely dissolved.

Lead(II) Transport Studies using a Multi-Membrane Hybrid System (MHS)

These studies are performed to evaluate the efficiency and selectivity of the ionophore in transporting Pb²⁺ ions across a liquid membrane.

Apparatus:

  • Multi-Membrane Hybrid System (MHS) consisting of a feed compartment, a stripping compartment, and a central compartment for the flowing liquid membrane, separated by two cation-exchange membranes (e.g., Nafion-117).[1]

  • Pumps for circulating the liquid membrane and dosing solutions.

  • pH controller and electrode.

  • Stirrers.

  • Pervaporation unit for continuous dehydration of the liquid membrane.[1]

  • Atomic Absorption Spectrometer (AAS) for ion concentration analysis.

Solutions:

  • Feed Solution: An aqueous solution containing Pb(NO₃)₂ and nitrates of other interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) at known concentrations. The pH of the feed solution can be maintained at a constant value (e.g., 5.00 ± 0.02) using a pH controller that doses a base solution (e.g., 0.5 M NaOH).[1]

  • Stripping Solution: An acidic aqueous solution (e.g., dilute HNO₃) to receive the transported Pb²⁺ ions.

  • Flowing Liquid Membrane (FLM): The prepared solution of 2-(octylsulphanyl)benzoic acid in 1,2-dichloroethane.

Procedure:

  • Assemble the MHS as per the manufacturer's instructions, with the cation-exchange membranes separating the compartments.

  • Fill the feed and stripping compartments with their respective solutions.

  • Start the circulation of the flowing liquid membrane through the central compartment.

  • Initiate stirring in the feed and stripping compartments to ensure proper mixing.

  • If applicable, start the pervaporation unit to continuously remove water from the liquid membrane.

  • Maintain the desired pH in the feed solution using the pH controller.

  • Periodically take samples from the feed and stripping solutions.

  • Analyze the concentration of Pb²⁺ and other cations in the samples using Atomic Absorption Spectroscopy.

  • Calculate the transport flux and selectivity coefficients based on the change in ion concentrations over time.

Visualizations

Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-chlorobenzoic acid 2-chlorobenzoic acid Reaction 2-chlorobenzoic acid->Reaction Sodium octylthiolate Sodium octylthiolate Sodium octylthiolate->Reaction Solvent Polar aprotic solvent (e.g., NMP) Solvent->Reaction Heat 80-120°C Heat->Reaction Product 2-(octylsulphanyl)benzoic acid Reaction->Product Nucleophilic Aromatic Substitution

Caption: Generalized synthesis of 2-(octylsulphanyl)benzoic acid.

Experimental Workflow for Lead(II) Transport

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Feed Solution (Pb²⁺ + other ions) D Assemble MHS A->D B Prepare Stripping Solution (Acidic) B->D C Prepare Liquid Membrane (Ionophore in solvent) C->D E Run Transport Experiment (Controlled pH, Stirring) D->E F Collect Samples (Feed & Stripping) E->F G Analyze Ion Concentrations (AAS) F->G H Calculate Flux & Selectivity G->H

Caption: Workflow for Pb²⁺ transport studies using MHS.

Ion Transport Mechanism

G cluster_feed Feed Phase (Aqueous) cluster_membrane Liquid Membrane (Organic) cluster_stripping Stripping Phase (Aqueous) Pb2_aq Pb²⁺ (aq) Complex I₂-Pb (org) Pb2_aq->Complex Complexation H_aq_feed 2H⁺ (aq) Ionophore_H 2 I-H (org) Ionophore_H->H_aq_feed De-protonation Pb2_strip Pb²⁺ (aq) Complex->Pb2_strip De-complexation H_aq_strip 2H⁺ (aq) H_aq_strip->Ionophore_H Protonation

References

Application Notes and Protocols for High-Throughput Screening of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives represent a versatile class of small molecules with a wide range of biological activities, making them attractive scaffolds in drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries. This document provides detailed application notes and experimental protocols for conducting HTS assays to identify and characterize bioactive benzoic acid derivatives. The focus is on robust and scalable methods suitable for academic and industrial research environments.

Featured Applications

This document details HTS assays for several important classes of drug targets where benzoic acid derivatives have shown inhibitory or modulatory activity:

  • Enzyme Inhibition Assays:

    • Phosphatases (e.g., Slingshot Homolog 1 - SSH1): Key regulators of cytoskeleton dynamics, implicated in cancer cell migration.[1]

    • Sirtuins (e.g., SIRT5): NAD+-dependent deacylases involved in metabolic regulation and cancer.

    • Trans-sialidases: Virulence factors in pathogens like Trypanosoma cruzi, the causative agent of Chagas disease.

    • Proteases: Involved in a wide range of physiological processes, including viral replication.[2]

    • Kinases: Central players in signal transduction, frequently dysregulated in cancer.

  • Cell-Based Assays:

    • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, targeted by a significant portion of approved drugs.

Data Presentation: Quantitative Analysis of Benzoic Acid Derivatives

The following tables summarize quantitative data from various HTS assays performed on benzoic acid derivatives, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Activity of Benzoic Acid Derivatives against Various Enzymes

Compound ID/NameTarget EnzymeAssay TypeIC50 / Ki / EC50Reference
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acidSlingshot Homolog 1 (SSH1)Phosphatase Activity AssayKi ≈ 4 µM[1]
2-hydroxybenzoic acid derivative (Hit 11)SIRT5Trypsin-coupled fluorescence assayModerate Inhibition
4-tert-butylbenzoic acidSIRT1Yeast-based Sir2p inhibitionWeakly selective inhibitor
TranilastSARS-CoV-2 3CLproCell-based protease assayEC50 = 38-88 µM[2]
Gallic acid alkyl esters (C12-C16)HIV-1 ProteaseDimerization inhibition assayKid = 320 nM (for C14)[3]
3,4-dihydroxybenzoic acid (DHBA)Histone Deacetylases (HDACs)In vitro HDAC activity assay~70% inhibition[1]
Benzoic acidPolyphenol Oxidase (PPO)Enzymatic browning assayIC50 = 1.425 mmol L⁻¹

Table 2: Modulatory Activity of Benzoic Acid Derivatives on GPCRs

Compound ClassTarget GPCRAssay TypeObserved EffectReference
5-acetamido-2-hydroxy benzoic acid derivativesGeneral GPCRsIn silico predictionPredicted moderate activity[4]
Small molecule library containing benzoic acid scaffoldsOrphan GPCRsPharmacochaperone-based trafficking assayIdentification of agonists and antagonists

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by benzoic acid derivatives and generalized workflows for HTS assays.

slingshot_pathway cluster_upstream Upstream Signals cluster_core Core Regulatory Module cluster_downstream Downstream Effects Growth_Factors_Angiotensin_II Growth Factors / Angiotensin II ROCK_PAK ROCK / PAK Growth_Factors_Angiotensin_II->ROCK_PAK LIMK LIMK ROCK_PAK->LIMK phosphorylates & activates Cofilin Cofilin LIMK->Cofilin phosphorylates & inactivates SSH1 Slingshot Phosphatase 1 (SSH1) (Target for Benzoic Acid Derivatives) LIMK->SSH1 may be dephosphorylated by Actin_Dynamics Actin Cytoskeleton Dynamics (e.g., Cell Migration) Cofilin->Actin_Dynamics regulates SSH1->Cofilin dephosphorylates & activates

Caption: Slingshot Phosphatase (SSH1) Signaling Pathway.

sirt5_pathway cluster_sirt5 SIRT5 Regulation cluster_substrates Mitochondrial Substrate Proteins cluster_effects Metabolic Outcomes SIRT5 SIRT5 (Target for Benzoic Acid Derivatives) CPS1 Carbamoyl Phosphate Synthetase 1 (Urea Cycle) SIRT5->CPS1 desuccinylates & activates SDHA Succinate Dehydrogenase A (TCA Cycle) SIRT5->SDHA desuccinylates & inhibits HMGCS2 HMG-CoA Synthase 2 (Ketogenesis) SIRT5->HMGCS2 desuccinylates & activates NAD NAD+ NAD->SIRT5 co-substrate Urea_Cycle Urea Cycle Flux CPS1->Urea_Cycle TCA_Cycle TCA Cycle Activity SDHA->TCA_Cycle Ketone_Body_Production Ketone Body Production HMGCS2->Ketone_Body_Production

Caption: SIRT5 Metabolic Signaling Pathway.

hts_workflow_biochemical cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Follow-up Compound_Library Benzoic Acid Derivative Library in Microplates Dispensing Dispense Reagents and Compounds into Assay Plates Compound_Library->Dispensing Reagent_Prep Prepare Enzyme, Substrate, and Buffer Solutions Reagent_Prep->Dispensing Incubation Incubate at Controlled Temperature Dispensing->Incubation Detection Read Signal (Fluorescence, Luminescence, etc.) Incubation->Detection Data_Processing Data Normalization and Hit Identification Detection->Data_Processing Hit_Confirmation Confirm Hits and Determine IC50/Ki Data_Processing->Hit_Confirmation SAR_Studies Structure-Activity Relationship Studies Hit_Confirmation->SAR_Studies

Caption: Biochemical HTS Assay Workflow.

hts_workflow_cellbased cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Follow-up Cell_Culture Culture and Maintain Reporter Cell Line Cell_Plating Seed Cells into Microplates Cell_Culture->Cell_Plating Compound_Addition Add Benzoic Acid Derivatives to Cells Cell_Plating->Compound_Addition Incubation Incubate for Defined Period Compound_Addition->Incubation Lysis_Detection Cell Lysis and/or Addition of Detection Reagents Incubation->Lysis_Detection Signal_Reading Read Signal (e.g., Luminescence) Lysis_Detection->Signal_Reading Data_Analysis Normalize Data and Identify Hits Signal_Reading->Data_Analysis Dose_Response Generate Dose-Response Curves (EC50/IC50) Data_Analysis->Dose_Response Secondary_Assays Perform Secondary Assays for Selectivity and MOA Dose_Response->Secondary_Assays

Caption: Cell-Based HTS Assay Workflow.

Experimental Protocols

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay to screen for inhibitors of a target enzyme using a fluorogenic substrate.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate specific for the target enzyme

  • Assay buffer (optimized for enzyme activity)

  • Benzoic acid derivative library (typically in DMSO)

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well, black, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each benzoic acid derivative from the library plate to the assay plate.

    • Include wells with the positive control inhibitor and DMSO for negative controls.

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of the target enzyme in assay buffer at a 2X final concentration.

    • Dispense the enzyme solution into all wells of the assay plate containing the compounds.

    • Briefly centrifuge the plates to ensure mixing.

  • Pre-incubation:

    • Incubate the plates at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Dispense the substrate solution into all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity over time (kinetic read) or at a single endpoint after a specific incubation period.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

This protocol details a thermal shift assay (Differential Scanning Fluorimetry) to identify benzoic acid derivatives that bind to and stabilize a target protein.

Materials:

  • Purified target protein (at a concentration of 1-5 mg/mL)

  • SYPRO Orange dye (5000X stock in DMSO)

  • Assay buffer (optimized for protein stability)

  • Benzoic acid derivative library (in DMSO)

  • DMSO (negative control)

  • Known ligand (positive control, if available)

  • 96- or 384-well PCR plates

  • Real-time PCR instrument with a thermal melt curve module

  • Optical sealing film for PCR plates

Procedure:

  • Master Mix Preparation:

    • In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5X are common starting points.

  • Compound and Master Mix Dispensing:

    • Dispense a small volume (e.g., 1 µL) of each benzoic acid derivative (typically at 10 mM in DMSO) into the wells of the PCR plate. Include wells with DMSO as a negative control.

    • Dispense the master mix into each well to achieve the final desired volume (e.g., 20 µL).

  • Plate Sealing and Centrifugation:

    • Seal the PCR plate securely with an optical sealing film.

    • Briefly centrifuge the plate to collect the contents at the bottom of the wells.

  • Thermal Denaturation and Fluorescence Reading:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with a ramp rate of approximately 1 °C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment.

  • Data Analysis:

    • Analyze the resulting melt curves to determine the melting temperature (Tm) for each well. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.

    • Calculate the change in melting temperature (ΔTm) for each compound-treated well relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO).

    • A significant positive ΔTm indicates that the compound binds to and stabilizes the protein.

Protocol 3: Cell-Based GPCR Reporter Assay (e.g., Luciferase)

This protocol describes a cell-based reporter gene assay to screen for agonists or antagonists of a specific GPCR.

Materials:

  • HEK293 cells (or other suitable host cells) stably or transiently expressing the GPCR of interest and a reporter construct (e.g., CRE-luciferase).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Benzoic acid derivative library (in DMSO).

  • Known agonist and antagonist for the GPCR (positive controls).

  • DMSO (negative control).

  • White, opaque, 384-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the reporter cells in culture medium.

    • Seed the cells into the 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Addition:

    • For agonist screening: Add the benzoic acid derivatives directly to the cells.

    • For antagonist screening: First, add the benzoic acid derivatives to the cells and pre-incubate for a defined period (e.g., 15-30 minutes). Then, add a known agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Incubation:

    • Incubate the plates at 37 °C in a CO2 incubator for a period sufficient to allow for reporter gene expression (typically 3-6 hours).

  • Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well. This reagent typically lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • For agonist screening: Normalize the data to the negative (DMSO) and positive (known agonist) controls to determine the percent activation for each compound.

    • For antagonist screening: Normalize the data to determine the percent inhibition of the agonist-induced signal.

    • Identify hits based on predefined activity or inhibition thresholds.

    • Perform dose-response experiments to determine the EC50 (for agonists) or IC50 (for antagonists) of the hit compounds.

References

Application Notes and Protocols for Measuring Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for measuring the inhibition of tubulin polymerization, a critical process in cell division and a key target for anticancer drug development. The protocols described herein are based on established in vitro biochemical assays that monitor the assembly of microtubules from purified tubulin.

Introduction to Tubulin Polymerization Assays

Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, polymerizes in the presence of guanosine triphosphate (GTP) to form microtubules, a major component of the cytoskeleton.[1] Microtubules are highly dynamic structures, undergoing phases of assembly (polymerization) and disassembly (depolymerization), which are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.[2]

The inhibition of tubulin polymerization is a key mechanism of action for many successful anticancer drugs, such as the vinca alkaloids (e.g., vinblastine) and colchicine, which destabilize microtubules. Conversely, taxanes (e.g., paclitaxel) act by stabilizing microtubules and preventing their disassembly. Assays that measure the rate and extent of tubulin polymerization are therefore invaluable tools for the discovery and characterization of new antimitotic agents.[3]

The most common in vitro methods to monitor tubulin polymerization are absorbance-based and fluorescence-based assays. Both methods typically follow a sigmoidal reaction curve with three distinct phases: nucleation, growth, and a steady-state equilibrium.[4][5]

Absorbance-Based Tubulin Polymerization Assay

This method relies on the principle that the formation of microtubules from tubulin dimers causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm.[6] The change in absorbance over time is directly proportional to the mass of the microtubule polymer.[4]

Experimental Protocol: Absorbance-Based Assay

Materials:

  • Lyophilized tubulin protein (>99% pure)[6]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[4]

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Nocodazole)[6]

  • Negative control (DMSO or buffer)

  • 96-well, half-area microplate[7]

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.[4]

    • Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[4] Keep this buffer on ice.

    • Prepare serial dilutions of the test compounds and controls in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid artifacts.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.[4]

    • In each well, add 10 µL of the test compound dilution or control.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.[4]

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[4]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the maximum velocity (Vmax) of polymerization from the slope of the linear (growth) phase of the curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[8] This method is generally more sensitive than the absorbance-based assay, requiring less tubulin and offering a better signal-to-noise ratio.[9]

Experimental Protocol: Fluorescence-Based Assay

Materials:

  • Lyophilized tubulin protein (>99% pure)[10]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[10]

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)[10]

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Vinblastine)[5]

  • Negative control (DMSO or buffer)

  • Black, 96-well microplate[10]

  • Fluorescence microplate reader with excitation at ~355-360 nm and emission at ~420-460 nm[10][11]

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.[11]

    • Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, 15% glycerol, and 10 µM DAPI.[10] Keep this mixture on ice.

    • Prepare serial dilutions of the test compounds and controls.

  • Assay Setup:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • Add 5 µL of the test compound dilution or control to each well.[10]

    • To start the reaction, add 45 µL of the cold tubulin reaction mixture to each well.[10]

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the fluorescence intensity (Ex: 355-360 nm, Em: 420-460 nm) every 90 seconds for 60 minutes at 37°C.[10]

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Normalize the curves and calculate the percentage of inhibition at a specific time point (e.g., 25 minutes) relative to the vehicle control.[10]

    • Determine the IC50 value for each test compound.

Data Presentation

The quantitative data obtained from these assays can be summarized in tables for easy comparison of the inhibitory effects of different compounds.

Table 1: Effect of Known Inhibitors on Tubulin Polymerization (Absorbance Assay)

CompoundConcentration (µM)Vmax (mOD/min)% InhibitionIC50 (µM)
Control (DMSO)-17.00-
Nocodazole103.181.8~2.5
Paclitaxel1068.0-300 (Enhancement)-

Data are representative and compiled from typical results presented in assay kits.[4][6]

Table 2: Effect of Known Inhibitors on Tubulin Polymerization (Fluorescence Assay)

CompoundConcentration (µM)Fluorescence at 25 min (RFU)% InhibitionIC50 (µM)
Control (DMSO)-85000-
Vinblastine3150082.4~1.0
Paclitaxel312000-41.2 (Enhancement)-

Data are representative and based on typical outcomes from fluorescence-based assays.[3][5]

Visualization of Experimental Workflow and Tubulin Polymerization

The following diagrams illustrate the experimental workflow and the process of tubulin polymerization.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis tubulin Reconstitute Tubulin buffer Prepare Polymerization Buffer tubulin->buffer compounds Prepare Compound Dilutions buffer->compounds plate Add Compounds to 96-well Plate compounds->plate reaction Initiate Reaction with Tubulin plate->reaction incubation Incubate at 37°C reaction->incubation read Kinetic Read (Absorbance or Fluorescence) incubation->read plot Plot Data (Signal vs. Time) read->plot calculate Calculate Vmax, % Inhibition, IC50 plot->calculate

Caption: Experimental workflow for tubulin polymerization inhibition assays.

tubulin_polymerization cluster_process Tubulin Polymerization Process cluster_inhibitors Points of Inhibition dimer αβ-Tubulin Dimer oligomer Oligomers (Nucleation) dimer->oligomer GTP microtubule Microtubule (Elongation) oligomer->microtubule GTP microtubule->dimer Depolymerization destabilizers Destabilizers (e.g., Vinca Alkaloids, Colchicine) destabilizers->dimer Inhibit Assembly stabilizers Stabilizers (e.g., Taxanes) stabilizers->microtubule Inhibit Disassembly

Caption: Simplified diagram of tubulin polymerization and inhibitor action.

References

Application Notes and Protocols for Determining IC50 Values of Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the half-maximal inhibitory concentration (IC50) of benzoic acid and its derivatives. The protocols cover both cell-based and enzyme-based assays, which are crucial for evaluating the cytotoxic and enzyme-inhibiting potential of these compounds in drug discovery and development.

Data Presentation

The following tables summarize the IC50 values of various benzoic acid derivatives determined by different in vitro assays. This data is essential for comparing the potency of compounds and understanding their structure-activity relationships.

Table 1: IC50 Values of Benzoic Acid Derivatives in Cell-Based Assays

CompoundCell LineAssayIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)MTT17.84[1]
Substituted thiocyanate benzoic acid derivative 8MCF-7 (Breast Cancer)MTT100[1]
Substituted thiocyanate benzoic acid derivative 9MCF-7 (Breast Cancer)MTT100[1]
Phenyl-thiazolyl-benzoic acid derivativeNB4 (Acute Promyelocytic Leukemia)Cellular Toxicity0.001–1[1]
Phenyl-thiazolyl-benzoic acid derivativeHL-60 (Acute Promyelocytic Leukemia)Cellular Toxicity0.001–1[1]

Table 2: IC50 Values of Benzoic Acid Derivatives in Enzyme Inhibition Assays

CompoundEnzymeIC50Reference
2,3,4-trihydroxybenzoic acidα-Amylase17.30 ± 0.73 mM[2]
4-methylbenzoic acidα-Amylase52.35 ± 3.31 mM[2]
2,5-dihydroxybenzoic acidα-Amylase0.298 mM[2]
Gallic acidα-Amylase1.25 mM[2]
Vanillic acidα-Amylase27.89 mM[2]
2-amino benzoic acidTyrosinase (monophenolase)5.15 µM[3]
4-amino benzoic acidTyrosinase (monophenolase)3.8 µM[3]
Nicotinic acidTyrosinase (monophenolase)3.41 mM[3]
Picolinic acidTyrosinase (monophenolase)3.55 mM[3]
2-amino benzoic acidTyrosinase (diphenolase)4.72 µM[3]
4-amino benzoic acidTyrosinase (diphenolase)20 µM[3]
N-(2-Hydroxy-ethyl)-3,5-dinitro-benzamideTyrosinase1.09 µM[4]
Salicylic acidAcetylcholinesterase6.07 µmol/µmol AChE[5]
4-hydroxybenzoic acidAcetylcholinesterase-[5]
Methyl syringateAcetylcholinesterase5.50 µmol/µmol AChE[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in determining IC50 values.

Cell Viability and Cytotoxicity Assays

Cell-based assays are fundamental in drug discovery for assessing the cytotoxic effects of compounds.[2] These assays measure cellular health through various indicators like metabolic activity and membrane integrity.[2]

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the benzoic acid compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6] Include a solvent control (e.g., DMSO).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10 minutes at a low speed and measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.[6]

The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with sulforhodamine B.[7] This assay is widely used for cytotoxicity screening.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Expose cells to a range of concentrations of the benzoic acid derivative for 48 hours.[4]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[4]

  • Washing: Wash the plates five times with tap water and allow them to air dry.[9]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

  • Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[7]

  • IC50 Calculation: Determine the percentage of cell growth inhibition and plot a dose-response curve to calculate the IC50.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for understanding the mechanism of action of benzoic acid compounds that target specific enzymes.

This assay measures the ability of a compound to inhibit α-amylase, an enzyme involved in carbohydrate digestion.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the starch solution (substrate) in a buffer (e.g., Tris-HCl, pH 6.9).[10]

  • Pre-incubation: Add the benzoic acid compound (inhibitor) at various concentrations to the reaction mixture. Then, add the α-amylase enzyme solution and pre-incubate for 10 minutes at 37°C.[10]

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Stopping the Reaction: After a specific incubation time, stop the reaction by adding an acidic solution (e.g., 50% acetic acid).[10]

  • Quantification: Measure the amount of reducing sugar (e.g., maltose) produced using a colorimetric method, such as the dinitrosalicylic acid (DNS) method. Read the absorbance at 540 nm.

  • IC50 Calculation: Calculate the percentage of enzyme inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.[10]

This assay determines the inhibitory effect of compounds on tyrosinase, a key enzyme in melanin synthesis.[11]

Protocol:

  • Reaction Mixture: In a 96-well plate, mix the benzoic acid compound at different concentrations with mushroom tyrosinase in a phosphate buffer (pH 6.8).[12]

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 25°C.[12]

  • Reaction Initiation: Add the substrate, L-DOPA, to start the reaction.[12]

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the change in absorbance at 475 nm for 10 minutes.[12]

  • IC50 Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value from the dose-response curve.

This assay measures the inhibition of COX enzymes (COX-1 and COX-2), which are involved in inflammation.

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 or COX-2 enzyme.

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 8.0), mix the enzyme with co-factors like hematin and L-epinephrine.[13]

  • Inhibitor Addition: Add the benzoic acid derivative at various concentrations and pre-incubate at 37°C for 10 minutes.[13]

  • Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.[13]

  • Reaction Termination: Stop the reaction after 2 minutes by adding 2.0 M HCl.[13]

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using techniques like LC-MS/MS or an enzyme immunoassay (EIA).[13][14]

  • IC50 Calculation: Calculate the percent inhibition of COX activity and plot a dose-response curve to determine the IC50.[13]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the action of benzoic acid compounds.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with Benzoic Acid Compound start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Add DMSO incubate->solubilize read Read Absorbance (490nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining IC50 using the MTT assay.

Experimental_Workflow_SRB_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells treat Treat with Compound start->treat fix Fix with TCA treat->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize with Tris wash->solubilize read Read Absorbance (510nm) solubilize->read calculate Calculate IC50 read->calculate Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Enzyme, Substrate, and Inhibitor Solutions mix Mix Enzyme and Inhibitor reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate preincubate->add_substrate incubate Incubate add_substrate->incubate stop Stop Reaction incubate->stop detect Detect Product Formation stop->detect calculate Calculate % Inhibition & IC50 detect->calculate HDAC_Inhibition_Pathway BA Benzoic Acid Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) BA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetyl_Histones->Open_Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression Gene_Expression Gene Expression Open_Chromatin->Gene_Expression MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Benzoic Acid Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

References

Application Note and Protocol: In Vitro HDAC Enzyme Inhibitory Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Aberrant HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Consequently, HDACs have emerged as significant therapeutic targets, and the screening for potent and selective HDAC inhibitors is a key focus in drug discovery.[5][6][7]

This document provides a detailed protocol for conducting an in vitro HDAC enzyme inhibitory activity assay, a fundamental tool for identifying and characterizing novel HDAC inhibitors. The described method is a fluorometric assay, widely chosen for its high sensitivity, simplicity, and suitability for high-throughput screening (HTS).[8][9][10] The principle of this assay involves the enzymatic deacetylation of a fluorogenic substrate by an HDAC enzyme. Subsequent development releases a fluorophore, and the resulting fluorescence intensity is directly proportional to the HDAC activity.[7][9][11]

Assay Principle

The fluorometric in vitro HDAC inhibitory activity assay is typically a two-step enzymatic reaction.[11]

  • HDAC Reaction: A source of HDAC enzyme (either purified recombinant protein or a nuclear extract) is incubated with a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDACs, the acetyl group is removed from the substrate.

  • Developer Reaction: A developer solution, often containing a protease-like trypsin, is added to the reaction.[4][12] This developer specifically cleaves the deacetylated substrate, releasing the fluorophore. The fluorescence of the liberated molecule is then measured using a fluorescence plate reader. The intensity of the fluorescence signal is directly proportional to the amount of deacetylated substrate, and thus to the HDAC activity. Potential inhibitors are screened for their ability to reduce this fluorescence signal.

Materials and Reagents

  • HDAC Enzyme: Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) or HeLa nuclear extract as a source of mixed HDAC activity.[8][13][14]

  • HDAC Substrate: Fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.[4][12]

  • Assay Buffer: Typically contains Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.[6][15]

  • HDAC Inhibitor (Control): Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) as a potent, pan-HDAC inhibitor.[3][7][13][14]

  • Developer Solution: Contains a protease (e.g., trypsin) to cleave the deacetylated substrate.[4][15]

  • 96-well or 384-well black microplates: For fluorescence measurements to minimize light scatter and background.

  • Fluorescence microplate reader: Capable of excitation at 350-380 nm and emission at 440-465 nm.[8][13]

  • Standard for Quantification (Optional): Deacetylated substrate to generate a standard curve for quantifying HDAC activity.[8][16]

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific HDAC enzyme, substrate, and inhibitor being tested.

1. Reagent Preparation:

  • Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions or as required for the specific HDAC enzyme.

  • HDAC Enzyme Dilution: Dilute the HDAC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate Solution: Prepare the HDAC substrate solution by diluting the stock in assay buffer to the final desired concentration.

  • Inhibitor Dilutions: Prepare a serial dilution of the test compounds and the control inhibitor (e.g., TSA) in the assay buffer. A common starting range for test compounds is 1 nM to 100 µM.

  • Developer Solution: Prepare the developer solution as per the manufacturer's protocol, which may include the addition of a stop reagent like TSA to quench the HDAC reaction.[13]

2. Assay Procedure:

  • Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:

    • Blank (No Enzyme): 85 µl Assay Buffer.

    • Positive Control (Maximal Activity): 85 µl of diluted HDAC enzyme solution.

    • Negative Control (Maximal Inhibition): 83 µl of diluted HDAC enzyme solution + 2 µl of a high concentration of TSA.[8][14]

    • Test Compound Wells: 83 µl of diluted HDAC enzyme solution + 2 µl of each dilution of the test compound.

  • Pre-incubation (Optional but Recommended): Add 10 µl of the diluted test compounds or control inhibitor to the respective wells. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme. For slow-binding inhibitors, a longer pre-incubation time (e.g., 30-120 minutes) may be necessary to reach equilibrium.[17][18]

  • Initiate HDAC Reaction: Add 5 µl of the HDAC substrate solution to all wells to start the reaction.[8][16] Mix gently by shaking the plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[8][13][16] The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Stop Reaction and Develop Signal: Add 10 µl of the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[8][16]

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the developer reaction to proceed to completion.[13][14]

  • Fluorescence Measurement: Read the fluorescence in a microplate reader with excitation at ~360 nm and emission at ~460 nm.[8][13]

Data Presentation and Analysis

The inhibitory activity of the test compounds is determined by calculating the percentage of HDAC activity remaining in the presence of the compound compared to the positive control (enzyme activity without inhibitor).

Percentage of Inhibition Calculation:

% Inhibition = [ 1 - ( (FluorescenceInhibitor - FluorescenceBlank) / (FluorescencePositive Control - FluorescenceBlank) ) ] * 100

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the HDAC activity by 50%. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[19]

Quantitative Data Summary:

The results of the HDAC inhibitory assay can be summarized in a table for clear comparison of the potency of different compounds.

Compound IDIC50 (nM) for HDAC1IC50 (nM) for HDAC2IC50 (nM) for HDAC3Selectivity vs HDAC1
Compound A15.2 ± 1.825.6 ± 2.5150.3 ± 12.11x
Compound B5.8 ± 0.710.1 ± 1.2250.5 ± 20.41x
Compound C120.4 ± 15.3150.2 ± 18.910.5 ± 1.111.5x (for HDAC3)
TSA (Control)2.1 ± 0.32.5 ± 0.43.0 ± 0.5Pan-inhibitor

Data are representative and presented as mean ± standard deviation from at least three independent experiments.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition Histone Histone Protein Acetyl_Lysine Acetylated Lysine Histone->Acetyl_Lysine HDAC HDAC Enzyme Acetyl_Lysine->HDAC Deacetylation Histone_Hyperacetylation Histone Hyperacetylation Gene_Repression Gene Repression HDAC->Gene_Repression Promotes Inhibited_HDAC Inactive HDAC Inhibitor HDAC Inhibitor Inhibitor->HDAC Gene_Activation Gene Activation Histone_Hyperacetylation->Gene_Activation Leads to

Caption: Mechanism of HDAC inhibition leading to gene activation.

Experimental Workflow for In Vitro HDAC Inhibitory Assay

HDAC_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Controls and Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation hdac_reaction Initiate HDAC Reaction (Add Substrate) pre_incubation->hdac_reaction incubation_1 Incubate at 37°C hdac_reaction->incubation_1 develop_signal Stop Reaction & Develop Signal (Add Developer) incubation_1->develop_signal incubation_2 Incubate at RT develop_signal->incubation_2 read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubation_2->read_fluorescence data_analysis Data Analysis (% Inhibition, IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow of the in vitro HDAC inhibitory activity assay.

Conclusion

The in vitro HDAC enzyme inhibitory activity assay is a robust and sensitive method for the primary screening and characterization of potential HDAC inhibitors.[20] Its adaptability to a high-throughput format makes it an invaluable tool in the early stages of drug discovery. Careful optimization of assay conditions, including enzyme concentration and incubation times, is crucial for obtaining reliable and reproducible data. The protocol and guidelines presented here offer a solid foundation for researchers to establish and execute this essential assay in their laboratories.

References

Application Notes and Protocols: Recrystallization of Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of a compound and its impurities in a suitable solvent at varying temperatures. Benzoic acid, a colorless crystalline solid, is an ideal compound for demonstrating this technique due to its significant increase in solubility in water at higher temperatures.[1][2] These application notes provide a detailed protocol for the purification of benzoic acid by recrystallization from water, along with relevant solubility data and a procedural workflow.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids in a solvent increases with temperature. In this procedure, an impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cold solvent and are removed during the final filtration step.[3][4]

Data Presentation

The selection of an appropriate solvent is crucial for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at an elevated temperature.[5][6] The following tables summarize the solubility of benzoic acid in various solvents.

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
00.17[1]
180.27[1]
250.34[1]
400.55[1]
752.15[1]
1005.63[1]

Table 2: Solubility of Benzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Acetone2054.2[1]
Ethanol-1825.4[1]
1547.1[1]
2355.9[1]
Methanol-1830.0[1]
2371.5[1]

Experimental Protocol

This protocol details the steps for the recrystallization of approximately 1.0 gram of impure benzoic acid using water as the solvent.

Materials and Equipment:

  • Impure benzoic acid (approx. 1.0 g)

  • Distilled water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate

  • Graduated cylinder

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Weigh approximately 1.0 g of impure benzoic acid and transfer it to a 125 mL Erlenmeyer flask.[5]

    • Add approximately 20 mL of distilled water to the flask.[5]

    • Heat the mixture on a hot plate and bring it to a gentle boil while stirring.[5]

    • Continue to add small portions of hot distilled water until the benzoic acid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[7]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of hot water.

    • Place a fluted filter paper in the funnel and quickly pour the hot benzoic acid solution through it to remove the insoluble impurities.[7]

  • Cooling and Crystallization:

    • Remove the flask containing the clear benzoic acid solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8][9]

    • Once the flask has reached room temperature, place it in an ice bath for approximately 15-20 minutes to maximize the crystallization of benzoic acid.[8]

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold distilled water.

    • Turn on the vacuum and pour the cold slurry of benzoic acid crystals into the Buchner funnel.[5]

    • Use a small amount of ice-cold water to rinse any remaining crystals from the Erlenmeyer flask into the funnel.[8]

    • Wash the crystals in the funnel with a small portion of ice-cold water to remove any soluble impurities adhering to the crystal surfaces.[8]

  • Drying:

    • Leave the vacuum on for a few minutes to draw air through the crystals and help them dry.[9]

    • Transfer the purified benzoic acid crystals to a pre-weighed watch glass and allow them to air dry completely.[5]

  • Analysis:

    • Once dry, weigh the purified benzoic acid to determine the percent recovery.

    • Measure the melting point of the purified benzoic acid. Pure benzoic acid has a melting point of 122 °C.[1][10] A sharp melting point close to the literature value indicates a high degree of purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the recrystallization of benzoic acid.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start: Impure Benzoic Acid add_solvent Add Minimum Hot Water start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present cool_solution Slow Cooling to Room Temp. dissolve->cool_solution No Insoluble Impurities hot_filtration->cool_solution Clear Solution ice_bath Ice Bath Cooling cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Water vacuum_filtration->wash_crystals dry_crystals Air Dry Crystals wash_crystals->dry_crystals end_product End: Pure Benzoic Acid dry_crystals->end_product

Caption: Experimental workflow for benzoic acid recrystallization.

References

Application Notes: Development of Prostaglandin E2 Receptor 4 (EP4) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

The Prostaglandin E2 (PGE2) receptor EP4 subtype is a G-protein coupled receptor that has emerged as a significant therapeutic target in oncology and inflammatory diseases.[1][2] Overexpression of the cyclooxygenase-2 (COX-2) enzyme in various malignancies leads to elevated production of its downstream product, PGE2.[3][4] PGE2, in turn, interacts with its receptors, primarily EP4, to promote cell proliferation, migration, invasion, and metastasis.[3][5] Furthermore, PGE2-EP4 signaling within the tumor microenvironment exerts potent immunosuppressive effects, hindering the anti-tumor activity of immune cells like natural killer (NK) cells and T cells.[6][7]

Consequently, the development of selective EP4 antagonists represents a promising therapeutic strategy.[2][8] These antagonists work by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting its downstream signaling cascades.[1] This blockade can directly impede cancer cell growth and metastasis and, importantly, can modulate the tumor microenvironment to restore anti-tumor immunity.[5][7] Due to these dual functions, EP4 antagonists are being actively investigated as monotherapies and in combination with immune checkpoint inhibitors and chemotherapy.[2][5]

Key Applications:

  • Oncology: EP4 antagonists are being developed for various solid tumors, including colorectal, breast, lung, and pancreatic cancers, where the COX-2/PGE2/EP4 axis is often upregulated.[3][5][9] They aim to inhibit tumor growth, prevent metastasis, and overcome resistance to immunotherapy.[10][11][12]

  • Inflammatory Diseases: The pro-inflammatory roles of PGE2 make EP4 a target for conditions like rheumatoid arthritis and inflammatory bowel disease.[1][13] Antagonists can reduce inflammation and alleviate associated pain.[1][13]

  • Immuno-oncology: By mitigating PGE2-mediated immunosuppression, EP4 antagonists can enhance the efficacy of immunotherapies, such as PD-1 blockade, in tumors that are otherwise non-responsive.[10][11]

Signaling Pathways and Experimental Workflow

The development of EP4 antagonists follows a structured pipeline, beginning with the characterization of signaling pathways and progressing through a series of in vitro and in vivo screening assays to identify and validate lead compounds.

EP4_Signaling_Pathways Figure 1: EP4 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates Gai Gαi EP4->Gai Activates beta_arrestin β-Arrestin EP4->beta_arrestin Recruits AC Adenylyl Cyclase Gas->AC Stimulates PI3K PI3K Gai->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates Akt->CREB Phosphorylates NFkB NF-κB Akt->NFkB Activates ERK ERK beta_arrestin->ERK Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation, Immune Suppression) CREB->Gene_Transcription NFkB->Gene_Transcription ERK->Gene_Transcription

Caption: Figure 1: EP4 Receptor Signaling Pathways.

Drug_Development_Workflow Figure 2: General Workflow for EP4 Antagonist Development cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials HTS High-Throughput Screening (Compound Library) BindingAssay Primary Screen: Radioligand Binding Assay HTS->BindingAssay FunctionalAssay Primary Screen: cAMP Accumulation Assay HTS->FunctionalAssay Selectivity Selectivity Screening (vs. EP1, EP2, EP3) BindingAssay->Selectivity FunctionalAssay->Selectivity SecondaryAssay Secondary Functional Assays (Migration, Invasion, Cytokine Release) Selectivity->SecondaryAssay PK_PD Pharmacokinetics & Pharmacodynamics SecondaryAssay->PK_PD InVivo In Vivo Efficacy Models (e.g., Tumor Xenografts) PK_PD->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety, Dosing) Tox->Phase1 Phase2 Phase II (Efficacy, Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3

Caption: Figure 2: General Workflow for EP4 Antagonist Development.

Quantitative Data Summary

The efficacy and selectivity of novel EP4 antagonists are critical parameters evaluated during development. The following tables summarize key preclinical and clinical data for representative compounds.

Table 1: Preclinical Activity of Selected EP4 Antagonists

CompoundAssay TypeTarget/Cell LineIC50SelectivitySource
L001 CRE Luciferase AssayHEK2937.29 ± 0.64 nM>600-fold vs. EP1, EP2, EP3[14]
Calcium Flux AssayHuman EP41.47 ± 0.02 nM>600-fold vs. EP1, EP2, EP3[14]
E7046 cAMP Functional AssayHEK293-hEP410.19 nMSelective for EP4[5]
Compound 36 cAMP Functional AssayHEK293-hEP44.3 nM>2300-fold vs. EP1, EP2, EP3[5]
ONO-AE3-208 Radioligand BindingMouse EP4Ki = 1.3 nM~23-fold vs. EP3[12]

Table 2: Summary of Clinical Trial Data for EP4 Antagonists

CompoundPhaseCancer TypeKey FindingsSource
Vorbipiprant Ib/IIaMicrosatellite-Stable Colorectal Cancer (mCRC)Combined with Balstilimab (anti-PD-1). Disease Control Rate (DCR) of 50%. Overall Response Rate (ORR) of 11%.[10]
E7046 IAdvanced Solid TumorsMonotherapy. Manageable safety profile. Best response of stable disease in 23% of patients. Recommended Phase 2 dose ≤500 mg.[15]
ONO-4578 IAdvanced Solid TumorsMonotherapy and combined with Nivolumab. Well tolerated. One partial response (combination therapy) and nine patients with stable disease.[16]
HTL0039732 IAdvanced Solid TumorsCombined with Atezolizumab. Two confirmed partial responses. Phase 2a trial initiated.[11]

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation of EP4 antagonists. Below are methodologies for key in vitro and in vivo experiments.

Protocol 1: In Vitro cAMP Accumulation Functional Assay

This assay quantifies the ability of an antagonist to inhibit PGE2-induced cyclic AMP (cAMP) production in cells overexpressing the human EP4 receptor.

1. Materials and Reagents:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).

  • Cell Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX), 100 µM final concentration.

  • Agonist: Prostaglandin E2 (PGE2).

  • Test Compounds: EP4 antagonists dissolved in DMSO.

  • cAMP Detection Kit (e.g., HTRF, ELISA, or LANCE-based).

2. Procedure:

  • Cell Culture: Culture HEK293-hEP4 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Harvest cells and seed them into 384-well assay plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the EP4 antagonist test compounds in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤0.1%.

  • Antagonist Incubation: Remove culture medium from the plates. Add the diluted test compounds to the wells. Incubate for 20-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of PGE2 (at its EC80 concentration, predetermined) and IBMX in Assay Buffer. Add this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Cancer Cell Migration Assay (Transwell)

This assay assesses the effect of EP4 antagonists on the migratory capacity of cancer cells.

1. Materials and Reagents:

  • Cancer cell line expressing EP4 (e.g., Pan02, BxPC-3).[14]

  • Transwell inserts (e.g., 8 µm pore size).

  • Serum-free cell culture medium.

  • Medium with chemoattractant (e.g., 10% FBS or PGE2).

  • Test Compounds: EP4 antagonists.

  • Crystal Violet staining solution.

2. Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the desired concentrations of the EP4 antagonist or vehicle control (DMSO). Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 12-24 hours (duration depends on the cell line's migration rate) at 37°C, 5% CO2.

  • Fixation and Staining:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Image the migrated cells using a microscope.

    • Quantify migration by counting cells in several random fields per insert or by eluting the stain (e.g., with 10% acetic acid) and measuring the absorbance.

  • Data Analysis: Compare the number of migrated cells in antagonist-treated wells to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous tumor model to evaluate the in vivo efficacy of an EP4 antagonist.[5][12]

1. Materials and Reagents:

  • Immunocompromised mice (e.g., BALB/c nude or NSG).

  • Cancer cell line (e.g., CT-26 colon carcinoma).[5]

  • Matrigel or PBS for cell suspension.

  • Test Compound: EP4 antagonist formulated for oral gavage or administration in drinking water.[12]

  • Vehicle control.

  • Calipers for tumor measurement.

2. Procedure:

  • Cell Preparation: Culture CT-26 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice/group).

  • Treatment Administration:

    • Begin daily treatment with the EP4 antagonist or vehicle control. For example, administer the compound by oral gavage at a dose of 10-100 mg/kg.[7] Alternatively, provide the compound in the drinking water.[12]

    • Record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Endpoint: Continue the experiment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

EP4_Antagonism_in_TME Figure 3: Mechanism of EP4 Antagonism in the Tumor Microenvironment cluster_tme Tumor Microenvironment (TME) CancerCell Cancer Cell PGE2 PGE2 CancerCell->PGE2 Secretes EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds ImmuneCell Immune Cell (T Cell, NK Cell) ImmuneCell->EP4_Receptor Expresses Suppression Immune Suppression (↓ Cytotoxicity, ↓ Proliferation) EP4_Receptor->Suppression Leads to Antagonist EP4 Antagonist Antagonist->EP4_Receptor Blocks Activation Immune Activation (Restored Function) Antagonist->Activation Results in

Caption: Figure 3: Mechanism of EP4 Antagonism in the Tumor Microenvironment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing C-H Functionalization of Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C-H functionalization of benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the C-H functionalization of benzoic acids, offering potential causes and solutions in a question-and-answer format.

Question: Why is my C-H functionalization reaction showing low or no conversion?

Answer: Low or no conversion in C-H functionalization of benzoic acids can stem from several factors. A primary consideration is the efficacy of the catalytic system. The choice of catalyst, ligand, and solvent is crucial for activating the otherwise inert C-H bond. For instance, in palladium-catalyzed ortho-C-H arylation of electron-deficient benzoic acids, an Ac-Ile-OH-supported Pd catalyst has been shown to be effective at ambient temperatures.[1]

Another critical parameter is the reaction solvent. Hexafluoroisopropanol (HFIP) has been identified as a key solvent for promoting the C-H arylation of electron-deficient benzoic acids due to its ability to facilitate the C-H activation process.[1][2][3] If you are using other solvents like DMF, AcOH, or H₂O, you might observe significantly lower yields.[1]

Furthermore, ensure that all reagents are pure and dry, as trace impurities can poison the catalyst. The reaction atmosphere is also important; many of these reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. For reactions involving an oxidative coupling, the choice and amount of the oxidant are critical. For example, in some Pd-catalyzed olefinations, molecular oxygen is used as the terminal oxidant in conjunction with a co-oxidant like Cu(OAc)₂.[4][5] The absence or insufficient amount of the co-oxidant can halt the reaction.[5][6]

Question: How can I improve the regioselectivity of my reaction (e.g., ortho vs. meta functionalization)?

Answer: Regioselectivity in the C-H functionalization of benzoic acids is primarily governed by the directing group and the catalytic system employed.

For ortho-functionalization , the carboxylic acid group itself can act as a directing group, facilitating the activation of the ortho-C-H bond through the formation of a palladacycle intermediate.[7] The use of specific ligands, such as mono-N-protected amino acids (MPAAs), can enhance this directing effect and improve yields for ortho-arylation.[1]

For meta-functionalization , a different strategy is required as the carboxylate group's directing effect favors the ortho position. A common approach is the use of a removable template that directs the catalyst to the meta position. For instance, a nitrile-based sulfonamide template has been successfully used for the Pd(II)-catalyzed meta-C-H olefination of benzoic acid derivatives.[4][8] This strategy is particularly important for electron-poor arenes where chelation-assisted meta-C-H activation is challenging.[4][5][6][8]

The choice of the transition metal catalyst can also influence regioselectivity. While palladium is commonly used for ortho-functionalization[2][9], cobalt[10] and ruthenium[11] catalysts have also been employed for specific transformations.

Question: My reaction is not reproducible. What are the likely causes?

Answer: Reproducibility issues often arise from subtle variations in reaction setup and reagent quality. Key factors to control include:

  • Atmosphere Control: Ensure a consistently inert atmosphere if required. Even small leaks in your apparatus can introduce oxygen and moisture, which can deactivate the catalyst.

  • Reagent Purity: The purity of the benzoic acid substrate, coupling partner, and all additives is critical. Impurities can act as catalyst poisons.

  • Solvent Quality: Use high-purity, dry solvents. The presence of water can be detrimental to many C-H activation reactions. As mentioned, for certain reactions, specialized solvents like HFIP are crucial for success.[1][2][3]

  • Precise Reagent Stoichiometry: Accurate measurement of the catalyst, ligand, base, and other additives is essential. Small deviations in catalyst loading can significantly impact reaction outcomes.

  • Temperature Control: Maintain a stable and uniform reaction temperature. Temperature fluctuations can affect reaction rates and selectivity.

A logical workflow for troubleshooting reproducibility issues is outlined in the diagram below.

G Troubleshooting Workflow for Reproducibility Issues start Inconsistent Reaction Outcome check_atmosphere Verify Inert Atmosphere Integrity start->check_atmosphere check_atmosphere->start Leak Detected check_reagents Assess Reagent Purity and Dryness check_atmosphere->check_reagents Atmosphere OK check_reagents->start Impurities Found check_solvent Confirm Solvent Quality and Dryness check_reagents->check_solvent Reagents Pure check_solvent->start Solvent Contaminated check_stoichiometry Re-evaluate Reagent Stoichiometry check_solvent->check_stoichiometry Solvent OK check_stoichiometry->start Inaccurate Measurement check_temp Monitor and Control Temperature check_stoichiometry->check_temp Stoichiometry Correct check_temp->start Fluctuations Observed successful_outcome Reproducible Results check_temp->successful_outcome Temperature Stable

Caption: Troubleshooting workflow for addressing reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the role of the carboxylic acid group in C-H functionalization?

A1: The carboxylic acid group is a versatile functional motif in C-H functionalization.[12] It can act as a native, weakly coordinating directing group, guiding the transition metal catalyst to the ortho-C-H bond.[1][13] This interaction facilitates the formation of a metallacyclic intermediate, which is a key step in the C-H activation process. Additionally, the carboxylate can be a traceless directing group, meaning it can be removed after the desired functionalization.[13] It can also serve as an additive or a steric inducer, influencing the reaction's outcome.[2]

Q2: Are there alternatives to palladium catalysts for these reactions?

A2: Yes, while palladium catalysts are widely used[2], other transition metals have been successfully employed. For example, cobalt catalysts have been used for the coupling of benzoic acids with alkynes, styrenes, and 1,3-dienes.[10] Ruthenium-based catalysts have been shown to be effective for the ortho-C-H allylation of benzoic acids.[11] Iridium catalysts have also been studied for C-H bond activation of benzoic acid.[14] The choice of metal can influence the scope of the reaction and the types of functional groups that can be introduced.

Q3: What is the importance of ligands in these catalytic systems?

A3: Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. In many palladium-catalyzed C-H functionalizations of benzoic acids, mono-N-protected amino acids (MPAAs) are used as ligands.[1] These ligands can accelerate the C-H activation step and improve the lifetime of the catalyst.[1][2][3] The choice of ligand can also be crucial for achieving high yields and preventing side reactions. For instance, a pyridone ligand with specific substituents was found to promote the challenging Pd-catalyzed ortho-C-H fluorination of benzoic acid.[9]

Q4: Can C-H functionalization be performed on substituted benzoic acids?

A4: Yes, C-H functionalization has been successfully applied to a wide range of substituted benzoic acids. The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.[2][11] However, the electronic nature of the substituents can influence the reaction conditions required and the overall yield. For example, electron-deficient benzoic acids may require more reactive coupling partners or specific solvents like HFIP to achieve efficient C-H activation.[1]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for different types of C-H functionalization of benzoic acids, providing a quick reference for experimental setup.

Table 1: Palladium-Catalyzed meta-C-H Olefination

ParameterConditionReference
CatalystPd(OAc)₂ (10 mol%)[4]
LigandAc-Gly-OH (60–100 mol%)[4]
OxidantO₂ (1 atm)[4]
Co-oxidantCu(OAc)₂ (0.2–1.0 equiv)[4]
SolventHFIP[4]
Temperature80–90 °C[4]
Time24–48 h[4]

Table 2: Palladium-Catalyzed ortho-C-H Arylation at Ambient Temperature

ParameterConditionReference
CatalystPd(OAc)₂[3]
LigandAc-Ile-OH[1][3]
Coupling PartnerAryl Iodides[1][3]
SolventHFIP[1][2][3]
TemperatureAmbient[1][3]

Table 3: Ruthenium-Catalyzed ortho-C-H Allylation

ParameterConditionReference
Catalyst[Ru(p-cymene)Cl₂]₂[11]
BaseK₃PO₄[11]
Coupling PartnerAllyl Acetates[11]
Temperature50 °C[11]

Experimental Protocols

General Protocol for Palladium-Catalyzed meta-C-H Olefination of Benzoic Acid Derivatives

This protocol is based on the work by Li, G. et al. for the meta-C-H olefination using a nitrile-based sulfonamide template.[4]

  • Reaction Setup: To an oven-dried reaction vessel, add the benzoic acid derivative (0.1–0.2 mmol), the olefin (2.0 equiv), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (60–100 mol%), and Cu(OAc)₂ (0.2–1.0 equiv).

  • Atmosphere: Evacuate and backfill the vessel with oxygen (1 atm).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (1–2 mL) via syringe.

  • Reaction: Stir the mixture at 80–90 °C for 24–48 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired meta-olefinated product.

The general experimental workflow is depicted below.

G General Experimental Workflow setup 1. Combine Reagents in Reaction Vessel atmosphere 2. Establish Oxygen Atmosphere setup->atmosphere solvent 3. Add Solvent (HFIP) atmosphere->solvent reaction 4. Heat and Stir (80-90°C, 24-48h) solvent->reaction workup 5. Cool and Concentrate reaction->workup purification 6. Purify by Chromatography workup->purification product Isolated Product purification->product

Caption: Workflow for Pd-catalyzed meta-C-H olefination.

References

How to induce crystallization of benzoic acid from a supersaturated solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of benzoic acid from supersaturated solutions.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of benzoic acid and provides step-by-step solutions.

Problem IDIssue DescriptionRecommended Actions
BA-C01No crystals form after the solution has cooled.1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[1][2] 2. Seed Crystal: Introduce a small, pure crystal of benzoic acid (a "seed crystal") into the solution. This provides a template for further crystallization.[1][2] 3. Reduce Solvent Volume: If the solution is not sufficiently supersaturated, gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.[1][2] 4. Cooling: Ensure the solution has cooled sufficiently. For water, an ice bath can be used after the solution has reached room temperature to maximize crystal yield due to the lower solubility of benzoic acid in cold water.[1][2][3]
BA-C02Oily precipitate or amorphous solid forms instead of crystals.1. Reheat and Cool Slowly: The formation of an oil indicates that the solute has come out of solution too quickly. Reheat the solution until the oil redissolves completely. Allow the solution to cool more slowly at room temperature before moving to an ice bath.[1][2] 2. Add More Solvent: An oil may also form if the solution is too concentrated. Add a small amount of hot solvent to the heated mixture until the oil dissolves, then cool slowly.
BA-C03Crystals are colored or appear impure.1. Use Decolorizing Carbon: If the crude benzoic acid has colored impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] 2. Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities while the benzoic acid remains dissolved in the hot solvent.[4] 3. Recrystallize Again: If the resulting crystals are still impure, a second recrystallization may be necessary.
BA-C04Low yield of recovered crystals.1. Minimize Solvent: Ensure the minimum amount of hot solvent was used to dissolve the benzoic acid initially. Using excess solvent will result in a lower yield as more benzoic acid will remain dissolved in the mother liquor upon cooling.[5] 2. Sufficient Cooling: Make sure the solution is thoroughly cooled in an ice bath to minimize the solubility of benzoic acid and maximize precipitation.[1][2] 3. Efficient Filtration: Use vacuum filtration to effectively separate the crystals from the mother liquor. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing benzoic acid?

A1: Water is a common and safe solvent for the recrystallization of benzoic acid due to its significant difference in solubility at high and low temperatures.[6] Benzoic acid is highly soluble in hot water but has low solubility in cold water, which allows for good recovery of pure crystals upon cooling.[6] Organic solvents like ethanol, methanol, benzene, and acetone can also be used.[6][7]

Q2: How does temperature affect the solubility of benzoic acid in water?

A2: The solubility of benzoic acid in water increases significantly with temperature. This property is fundamental to the recrystallization process.

Temperature (°C)Solubility (g / 100 mL)
00.17[8]
200.34[3]
1005.63[8]

Q3: What is the purpose of scratching the flask to induce crystallization?

A3: Scratching the inner surface of the flask with a glass rod creates microscopic imperfections on the glass. These imperfections act as nucleation sites, providing a surface where the benzoic acid molecules can begin to arrange themselves into a crystal lattice, thus initiating crystallization in a supersaturated solution.[1][2]

Q4: Can I cool the hot solution directly in an ice bath?

A4: It is not recommended to cool the hot solution directly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oily precipitate because impurities can be trapped within the rapidly forming crystal lattice.[3] For optimal purity, allow the solution to cool slowly to room temperature first, which promotes the formation of larger, purer crystals, and then place it in an ice bath to maximize the yield.[1][2][3]

Experimental Protocols

Protocol 1: Standard Recrystallization of Benzoic Acid from Water
  • Dissolution: In an Erlenmeyer flask, add the impure benzoic acid. Add a minimal amount of deionized water. Heat the mixture on a hot plate to boiling. Stir continuously and add small portions of hot deionized water until the benzoic acid is completely dissolved.[1][2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Impure Benzoic Acid B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (if necessary) C->D E Clear, Hot Filtrate D->E F Slow Cooling to Room Temp E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Benzoic Acid Crystals K->L

Caption: Workflow for the recrystallization of benzoic acid.

Troubleshooting_Crystallization Start Supersaturated Solution Cooled to Room Temperature NoCrystals No Crystals Formed? Start->NoCrystals Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal NoCrystals->Induce Yes CrystalsForm Crystals Form NoCrystals->CrystalsForm No CheckSolvent Still No Crystals? Induce->CheckSolvent Evaporate Reduce Solvent Volume (Reheat and Evaporate) CheckSolvent->Evaporate Yes CheckSolvent->CrystalsForm No Evaporate->CrystalsForm

Caption: Troubleshooting guide for inducing crystallization.

References

Overcoming common issues in the synthesis of N-substituted phthalimides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-substituted phthalimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in N-substituted phthalimide synthesis can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient reaction time or temperature.[1] The choice of solvent and catalyst can also significantly impact the yield. For instance, in the traditional reaction of phthalic anhydride with primary amines, glacial acetic acid is often a superior solvent to ethanol.[1] Additionally, ensuring the purity of starting materials is crucial, as impurities can interfere with the reaction. For the Gabriel synthesis, the reactivity of the alkyl halide is key; primary alkyl halides are most effective, while secondary halides often result in poor yields.[2][3]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: A common side reaction is the formation of the corresponding phthalamic acid, which results from the ring-opening of the phthalimide. This is particularly prevalent if water is present in the reaction mixture. Ensuring anhydrous conditions can mitigate this. In the Gabriel synthesis, over-alkylation is a potential issue if the primary amine product is not effectively removed from the reaction mixture, though the use of phthalimide is intended to prevent this.[4] When using methods involving strong acids or bases for hydrolysis, care must be taken to avoid degradation of acid- or base-sensitive functional groups on the substrate.[5]

Q3: I'm having difficulty purifying my N-substituted phthalimide product. What are some effective purification strategies?

A3: Recrystallization is a common and effective method for purifying N-substituted phthalimides.[6][7] Ethanol is a frequently used solvent for this purpose.[6][7] If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.[8] Washing the crude product with a saturated solution of sodium bicarbonate can help remove acidic impurities like phthalamic acid, followed by a water wash.[7]

Q4: Can I use secondary alkyl halides in the Gabriel synthesis?

A4: The Gabriel synthesis is generally not recommended for secondary alkyl halides. The reaction proceeds via an SN2 mechanism, and the bulky phthalimide nucleophile experiences significant steric hindrance when reacting with a secondary alkyl halide, leading to very low or no yield.[2][3]

Q5: What are some alternatives to the traditional Gabriel synthesis or reaction with phthalic anhydride?

A5: The Mitsunobu reaction offers a mild alternative for synthesizing N-substituted phthalimides from alcohols.[4][9] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[9] Other modern methods include metal-catalyzed carbonylative cyclizations and reactions using CO-free carbonyl sources to avoid the use of toxic carbon monoxide gas.[10][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of N-substituted phthalimides.

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Purity and Reactivity start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_sm->check_conditions If SMs are pure check_reagents Assess Reagent Stoichiometry and Addition Order check_conditions->check_reagents If conditions are standard optimize_temp_time Optimize Temperature and Reaction Time check_reagents->optimize_temp_time If stoichiometry is correct change_solvent Screen Alternative Solvents optimize_temp_time->change_solvent If optimization fails success Improved Yield optimize_temp_time->success If optimization succeeds change_method Consider Alternative Synthetic Method change_solvent->change_method If solvent screen fails change_solvent->success If new solvent works change_method->success If new method is successful

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Starting Materials:

    • Phthalic Anhydride/Phthalimide: Ensure it is dry and free from phthalic acid.

    • Amine/Alkyl Halide: Check for purity. For Gabriel synthesis, confirm you are using a primary alkyl halide.[2] For reactions with amines, be aware that aromatic amines can oxidize during storage.[12]

    • Potassium Phthalimide (for Gabriel): Old potassium phthalimide may have degraded. Consider preparing it fresh or using phthalimide with a base like potassium carbonate in situ.[13][14]

  • Review Reaction Conditions:

    • Temperature: Some reactions require elevated temperatures (e.g., 110 °C) to proceed efficiently.[1] For the Gabriel synthesis in DMF, temperatures around 90°C are common.[13]

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction by TLC if possible.

    • Solvent: The choice of solvent is critical. For the Gabriel synthesis, DMF is often the solvent of choice.[5] For reactions with phthalic anhydride, glacial acetic acid can give higher yields than other solvents.[1]

  • Optimize the Reaction:

    • If the initial conditions fail, systematically increase the temperature or prolong the reaction time.

    • Consider adding a catalyst. For example, sulphamic acid can be used in the reaction of phthalic anhydride with amines.[6] For less reactive alkyl halides in the Gabriel synthesis, adding a catalytic amount of potassium iodide can be beneficial.[14]

  • Consider an Alternative Method:

    • If the above steps do not improve the yield, your substrate may not be suitable for the chosen method.

    • For the synthesis from alcohols, the Mitsunobu reaction is a powerful alternative.[9]

    • For substrates incompatible with high temperatures, milder, organocatalytic methods are being developed.[15]

Issue 2: Product Purification Challenges

This guide addresses common difficulties in isolating pure N-substituted phthalimides.

Purification_Troubleshooting start Crude Product is Impure acid_wash Aqueous Wash with NaHCO3 (to remove phthalamic acid) start->acid_wash recrystallization Recrystallization (e.g., from Ethanol) acid_wash->recrystallization After washing chromatography Column Chromatography (Silica Gel) recrystallization->chromatography If impurities remain pure_product Pure Product Obtained recrystallization->pure_product If successful chromatography->pure_product

Caption: Purification workflow for N-substituted phthalimides.

Detailed Steps:

  • Initial Work-up: After the reaction, a common procedure is to pour the reaction mixture into water or onto ice to precipitate the crude product.[6]

  • Aqueous Wash: To remove acidic byproducts like phthalamic acid, wash the crude product (or an organic extract of it) with a saturated aqueous solution of sodium bicarbonate.[7]

  • Recrystallization: This is the most common purification technique. Ethanol is a frequently used solvent.[6][7] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is a more rigorous purification method. A solvent system of ethyl acetate in hexane is a common starting point for elution.

Comparative Data on Synthetic Methods

MethodSubstratesReagents & ConditionsTypical YieldsKey AdvantagesCommon Issues
Direct Condensation Phthalic Anhydride + Primary AmineGlacial Acetic Acid, 110 °C28-87%[1]Simple, readily available starting materials.Can require high temperatures; potential for side reactions.
Phthalic Anhydride + Primary Amine10% Sulphamic Acid, Acetic Acid, 110 °C86-98%[6]High yields with a catalyst.Requires acidic conditions.
Phthalic Anhydride + AmineMicrowave, 150-250 °C, 3-10 min52-89%[6][7]Very fast reaction times.Requires specialized equipment.
Gabriel Synthesis Potassium Phthalimide + Primary Alkyl HalideDMF, 90 °CVariable, can be highAvoids over-alkylation of the amine.[4]Limited to primary alkyl halides; harsh cleavage conditions may be needed.[2][5]
Mitsunobu Reaction Phthalimide + Primary or Secondary AlcoholPPh₃, DEAD or DIAD, THF, 0 °C to RTGood to highMild conditions; allows for inversion of stereochemistry.[9]Stoichiometric phosphine oxide byproduct can be difficult to remove; reagents are hazardous.[4][16]

Key Experimental Protocols

Protocol 1: Synthesis via Direct Condensation with Phthalic Anhydride

This protocol is adapted from traditional procedures for reacting phthalic anhydride with a primary amine.[1][6]

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq.) and the primary amine (1.0 eq.) in glacial acetic acid.

  • Add a catalytic amount of sulphamic acid (10 mol%).

  • Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold water or crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Gabriel Synthesis of a Primary Amine

This protocol describes the alkylation of potassium phthalimide followed by cleavage to yield a primary amine.[5][14]

Step A: Alkylation

  • To a solution of potassium phthalimide (1.05 eq.) in anhydrous N,N-dimethylformamide (DMF), add the primary alkyl halide (1.0 eq.).

  • If the alkyl halide is a bromide or chloride, consider adding a catalytic amount of potassium iodide (0.1 eq.).[14]

  • Heat the mixture to 90 °C and stir for 2-24 hours, monitoring by TLC until the starting alkyl halide is consumed.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-alkylphthalimide intermediate.

  • Filter the solid, wash with water, and dry. This intermediate can be purified by recrystallization if necessary.

Step B: Hydrazinolysis (Ing-Manske Procedure)

  • Suspend the N-alkylphthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) to the suspension.

  • Heat the mixture to reflux for 1-3 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with dilute HCl.

  • Filter off the phthalhydrazide precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure. The desired primary amine will be present as its hydrochloride salt.

Protocol 3: Mitsunobu Reaction for N-Substituted Phthalimide Synthesis

This protocol is a general procedure for the synthesis of N-substituted phthalimides from an alcohol.[9][16]

  • In a flame-dried, inert-atmosphere flask, dissolve the alcohol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

References

Technical Support Center: Enhancing the Selectivity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of benzoic acid derivatives in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzoic acid derivative is showing activity against multiple targets (poor selectivity). How can I improve its selectivity?

A1: Poor selectivity is a common challenge. Here are several strategies to enhance the on-target activity of your compound while minimizing off-target effects:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your benzoic acid derivative and assess the impact on activity and selectivity. Key modifications can include altering substituents on the benzene ring. For instance, the position and nature of functional groups can significantly influence selectivity. Studies have shown that for some targets, substituents at the para-position of the benzoic acid are crucial for activity.[1]

  • Rational Drug Design: Employ computational tools to guide your modifications.[2] Techniques like molecular docking can help visualize how your compound binds to the target and predict which modifications will enhance binding to the desired target while reducing affinity for off-targets.[3]

  • Target Profile Screening: Screen your compound against a panel of related and unrelated targets (e.g., a kinase panel) to identify off-target interactions early.[4][5] This data will inform the subsequent rounds of chemical optimization.

  • Optimize Assay Conditions: Ensure your assay conditions are optimized to differentiate between on-target and off-target effects. This can include adjusting the concentration of substrates or cofactors.

Q2: I'm observing low potency for my lead benzoic acid derivative. What are some common reasons and how can I address this?

A2: Low potency can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Binding Interactions: Your compound may not be making key interactions with the target protein. Use molecular modeling to identify potential hydrogen bonds, hydrophobic interactions, or electrostatic interactions that could be optimized. For some benzoic acid derivatives, both the carboxylic acid and adjacent hydroxyl groups are essential for maintaining activity.[6]

  • Poor Physicochemical Properties: The solubility and permeability of your compound can affect its availability to the target in the assay. Ensure your compound is fully solubilized in the assay buffer.

  • Assay Interference: The compound itself might be interfering with the assay technology (e.g., fluorescence quenching or aggregation). Run control experiments to rule out assay artifacts.

Q3: How can I use Structure-Activity Relationship (SAR) to guide the optimization of my benzoic acid derivatives?

A3: SAR studies are fundamental to understanding how chemical structure relates to biological activity. A systematic approach is key:

  • Identify Key Moieties: Determine the essential functional groups. For example, studies on sirtuin inhibitors showed that the dimethylamino and carboxylic acid groups on a benzoic acid scaffold needed to be in the para-position to be active.[1]

  • Systematic Modifications: Make systematic changes to different parts of the molecule. This could involve:

    • Ring Substituents: Vary the position (ortho, meta, para), size, and electronic properties (electron-donating vs. electron-withdrawing) of substituents on the benzoic acid ring.[7]

    • Linker Modifications: If your derivative has a linker region, explore different lengths and compositions.

    • Hydrophilic/Lipophilic Balance: Modify the compound to optimize its solubility and cell permeability.

  • Analyze the Data: Correlate the structural changes with changes in potency and selectivity. This will provide insights into the pharmacophore required for desired activity.

Below is a logical workflow for applying SAR to enhance selectivity.

A Initial Hit Compound (Benzoic Acid Derivative) B Synthesize Analogs (Systematic Modifications) A->B C Primary Assay (On-Target Activity) B->C D Selectivity Assay (Off-Target Profiling) C->D E Analyze SAR Data D->E F High Potency & Selectivity? E->F G Lead Candidate F->G Yes H Further Optimization F->H No H->B

Caption: A workflow for Structure-Activity Relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize hypothetical data from SAR studies on a series of benzoic acid derivatives targeting a specific protein kinase.

Table 1: On-Target vs. Off-Target Activity of Benzoic Acid Derivatives

Compound IDR-Group (para-position)On-Target IC50 (nM)Off-Target IC50 (nM)Selectivity Index (Off-Target/On-Target)
BZD-001-H5,200>10,000>1.9
BZD-002-CH32,100>10,000>4.8
BZD-003-Cl8509,50011.2
BZD-004-OCH31,200>10,000>8.3
BZD-005-CF34508,00017.8

Table 2: Effect of Substituent Position on Potency

Compound IDPosition of -CF3 GroupOn-Target IC50 (nM)
BZD-005para450
BZD-006meta3,200
BZD-007ortho8,900

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a generalized method for determining the inhibitory activity of benzoic acid derivatives against a target protein kinase.

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Solution: Prepare a stock solution of ATP and dilute it in kinase buffer. Include [γ-33P]ATP for radiometric detection.

    • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the target kinase.

    • Test Compounds: Prepare serial dilutions of the benzoic acid derivatives in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture to a filter plate (e.g., phosphocellulose).

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a diagram illustrating the experimental workflow for this kinase inhibition assay.

A Prepare Reagents (Buffer, ATP, Substrate, Compound) B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Initiate with ATP Solution C->D E Incubate D->E F Stop Reaction E->F G Transfer to Filter Plate F->G H Wash G->H I Measure Radioactivity H->I J Calculate IC50 I->J

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol can be used to verify target engagement of a benzoic acid derivative in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test benzoic acid derivative at various concentrations or with a vehicle control (DMSO).

    • Incubate for a specified time to allow for compound entry and target binding.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using an antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a target kinase is inhibited by a benzoic acid derivative, preventing the phosphorylation of a downstream substrate.

A Upstream Signal B Target Kinase A->B C Downstream Substrate B->C Phosphorylation D Phosphorylated Substrate (Active) C->D E Cellular Response D->E F Benzoic Acid Derivative F->B Inhibition

Caption: Inhibition of a signaling pathway by a benzoic acid derivative.

References

Minimizing side product formation in the synthesis of benzoyl salicylate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of benzoyl salicylate derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzoyl salicylate derivatives, providing potential causes and recommended solutions.

Issue 1: Low Yield of Benzoyl Salicylate

Symptoms:

  • The isolated product quantity is significantly lower than the theoretical yield.

  • Large amounts of unreacted starting materials are recovered.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2][3] - Increase Temperature: Gradually increase the reaction temperature. For the reaction of sodium salicylate and benzyl chloride, temperatures around 86-150°C have been reported to give good yields.[1][2] - Optimize Catalyst: Ensure the appropriate catalyst is used and at the correct concentration. For Fischer esterification, a strong acid catalyst like sulfuric acid is common.[4][5] For reactions involving benzyl halides, phase-transfer catalysts can be effective.[1][6]
Reversible Reaction (Fischer Esterification) - Remove Water: In Fischer esterification (salicylic acid + benzyl alcohol), water is a byproduct. Its removal drives the equilibrium towards the product. Use a Dean-Stark apparatus or a drying agent.[4][5][7]
Sub-optimal Stoichiometry - Adjust Reactant Ratios: In the synthesis from sodium salicylate and benzyl chloride, using a molar excess of sodium salicylate can help drive the reaction to completion.[1][2]
Poor Quality Reagents - Use Pure Reagents: Ensure starting materials, especially salicylic acid and benzyl alcohol/chloride, are pure and dry. Impurities can interfere with the reaction.

Experimental Workflow for Optimizing Yield (Fischer Esterification)

G start Start: Low Yield check_time Monitor Reaction by TLC start->check_time check_temp Reaction Incomplete? check_time->check_temp increase_time Increase Reaction Time increase_time->check_time check_temp->increase_time Yes check_water Using Fischer Esterification? check_temp->check_water No increase_temp Increase Temperature remove_water Implement Water Removal (e.g., Dean-Stark) check_water->remove_water Yes check_reagents Check Reagent Purity check_water->check_reagents No remove_water->check_time purify_reagents Purify/Dry Reagents check_reagents->purify_reagents Impure end End: Optimized Yield check_reagents->end Pure purify_reagents->start G start Impure Product Detected check_acidity Suspect Unreacted Salicylic Acid? start->check_acidity bicarb_wash Wash with NaHCO₃/Na₂CO₃ Solution check_acidity->bicarb_wash Yes check_color Product Discolored? check_acidity->check_color No bicarb_wash->check_color charcoal Recrystallize with Activated Charcoal check_color->charcoal Yes check_alkylation Suspect Ring Alkylation? check_color->check_alkylation No acid_wash Wash with Dilute Phosphoric Acid charcoal->acid_wash acid_wash->check_alkylation optimize_temp Lower Reaction Temperature check_alkylation->optimize_temp Yes end Pure Product check_alkylation->end No optimize_temp->end

References

Technical Support Center: Stability Testing of Crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid?

A1: Accelerated stability testing has indicated that crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has a tentative shelf life of 3 years at 25°C with a relative humidity of 75 ± 5%.[1][2] Under these conditions, no degradation to salicylic acid was observed.[1][2]

Q2: What are the potential degradation pathways for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid?

A2: Based on its chemical structure, the primary potential degradation pathways include:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, which would yield salicylic acid and 3-(chloromethyl)benzoic acid. This can be catalyzed by acidic or basic conditions.

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures, which would result in the loss of the carboxylic acid group.[3][4][5]

  • Degradation of the chloromethyl group: The benzylic chloride moiety may be susceptible to hydrolysis or reaction with other nucleophiles.

Q3: What are the recommended storage conditions for crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid?

A3: Based on the available stability data, it is recommended to store the crystalline material in a well-closed container at controlled room temperature (e.g., 25°C) and protected from high humidity to ensure its stability.[1][2]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for stability testing.[6] It can be used to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[6] Other techniques like Infrared (IR) spectroscopy can be used to detect structural modifications.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study

Symptoms:

  • Appearance of new peaks in the chromatogram of a stability sample that are not present in the initial sample.

  • A decrease in the peak area of the main compound.

Possible Causes:

  • Degradation: The new peaks are likely degradation products.

  • Interaction with Excipients: If formulated, the API may be interacting with excipients.[7]

  • Contamination: The sample may have been contaminated.

Troubleshooting Steps:

  • Characterize the New Peaks: Use a photodiode array (PDA) detector to obtain the UV spectrum of the new peaks and compare it to the main peak. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the impurities and propose their structures.

  • Perform Forced Degradation Studies: Subject the pure API to forced degradation conditions (acid, base, oxidation, heat, light) to see if the same degradation products are formed. This can help in identifying the degradation pathway.

  • Evaluate Excipient Compatibility: If the product is a formulation, conduct compatibility studies with individual excipients to identify any interactions.[7]

  • Review Sample Handling and Preparation: Ensure proper cleaning of laboratory equipment and use high-purity solvents to rule out contamination.

Issue 2: Change in Physical Appearance of the Crystalline Powder

Symptoms:

  • Change in color (e.g., yellowing).

  • Caking or clumping of the powder.

  • Change in crystalline form (polymorphism).

Possible Causes:

  • Degradation: Chemical degradation can sometimes lead to colored byproducts.

  • Hygroscopicity: The material may be absorbing moisture from the environment, leading to caking.

  • Polymorphic Transformation: Changes in temperature or humidity can induce a change in the crystal form, which can affect stability and solubility.[]

Troubleshooting Steps:

  • Chemical Analysis: Use HPLC to determine if any chemical degradation has occurred.

  • Moisture Content Analysis: Determine the water content of the sample using Karl Fischer titration to assess for hygroscopicity.

  • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for any changes in the crystalline form.

  • Review Storage Conditions: Ensure the material is stored in a tightly sealed container and in a controlled environment as recommended.

Data Presentation

Table 1: Summary of Accelerated Stability Data for Crystalline 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

Storage ConditionDurationObservation
25°C / 75% ± 5% RH3 years (tentative)No degradation to salicylic acid observed.[1][2]

Table 2: Representative Data from a Forced Degradation Study

Stress ConditionDurationAssay of Main Compound (%)Total Impurities (%)Major Degradation Product
0.1 N HCl (aq)24 hours95.24.8Salicylic acid
0.1 N NaOH (aq)4 hours85.714.3Salicylic acid
5% H₂O₂ (aq)24 hours98.11.9Unidentified polar impurity
80°C48 hours96.53.53-(hydroxymethyl)benzoic acid
Photostability (ICH Q1B)-99.01.0Not applicable

Note: The data in Table 2 is a hypothetical example for illustrative purposes and may not represent the actual degradation profile.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N NaOH. Keep the solution at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 5% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: For each condition, prepare a sample solution in a suitable mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

G cluster_0 Potential Degradation Pathway API 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Decarboxylation Thermal Stress API->Decarboxylation Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid Chloromethylbenzoic_Acid 3-(chloromethyl)benzoic acid Hydrolysis->Chloromethylbenzoic_Acid Chloromethyl_Degradation Hydrolysis/Oxidation Chloromethylbenzoic_Acid->Chloromethyl_Degradation Decarboxylated_Product Decarboxylated Impurity Decarboxylation->Decarboxylated_Product Hydroxymethyl_Impurity 3-(hydroxymethyl)benzoic acid derivative Chloromethyl_Degradation->Hydroxymethyl_Impurity

Caption: Potential degradation pathways for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

G cluster_1 Stability Study Workflow Start Start Stability Study Protocol Develop Stability Protocol Start->Protocol Method_Dev Develop & Validate Stability-Indicating Method Protocol->Method_Dev Forced_Deg Forced Degradation Study Method_Dev->Forced_Deg Long_Term Set up Long-Term & Accelerated Stability Forced_Deg->Long_Term Analysis Analyze Samples at Time Points Long_Term->Analysis Data_Eval Evaluate Data & Identify Trends Analysis->Data_Eval Data_Eval->Analysis Next Time Point Report Generate Stability Report Data_Eval->Report End End of Study Report->End

Caption: A logical workflow for conducting a comprehensive stability study.

G cluster_2 Forced Degradation Experimental Workflow Start Start Prepare_Samples Prepare API Samples Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Samples->Stress_Conditions Analyze Analyze by HPLC Stress_Conditions->Analyze Identify Identify Degradation Products (LC-MS) Analyze->Identify Mass_Balance Calculate Mass Balance Identify->Mass_Balance Report Report Findings Mass_Balance->Report End End Report->End

Caption: An experimental workflow for a forced degradation study.

References

Addressing peak tailing in HPLC analysis of benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of benzoic acids, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic problem where the peak is not symmetrical, and its trailing edge is broader than the front.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or the HPLC system.[3][4] The symmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1 indicates tailing.[2][3]

Q2: Why is my benzoic acid peak tailing?

The most common reason for benzoic acid peak tailing in reversed-phase HPLC is the ionization of the carboxylic acid group.[3][5] Benzoic acid has a pKa of approximately 4.2.[6][7] If the mobile phase pH is at or above the pKa, a portion of the benzoic acid molecules will be in their ionized (benzoate) form, which is more polar. This leads to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing peak tailing.[8][9]

Other potential causes for peak tailing that are not specific to benzoic acid include:

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1][8]

  • Column Degradation: The formation of a void at the column inlet or a partially blocked frit can distort peak shape.[1][8][10]

  • Secondary Silanol Interactions: Even at low pH, residual silanol groups on the silica backbone of the stationary phase can interact with analytes, causing tailing.[8][11]

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[3]

Q3: How does mobile phase pH affect the peak shape of benzoic acid?

The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like benzoic acid.[5][9]

  • At pH < pKa (e.g., pH 2.5-3.5): Benzoic acid will be in its protonated, neutral form. This minimizes secondary interactions with the stationary phase, resulting in a more symmetrical peak shape.[3][5]

  • At pH ≈ pKa (e.g., pH 4.2): Benzoic acid will exist as a mixture of its protonated and ionized forms. This mixture of species with different polarities interacting with the stationary phase is a primary cause of peak tailing.[7]

  • At pH > pKa (e.g., pH > 5): Benzoic acid will be predominantly in its ionized (benzoate) form. While this can lead to shorter retention times, it can also result in peak tailing due to interactions with the stationary phase.[5][6]

Q4: What is the ideal mobile phase pH for analyzing benzoic acid?

To ensure a symmetrical peak shape for benzoic acid, the mobile phase pH should be adjusted to be at least one pH unit below its pKa of ~4.2. A common recommendation is to operate in the pH range of 2.5 to 3.5.[3][12][13] This ensures that the benzoic acid is fully protonated, minimizing unwanted ionic interactions.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of benzoic acids.

Step 1: Initial Assessment

The first step is to determine the extent of the problem.

  • Are all peaks tailing? If all peaks in the chromatogram exhibit tailing, the issue is likely related to the column, such as a void or a blocked frit, or an issue with the mobile phase preparation.[1][10]

  • Is only the benzoic acid peak (or other acidic compounds) tailing? If only the benzoic acid peak or other acidic analytes are tailing, the problem is likely due to chemical interactions, specifically related to the mobile phase pH.[2]

Step 2: Troubleshooting Workflow

The following diagram outlines the logical steps to follow when troubleshooting peak tailing for benzoic acid.

G A Peak Tailing Observed for Benzoic Acid B Are all peaks tailing? A->B C YES D NO E Check for Column Issues: - Void at column inlet - Blocked column frit - Column contamination B->E YES G Check Mobile Phase pH Is pH < 3.5? B->G NO F Troubleshoot Column: - Reverse and flush column - Replace frit - Replace column E->F R Issue Resolved F->R H YES I NO J Adjust Mobile Phase pH to 2.5 - 3.5 using an appropriate buffer (e.g., phosphate) G->J NO K Consider Secondary Silanol Interactions G->K YES J->R L Troubleshoot Secondary Interactions: - Use an end-capped column - Increase buffer concentration - Add ion-pairing agent (less common for acids) K->L M Check for Column Overload L->M N Dilute sample and reinject M->N O Peak shape improves? N->O O->A NO P YES Q NO O->R YES

Caption: Troubleshooting workflow for benzoic acid peak tailing.

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase for Benzoic Acid Analysis

This protocol describes the preparation of a mobile phase with a pH of 3.0, suitable for the analysis of benzoic acid on a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer (e.g., 25 mM Phosphate Buffer):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in a desired volume of HPLC-grade water (e.g., 3.4 g per 1 L).

    • Dissolve the KH₂PO₄ in the water.

    • Adjust the pH of the aqueous solution to 3.0 using phosphoric acid. Use a calibrated pH meter for accurate measurement.

  • Filter the Aqueous Buffer:

    • Filter the prepared buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Final Mobile Phase:

    • Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).

    • Ensure the final mixture is homogenous.

  • Degas the Mobile Phase:

    • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.

Protocol 2: Column Flushing to Address Potential Blockages

If a blocked frit or column contamination is suspected, flushing the column may resolve the issue.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (if compatible with your column and system)

Procedure:

  • Disconnect the Column from the Detector: This prevents any dislodged particles from entering the detector cell.

  • Reverse the Column: Connect the column to the injector in the reverse flow direction.

  • Flush with a Series of Solvents: Flush the column with at least 10-20 column volumes of each of the following solvents in sequence:

    • HPLC-grade water (to remove buffers and salts)

    • Isopropanol (an intermediate polarity solvent)

    • If necessary and compatible, a non-polar solvent like hexane to remove strongly retained non-polar contaminants.

    • Isopropanol (to transition back to a polar solvent)

    • The mobile phase you intend to use for your analysis.

  • Re-equilibrate the Column: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

Data Summary

The following table summarizes key parameters for the HPLC analysis of benzoic acid.

ParameterRecommended Value/ConditionRationale
Mobile Phase pH 2.5 - 3.5To ensure benzoic acid is in its protonated, non-ionized form, minimizing secondary interactions and peak tailing.[3][12][13]
Buffer Concentration 10 - 50 mMTo maintain a stable pH throughout the analysis and mask some residual silanol activity.[3]
Column Type End-capped C8 or C18End-capping reduces the number of free silanol groups, which can cause secondary interactions.[8][14]
Sample Injection Volume ≤ 5% of column volumeTo prevent column overload, which can lead to peak distortion.[3]

Advanced Troubleshooting

If the above steps do not resolve the peak tailing issue, consider the following:

  • Use of a Guard Column: A guard column can protect the analytical column from contaminants in the sample, extending its lifetime and preserving peak shape.[1][15]

  • Alternative Stationary Phases: For challenging separations, consider columns with different stationary phases, such as polymer-based columns that are stable over a wider pH range or hybrid silica columns with reduced silanol activity.[5][16]

  • Ion-Pairing Agents: While less common for acidic compounds, in some complex separations, an ion-pairing agent might be used. However, this adds complexity to the method.[17][18]

The following diagram illustrates the relationship between the primary causes of peak tailing for benzoic acid and their solutions.

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions A Improper Mobile Phase pH (pH > 3.5) E Adjust pH to 2.5 - 3.5 with a suitable buffer A->E B Secondary Silanol Interactions F Use an End-Capped Column Increase Buffer Concentration B->F C Column Overload G Dilute Sample Reduce Injection Volume C->G D Column Degradation (Void/Blocked Frit) H Flush Column Replace Column D->H

Caption: Causes and solutions for benzoic acid peak tailing.

References

Technical Support Center: Enhancing Oral Bioavailability of Benzoic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of benzoic acid-based drugs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common questions and troubleshooting advice for specific issues you may encounter.

Question ID Question Answer/Guidance
GEN-001 Why is the oral bioavailability of my benzoic acid-based drug low?The oral bioavailability of benzoic acid derivatives can be limited by several factors. As weak acids, their solubility is highly dependent on pH. In the acidic environment of the stomach (low pH), they are predominantly in their less soluble, non-ionized form. While this non-ionized form is more permeable across cell membranes, poor solubility can be the rate-limiting step for absorption.[1][2] Additionally, factors such as first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.[3]
FORM-001 My formulation shows poor dissolution in vitro. What can I do?Poor dissolution is a common issue for acidic drugs. Consider the following strategies: • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[4] • Use of Solubilizing Agents: Incorporating hydrotropes like sodium salicylate or surfactants can significantly increase the solubility of benzoic acid.[5][6] For instance, a 2.5 mol/L concentration of sodium salicylate can increase benzoic acid solubility nearly 20-fold.[5] • Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution profile.[4][7][8][9] • pH Modification: Using buffers in the formulation can create a microenvironment with a more favorable pH for dissolution.[10]
FORM-002 I'm observing high variability in my in vivo pharmacokinetic data. What are the potential causes?High variability in pharmacokinetic data can stem from several sources: • Food Effects: The presence of food can alter gastric pH and emptying rate, leading to variable absorption.[11] For some basic drugs, food can increase absorption by stimulating acid secretion and improving dissolution.[11] • Gastrointestinal (GI) Tract Physiology: Individual differences in GI motility, pH, and gut microbiota can contribute to variability. • Formulation Performance: Inconsistent release of the drug from the dosage form can lead to variable absorption. Ensure your formulation is robust and consistently manufactured.
PRO-001 Should I consider a prodrug approach for my benzoic acid-based drug?A prodrug strategy can be very effective. By converting the carboxylic acid group into an ester, for example, you can increase the lipophilicity of the drug, which may enhance its absorption.[12] These ester prodrugs are then designed to be hydrolyzed by enzymes in the body (like plasma esterases) to release the active benzoic acid derivative.[12][13] This approach has been shown to improve the biological activity of benzoic acid derivatives, likely by facilitating their entry into cells.[12]
EXP-001 My Caco-2 permeability assay results are not correlating with my in vivo data. Why might this be?Discrepancies between Caco-2 permeability and in vivo bioavailability can occur for several reasons: • Active Transport: Benzoic acid and its derivatives can be substrates for transporters like the monocarboxylic acid transporter 1 (MCT1), which is expressed along the small intestine.[14][15][16] The expression levels of such transporters in Caco-2 cells may not perfectly mimic the in vivo situation. • Metabolism: Caco-2 cells have some metabolic capacity, but they may not fully represent the first-pass metabolism that occurs in the liver.[3] • Solubility vs. Permeability: For many benzoic acid-based drugs (often BCS Class II), solubility and dissolution are the primary hurdles to bioavailability, not permeability. The Caco-2 assay primarily measures permeability and may not capture the dissolution limitations.[4][8]

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies that have successfully improved the oral bioavailability of benzoic acid-based drugs or other poorly soluble compounds using relevant techniques.

Table 1: Enhancement of Solubility and Dissolution

CompoundEnhancement StrategyKey ResultsReference
Benzoic AcidHydrotropy with Sodium Salicylate (2.5 mol/L)Solubility increased up to 19.98-fold.[5]
EzetimibeCocrystallization with Benzoic Acid (1:2 ratio)64-fold enhancement in aqueous solubility and 2-fold faster dissolution.[17]
Ibuprofen (BCS Class II)NanoemulsionTwo-fold increase in absorption in a rat model compared to a drug-in-oil system.[18]

Table 2: In Vivo Pharmacokinetic Improvements

CompoundAnimal ModelEnhancement StrategyImprovement in Bioavailability (F%)Reference
Benzoic Acid Derivative (VLA-4 antagonist)MiceChemical Modification (halogenation)F = 28%[19]
Benzoic Acid Derivative (VLA-4 antagonist)RatsChemical Modification (halogenation)F = 36%[19]
Benzoic Acid Derivative (VLA-4 antagonist)DogsChemical Modification (halogenation)F = 55%[19]
EzetimibeRatsCocrystallization with Benzoic Acid (1:2 ratio)3-fold higher Cmax and 4-fold greater AUC.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your research.

Protocol 1: In Vitro Dissolution Testing for Benzoic Acid-Based Drug Tablets (USP Apparatus 2 - Paddle Method)

This protocol is a general guideline and should be adapted based on the specific properties of your drug and formulation.

1. Objective: To determine the in vitro dissolution rate of a benzoic acid-based drug from a solid oral dosage form.

2. Materials and Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Validated analytical instrument for drug quantification (e.g., HPLC-UV)

  • Dissolution Media:

    • Acid Stage: 0.1 N HCl (pH 1.2)

    • Buffer Stage: pH 6.8 phosphate buffer

  • Drug Product (Tablets)

  • Reference Standard of the drug

3. Method:

  • Media Preparation: Prepare and de-gas the dissolution media.

  • Apparatus Setup:

    • Set the water bath to 37 ± 0.5 °C.

    • Set the paddle rotation speed (typically 50 or 75 rpm).[20]

    • Place 700 mL of 0.1 N HCl into each dissolution vessel and allow it to equilibrate to temperature.

  • Acid Stage (Simulated Gastric Fluid):

    • Place one tablet in each vessel.

    • Start the apparatus.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 30, 60, 120 minutes).

  • Buffer Stage (Simulated Intestinal Fluid):

    • For enteric-coated or delayed-release formulations, after the acid stage, add 200 mL of a pre-warmed buffer concentrate to each vessel to adjust the pH to 6.8.[21]

    • Continue paddle rotation.

    • Withdraw samples at various time points (e.g., 15, 30, 45, 60, 90, 120 minutes) from the buffer stage.

  • Sample Analysis:

    • Filter the samples immediately.

    • Analyze the concentration of the dissolved drug in each sample using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic oral pharmacokinetic study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a benzoic acid-based drug after oral administration in rats.

2. Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • Test formulation of the benzoic acid-based drug

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic (if required for blood collection)

  • Validated analytical method for drug quantification in plasma (e.g., LC-MS/MS)

3. Method:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least 3 days.

    • Fast rats overnight (8-12 hours) before dosing, with free access to water.[22]

  • Dosing:

    • Divide rats into two groups: Intravenous (IV) for bioavailability calculation and Oral (PO).

    • Administer the drug formulation orally via gavage at a predetermined dose.[22]

    • For the IV group, administer a known dose via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (e.g., ~100-200 µL) at specified time points. A typical schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[23][24]

    • Blood can be collected from the tail vein, saphenous vein, or via cannulation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • Quantify the drug concentration in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

The following diagrams illustrate key concepts and workflows related to improving the oral bioavailability of benzoic acid-based drugs.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed for Benzoic Acid Drug CheckSolubility Is solubility pH-dependent? Start->CheckSolubility CheckPermeability Is permeability a limiting factor? Start->CheckPermeability CheckMetabolism Is first-pass metabolism significant? Start->CheckMetabolism SolubilityStrategies Implement Solubility Enhancement Strategies CheckSolubility->SolubilityStrategies  Yes PermeabilityStrategies Consider Permeability Enhancement CheckPermeability->PermeabilityStrategies  Yes MetabolismStrategies Address Metabolic Instability CheckMetabolism->MetabolismStrategies  Yes SizeReduction Particle Size Reduction (Micronization/Nanonization) SolubilityStrategies->SizeReduction SolidDispersion Solid Dispersions SolubilityStrategies->SolidDispersion LipidFormulation Lipid-Based Formulations (e.g., SEDDS) SolubilityStrategies->LipidFormulation Prodrug Prodrug Approach (e.g., Esterification) SolubilityStrategies->Prodrug CoCrystals Co-crystals SolubilityStrategies->CoCrystals PermeationEnhancers Use of Permeation Enhancers PermeabilityStrategies->PermeationEnhancers MetabolicInhibitors Co-administration with Metabolic Inhibitors MetabolismStrategies->MetabolicInhibitors ProdrugMetabolism Prodrug to bypass first-pass effect MetabolismStrategies->ProdrugMetabolism

Caption: Troubleshooting flowchart for low oral bioavailability.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Develop Formulation (e.g., Solid Dispersion, Prodrug) Dissolution Dissolution Testing (pH 1.2, 6.8) Formulation->Dissolution Dissolution->Formulation Reformulate Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Pharmacokinetic Study in Rats (Oral & IV administration) Permeability->PK_Study Promising Candidate Data_Analysis Calculate PK Parameters (AUC, Cmax, F%) PK_Study->Data_Analysis Data_Analysis->Formulation Reformulate Lead_Optimization Lead Formulation Optimization Data_Analysis->Lead_Optimization Improved Bioavailability

Caption: Workflow for bioavailability enhancement experiments.

Absorption_Pathway Lumen GI Lumen Benzoic Acid (Drug-COOH) MCT1 MCT1 (Monocarboxylic Acid Transporter 1) Lumen->MCT1 pH-dependent dissolution Enterocyte Enterocyte (Intestinal Cell) PortalVein Portal Vein To Liver (First-Pass Metabolism) Enterocyte->PortalVein SystemicCirculation Systemic Circulation Bioavailable Drug PortalVein->SystemicCirculation Post-metabolism MCT1->Enterocyte Active Transport

Caption: Absorption pathway for benzoic acid-based drugs.

References

Technical Support Center: Mitigation of Salicylic Acid Derivative-Induced Gastric Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the gastric toxicity of salicylic acid derivative compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the gastric toxicity of salicylic acid derivatives?

A1: The main strategies can be broadly categorized as follows:

  • Co-administration of Gastroprotective Agents: This involves the concurrent use of drugs that protect the gastric mucosa. The most common agents are Proton Pump Inhibitors (PPIs), prostaglandin E1 analogues like misoprostol, and H2-receptor antagonists.[1][2][3]

  • Chemical Modification of the Salicylic Acid Derivative (Prodrug Approach): This strategy focuses on synthesizing derivatives that are absorbed in an inactive form and converted to the active salicylic acid moiety systemically, thus bypassing local gastric irritation.[4][5] Key examples include:

    • Esterification: Converting the carboxylic acid group to an ester can significantly reduce gastric ulcerogenicity.[4][5]

    • Nitric Oxide (NO)-Releasing Derivatives (NO-NSAIDs): Covalently linking a nitric oxide-releasing moiety to the salicylic acid derivative can counteract the vasoconstrictive effects of prostaglandin inhibition in the gastric mucosa.[6][7]

  • Formulation Strategies: Modifying the drug's delivery system, such as using enteric-coated formulations, can delay the release of the active compound until it reaches the less acidic environment of the small intestine.[8]

  • Selective COX-2 Inhibition: Developing derivatives that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is primarily involved in inflammation, while sparing the COX-1 enzyme that plays a protective role in the gastric mucosa.[3]

Q2: How does the co-administration of a Proton Pump Inhibitor (PPI) protect the gastric mucosa from salicylic acid-induced damage?

A2: Proton Pump Inhibitors (PPIs) like omeprazole and pantoprazole irreversibly block the H+/K+ ATPase (the proton pump) in gastric parietal cells.[9][10] This is the final step in gastric acid secretion. By inhibiting acid production, PPIs increase the pH of the gastric lumen, which in turn reduces the direct topical irritant effect of acidic NSAIDs like salicylic acid derivatives and mitigates the overall acidic environment that contributes to ulcer formation.[9][10]

Q3: What is the mechanism behind the gastroprotective effect of nitric oxide (NO)-releasing salicylic acid derivatives?

A3: Nitric oxide (NO) plays a crucial role in maintaining gastric mucosal integrity. It contributes to gastroprotection by:

  • Increasing mucosal blood flow through vasodilation.[6][7]

  • Stimulating mucus and bicarbonate secretion.

  • Inhibiting the adherence of neutrophils to the vascular endothelium, which is a key event in the inflammatory response that leads to mucosal injury.

By covalently linking an NO-releasing moiety to a salicylic acid derivative, the resulting compound (an NO-NSAID) can locally release NO in the gastric environment. This release of NO counteracts the local prostaglandin inhibition caused by the NSAID component, thereby preserving mucosal blood flow and offering protection against ulcer formation.[6][7]

Q4: Can developing a prodrug of a salicylic acid derivative completely eliminate its gastric toxicity?

A4: While the prodrug approach, such as esterification, can significantly reduce or even eliminate the local gastric irritation caused by the free carboxylic acid moiety, it may not completely abolish all gastric toxicity.[4][11] Salicylic acid derivatives also exert systemic effects by inhibiting prostaglandin synthesis throughout the body, including the gastric mucosa.[12] This systemic inhibition can still impair mucosal defense mechanisms. However, by avoiding the initial topical damage, prodrugs are generally much safer for the gastrointestinal tract.[4][11]

Troubleshooting Guides

Problem 1: High variability in gastric ulcer index in our animal model.

  • Possible Cause 1: Inconsistent Dosing and Fasting Period.

    • Troubleshooting: Ensure a standardized fasting period (typically 18-24 hours with free access to water) for all animals before administering the test compounds.[13][14] Administer drugs at the same time of day for each experiment to minimize circadian variations in gastric function. Use oral gavage for precise dose administration.[13]

  • Possible Cause 2: Inconsistent Scoring of Ulcerations.

    • Troubleshooting: Develop a clear and standardized ulcer scoring system and ensure all evaluators are trained on it. Blind the scoring process so the evaluator is unaware of the treatment group for each stomach sample.[11] A common method is to measure the length of each lesion and sum the lengths to get a total ulcer index.[15]

  • Possible Cause 3: Stress-induced ulceration unrelated to the test compound.

    • Troubleshooting: Handle animals gently and minimize environmental stressors. Include a vehicle-only control group to quantify any background ulceration. Consider using a stress-sensitized model if your research question requires it, but be aware of the increased baseline damage.[4]

Problem 2: Our novel salicylic acid ester derivative still shows significant gastric damage.

  • Possible Cause 1: In vivo hydrolysis to the parent acid in the stomach.

    • Troubleshooting: Assess the stability of your ester derivative in simulated gastric fluid. If it is rapidly hydrolyzed, consider synthesizing a more sterically hindered ester to slow down the rate of hydrolysis.[5]

  • Possible Cause 2: Systemic effects are the primary driver of toxicity for this specific derivative.

    • Troubleshooting: Compare the gastric toxicity of your derivative when administered orally versus subcutaneously.[14] If both routes cause significant damage, it suggests that the systemic inhibition of prostaglandins is the main culprit. In this case, further modifications to the molecule to improve its COX-2 selectivity or the addition of a gastroprotective moiety (like nitric oxide) may be necessary.[7][14]

Problem 3: Difficulty in demonstrating the gastroprotective effect of a co-administered agent.

  • Possible Cause 1: Inadequate dose of the gastroprotective agent.

    • Troubleshooting: Perform a dose-response study for the gastroprotective agent in your specific animal model and with the specific salicylic acid derivative you are testing. Ensure the dose is sufficient to counteract the damaging effects.

  • Possible Cause 2: Timing of administration is not optimal.

    • Troubleshooting: Administer the gastroprotective agent prior to the salicylic acid derivative. For example, PPIs are often given 30-60 minutes before the NSAID.[10][15] This allows the protective agent to exert its effect before the gastric mucosa is challenged.

Data Presentation

Table 1: Efficacy of Misoprostol in Preventing NSAID-Induced Gastric Ulcers in Humans

Treatment GroupDosageDurationIncidence of Gastric Ulcers (≥0.3 cm)
Placebo-3 months21.7%
Misoprostol100 µg, 4x daily3 months5.6%
Misoprostol200 µg, 4x daily3 months1.4%
Placebo-12 months28.9%
Misoprostol600-800 µ g/day 12 months12.5%
(Data compiled from multicenter, double-blind, placebo-controlled trials)[16][17]

Table 2: Comparative Gastric Toxicity of Aspirin and NO-Aspirin (NCX-4016) in Rats

CompoundDoseAnimal ModelGastric Damage Observation
Aspirin30 mg/kg (oral)Normal ratsNo significant lesions
Aspirin30 mg/kg (oral)Streptozotocin-diabetic ratsHemorrhagic gastric lesions
NO-Aspirin (NCX-4016)190 mg/kg (equimolar to 100 mg/kg Aspirin)Normal and diabetic ratsNo damage observed
(Data from a study comparing the gastric toxic effect of aspirin and its nitric oxide-releasing derivative)[6]

Table 3: Effect of Co-administration of Omeprazole on NSAID-Induced Gastric Ulcers in Rats

Treatment GroupUlcer Index Inhibition (%)
Ibuprofen + D-002 (200 mg/kg)76.0%
Ibuprofen + Omeprazole (10 mg/kg)96.7%
Naproxen + D-002 (200 mg/kg)67.6%
Naproxen + Omeprazole (10 mg/kg)75.2%
(Data from a study investigating the effects of D-002 and Omeprazole on NSAID-induced gastric ulcers in rats)[15]

Experimental Protocols

Protocol 1: Evaluation of NSAID-Induced Gastric Ulceration in Rats

  • Animal Preparation: Use male Wistar rats (200-250g). Fast the animals for 24 hours prior to the experiment, with free access to water.[13]

  • Dosing:

    • Divide animals into groups (n=6-10 per group): Vehicle control, salicylic acid derivative, salicylic acid derivative + gastroprotective agent.[13][15]

    • Administer the gastroprotective agent (e.g., omeprazole 10 mg/kg) or vehicle orally 1 hour before the ulcer-inducing agent.[15]

    • Administer the salicylic acid derivative (e.g., ibuprofen 300 mg/kg) orally.[15]

  • Observation Period: Sacrifice the animals 6 hours after the administration of the salicylic acid derivative.[15]

  • Gastric Lesion Assessment:

    • Euthanize the rats and immediately excise the stomach.[18]

    • Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.[15]

    • Pin the stomach flat on a board and examine the mucosa for lesions using a magnifying glass (3x magnification).[15]

    • Ulcer Index Calculation: Measure the length (in mm) of each hemorrhagic lesion. The ulcer index is the sum of the lengths of all lesions for each stomach.[15]

    • Percentage Inhibition Calculation: Calculate the percentage of ulcer inhibition using the formula: [(UI_control - UI_treated) / UI_control] x 100, where UI is the mean ulcer index.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa

  • Sample Collection: Following the gastric lesion assessment (Protocol 1), collect a sample of the gastric glandular mucosa.

  • Homogenization: Homogenize the mucosal tissue sample in an appropriate buffer.

  • PGE2 Measurement:

    • Use a commercial Prostaglandin E2 ELISA kit.[19]

    • Follow the manufacturer's instructions for sample preparation, standard curve generation, and assay procedure.[19][20]

    • Briefly, samples are mixed with assay buffer, a blue conjugate, and a yellow antibody and incubated overnight.[19]

    • After washing the wells, a substrate is added, and the reaction is stopped after a specified incubation time.[19]

    • Read the absorbance at the recommended wavelength (e.g., 405 nm) using a microplate reader.[19]

    • Calculate the PGE2 concentration in the samples based on the standard curve.

Protocol 3: Determination of Nitric Oxide (NO) in Gastric Tissue

  • Principle: NO is unstable and is rapidly converted to nitrite (NO2-) and nitrate (NO3-). The total NO production can be estimated by measuring the total nitrite and nitrate concentration using the Griess reaction.[21][22]

  • Sample Preparation:

    • Homogenize gastric tissue samples in a suitable buffer.

    • Centrifuge the homogenate to remove cellular debris.

  • Nitrate Reduction:

    • For the measurement of total nitrite, nitrate in the sample must first be converted to nitrite using nitrate reductase. Commercial assay kits provide the necessary enzyme and cofactors.[23]

  • Griess Reaction:

    • Add sulfanilamide solution to the samples (which now contain the total nitrite), followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.[21][22] This two-step diazotization reaction forms a colored azo compound.[21]

  • Quantification:

    • Measure the absorbance at approximately 540 nm.[21][23]

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the total nitrite concentration in the samples, which reflects the total NO production.

Protocol 4: Synthesis of a Nitric Oxide-Releasing Aspirin Derivative (based on IPA/NO-aspirin)

  • Step 1: Preparation of Aspirin Solution: Dissolve aspirin (4.25 mmol) in DMSO (5 mL) and add triethylamine (4.25 mmol). Stir for 50 minutes at room temperature.[24]

  • Step 2: Preparation of the NO-Donor Moiety: In a separate flask, prepare a solution of O2-(Methylthiomethyl)-1-(N-isopropylamino)diazen-1-ium-1,2-diolate in DMSO (5 mL).[24]

  • Step 3: Coupling Reaction: Add the solution from Step 2 drop-wise to the aspirin solution from Step 1. Stir the reaction mixture for 15 hours.[24]

  • Step 4: Quenching and Extraction: Quench the reaction with ethyl acetate (40 mL). Wash the organic layer multiple times with a saturated NaHCO3 solution.[24]

  • Step 5: Isolation: Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the crude product.[24] Further purification may be required (e.g., chromatography).

Visualizations

NSAID_Gastric_Toxicity_Pathway Salicylic_Acid Salicylic Acid Derivatives (NSAIDs) COX1_Inhibition COX-1 Inhibition Salicylic_Acid->COX1_Inhibition Systemic Effect Topical_Irritation Direct Topical Irritation Salicylic_Acid->Topical_Irritation Local Effect Prostaglandins Reduced Prostaglandins (e.g., PGE2) COX1_Inhibition->Prostaglandins Mucosal_Defense Impaired Mucosal Defense: - Decreased Mucus - Decreased Bicarbonate - Reduced Blood Flow Prostaglandins->Mucosal_Defense Ulceration Gastric Ulceration & Damage Mucosal_Defense->Ulceration Topical_Irritation->Ulceration

Caption: Mechanism of Salicylic Acid-Induced Gastric Toxicity.

Experimental_Workflow_Gastric_Toxicity Animal_Prep Animal Preparation (Fasting 24h) Grouping Divide into Groups (Control, Test, Combo) Animal_Prep->Grouping Dosing_Protectant Administer Gastroprotectant or Vehicle Grouping->Dosing_Protectant Dosing_NSAID Administer Salicylic Acid Derivative (1h later) Dosing_Protectant->Dosing_NSAID Sacrifice Sacrifice Animals (6h post-NSAID) Dosing_NSAID->Sacrifice Stomach_Excision Excise & Open Stomach Sacrifice->Stomach_Excision Evaluation Macroscopic Evaluation & Ulcer Index Calculation Stomach_Excision->Evaluation Biochemical_Analysis Tissue Sampling for PGE2 & NO Analysis Stomach_Excision->Biochemical_Analysis

Caption: Workflow for Evaluating Gastric Toxicity in Rats.

Mitigation_Strategies Gastric_Toxicity Salicylic Acid Gastric Toxicity Mitigation Mitigation Strategies Gastric_Toxicity->Mitigation PPI Co-administer PPIs Mitigation->PPI Prostaglandin Co-administer Prostaglandin Analogs Mitigation->Prostaglandin Prodrug Prodrug Approach (e.g., Esters, NO-NSAIDs) Mitigation->Prodrug Formulation Enteric Coating Mitigation->Formulation

Caption: Key Strategies to Reduce Gastric Toxicity.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for benzoic acid?

A1: Benzoic acid's antimicrobial activity is primarily attributed to its ability to disrupt the internal pH of microbial cells.[1] In its undissociated form, it penetrates the cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+ ions) and lowering the intracellular pH. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately leading to microbial death.[1] Other proposed mechanisms include alterations in the cell membrane, disruption of energy generation, and inhibition of specific enzymes.[2]

Q2: Why is the pH of the medium so critical for the antimicrobial efficacy of benzoic acid?

A2: The antimicrobial efficacy of benzoic acid is highly pH-dependent. Benzoic acid is a weak acid with a pKa of approximately 4.2.[3] It is most effective in acidic environments (pH below its pKa) where a larger proportion of the acid is in its undissociated, lipophilic form. This form can more readily penetrate the microbial cell membrane.[2][3] At a pH above its pKa, benzoic acid exists predominantly in its dissociated, benzoate salt form, which is less able to cross the cell membrane, thus reducing its antimicrobial activity.

Q3: What are the main strategies to enhance the antimicrobial efficacy of benzoic acid?

A3: The primary strategies to enhance the antimicrobial efficacy of benzoic acid include:

  • Synergistic Combinations: Combining benzoic acid with other antimicrobial agents can lead to a synergistic effect, where the combined effect is greater than the sum of their individual effects.

  • Formulation and Delivery Systems: Utilizing advanced formulation techniques can improve the solubility, stability, and delivery of benzoic acid to the target site.

  • Structural Modifications: Altering the chemical structure of benzoic acid can lead to derivatives with enhanced antimicrobial properties.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Steps
Incorrect pH of the medium Benzoic acid's efficacy is highly pH-dependent. Ensure the pH of your test medium is acidic (ideally below 4.2) to favor the undissociated, active form. Verify the final pH of the medium after the addition of all components, including the benzoic acid solution.[2]
Low solubility of benzoic acid Benzoic acid has low water solubility, which can lead to precipitation and an inaccurate effective concentration. Prepare a stock solution in a suitable solvent like ethanol before diluting it in the test medium. Ensure the final solvent concentration does not inhibit microbial growth.
Inoculum size variability An excessively high or low inoculum concentration can affect MIC results. Standardize your inoculum preparation to achieve a consistent final concentration (e.g., 5 x 10^5 CFU/mL) as per CLSI or EUCAST guidelines.
Binding to medium components Components of complex media can sometimes interact with and reduce the availability of the antimicrobial agent. If inconsistent results persist, consider using a minimal, defined medium for your assays.
Microbial resistance The target microorganism may have inherent or acquired resistance to benzoic acid.[2] Confirm the identity and susceptibility profile of your strain.
Issue 2: Precipitation of Benzoic Acid in Aqueous Media
Possible Cause Troubleshooting Steps
Exceeding solubility limit The aqueous solubility of benzoic acid is limited. Avoid preparing aqueous solutions with concentrations exceeding its solubility at the experimental temperature.
pH of the solution The solubility of benzoic acid is lower in acidic conditions. While acidic pH is required for activity, be mindful of the solubility limits. Using the more soluble sodium benzoate salt and then adjusting the pH downwards can be an alternative approach.
"Salting out" effect High concentrations of salts in the medium can decrease the solubility of benzoic acid. If possible, reduce the salt concentration in your medium.
Use of co-solvents or hydrotropes Incorporating co-solvents like ethanol or propylene glycol in the initial stock solution can improve solubility. Hydrotropes such as sodium salicylate can also significantly enhance the aqueous solubility of benzoic acid.

Data Presentation

Table 1: Antimicrobial Activity of Benzoic Acid and its Derivatives against Escherichia coli

CompoundSubstituent PositionMIC (mg/mL)Reference
Benzoic acid-1
2-hydroxybenzoic acidortho1
3-hydroxybenzoic acidmeta2
4-hydroxybenzoic acidpara2
2,3-dihydroxybenzoic acid-2
2,4-dihydroxybenzoic acid-2
3,4-dihydroxybenzoic acid-2
3,5-dihydroxybenzoic acid-2
3,4,5-trihydroxybenzoic acid-4
2-methoxybenzoic acidortho2
3-methoxybenzoic acidmeta2
4-methoxybenzoic acidpara2
3,4-dimethoxybenzoic acid-2

Table 2: Synergistic Antimicrobial Activity of Benzoic Acid Derivatives with Capric Acid against Staphylococcus aureus

CombinationLog Reduction (CFU/mL)TimeReference
5.0 mM β-resorcylic acid + 0.20 mM capric acid>7.35 min[4]
5.0 mM β-resorcylic acid (alone)<1.55 min[4]
0.20 mM capric acid (alone)<1.55 min[4]

Experimental Protocols

Checkerboard Assay for Synergistic Activity

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining benzoic acid with another antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Benzoic acid stock solution

  • Stock solution of the second antimicrobial agent

  • Bacterial inoculum (standardized to ~1 x 10^6 CFU/mL)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and sterile tips

Procedure:

  • Plate Preparation:

    • Add 50 µL of broth to all wells of a 96-well plate.

    • In column 1, add 50 µL of the benzoic acid stock solution to row A. This will be your highest concentration.

    • Perform serial two-fold dilutions of benzoic acid by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G. Row H will serve as a control with no benzoic acid.

    • Similarly, in row A, add 50 µL of the second antimicrobial agent's stock solution to column 1.

    • Perform serial two-fold dilutions of the second agent across the plate from column 1 to column 11. Discard 50 µL from column 11. Column 12 will be the control for the second agent alone.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL and the final inoculum concentration to ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of Agent A + FIC of Agent B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1: Additive

      • 1 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Formulation of a Topical Antimicrobial Gel with a Benzoic Acid Derivative

This protocol describes the preparation of a topical gel formulation, adapted from a study on a novel benzoic acid derivative.[5]

Materials:

  • Benzoic acid or its derivative

  • Carbopol 934 (gelling agent)

  • Triethanolamine (neutralizing agent)

  • Propylene glycol (humectant and co-solvent)

  • Methylparaben (preservative)

  • Purified water

  • Magnetic stirrer and beaker

Procedure:

  • Carbopol Dispersion: Disperse the required amount of Carbopol 934 in a portion of purified water with constant stirring until a uniform dispersion is formed. Allow it to swell overnight.

  • Drug Solution: Dissolve the benzoic acid/derivative and methylparaben in propylene glycol.

  • Mixing: Add the drug solution to the Carbopol dispersion slowly with continuous stirring.

  • Neutralization: Add triethanolamine dropwise to the formulation while stirring until a transparent gel of the desired consistency is formed. The pH should be adjusted to a suitable range for topical application (e.g., 5.5-6.5).

  • Final Volume: Add the remaining purified water to make up the final volume and mix until homogeneous.

  • Characterization: Evaluate the prepared gel for physicochemical properties such as pH, viscosity, spreadability, and drug content.

Visualizations

antimicrobial_mechanism cluster_outside Extracellular (Acidic pH) cluster_membrane Cell Membrane cluster_inside Intracellular (Neutral pH) BenzoicAcid_undissociated Benzoic Acid (Undissociated) Membrane BenzoicAcid_undissociated->Membrane Penetration BenzoicAcid_dissociated Benzoate + H+ Membrane->BenzoicAcid_dissociated Dissociation Enzyme_Inhibition Enzyme Inhibition & Metabolic Disruption BenzoicAcid_dissociated->Enzyme_Inhibition Lowers pH

Caption: Mechanism of benzoic acid antimicrobial action.

checkerboard_workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of Benzoic Acid (Drug A) and Synergizing Agent (Drug B) start->prepare_plates inoculate Inoculate plates with standardized bacterial suspension prepare_plates->inoculate incubate Incubate plates at optimal temperature for 18-24 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret Interpret FICI to determine interaction (Synergy, Additive, etc.) calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

References

Validation & Comparative

A Comparative Analysis of 2-(o-Tolylcarbamoyl)benzoic Acid and Structurally Similar Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-(o-Tolylcarbamoyl)benzoic acid with its structurally similar and commercially available counterparts, mefenamic acid and tolfenamic acid. This analysis is based on available preclinical data and aims to provide an objective overview for research and drug development purposes.

Executive Summary

This compound, a derivative of N-aryl anthranilic acid, shares a core structural motif with the well-established non-steroidal anti-inflammatory drugs (NSAIDs), mefenamic acid and tolfenamic acid. While direct comparative studies are limited, this guide synthesizes available data on their anti-inflammatory activity, primarily focusing on their cyclooxygenase (COX) inhibitory effects. Mefenamic acid and tolfenamic acid have demonstrated potent inhibition of COX enzymes, which are key mediators of inflammation. The anti-inflammatory potential of this compound has been suggested in synthetic and characterization studies, but robust, direct comparative efficacy data remains to be fully elucidated.

Structural Comparison

This compound, mefenamic acid, and tolfenamic acid are all derivatives of anthranilic acid, featuring a secondary amine linking a benzoic acid moiety to a substituted phenyl ring. This structural similarity is the basis for their expected analogous biological activities.

Data on Anti-inflammatory Efficacy

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound Data not availableData not available-
Mefenamic acid 0.043[1][2]
Tolfenamic acid Data not available for 50% inhibitionIC50 was determined for COX-2[3]

Note: The IC50 values for mefenamic acid are from a single source to ensure consistency. A direct comparison with tolfenamic acid is challenging as the referenced study did not achieve 50% inhibition for COX-1 under their experimental conditions. Data for this compound is currently unavailable in public literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anti-inflammatory efficacy of N-aryl anthranilic acid derivatives.

Synthesis of this compound

A general method for the synthesis of 2-(arylcarbamoyl)benzoic acids involves the reaction of phthalic anhydride with the corresponding substituted aniline.[4]

Procedure:

  • A mixture of phthalic anhydride and o-toluidine in a suitable solvent (e.g., dichloromethane or THF) is refluxed.[4]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.[4]

  • The crude product is filtered, washed, and purified by recrystallization from an appropriate solvent like ethanol.

Synthesis Workflow

Synthesis Phthalic_Anhydride Phthalic Anhydride Reflux Reflux Phthalic_Anhydride->Reflux o_Toluidine o-Toluidine o_Toluidine->Reflux Solvent Solvent (e.g., THF) Solvent->Reflux Precipitation Precipitation in Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: General synthesis of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[5][6][7][8][9][10][11]

Protocol:

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or a comparator compound), and test groups receiving different doses of the compound of interest.

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow Start Acclimatize Rats Grouping Group Animals (Control, Standard, Test) Start->Grouping Administration Administer Compound/Vehicle Grouping->Administration Carrageenan_Injection Inject Carrageenan in Paw Administration->Carrageenan_Injection Measurement Measure Paw Volume (0, 1, 2, 3, 4h) Carrageenan_Injection->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End of Experiment Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[12]

Protocol:

  • Enzyme and Substrate: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid is the substrate.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing necessary co-factors like hematin and epinephrine.[12]

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl).[12]

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

  • Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Mechanism of Action: The NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. While specific data on the effect of this compound on this pathway is not available, it is a plausible target given its structural similarity to other anti-inflammatory agents. A simplified representation of the canonical NF-κB signaling pathway is provided below.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Ub_Proteasome Ubiquitin-Proteasome Degradation IkB_NFkB->Ub_Proteasome Ubiquitination Active_NFkB Active NF-κB (p50/p65) Ub_Proteasome->Active_NFkB Release DNA DNA (κB site) Active_NFkB->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion and Future Directions

While this compound shares structural similarities with established NSAIDs like mefenamic acid and tolfenamic acid, suggesting a potential for anti-inflammatory activity, there is a clear lack of direct comparative efficacy data. The available information on mefenamic acid and tolfenamic acid indicates their potent inhibition of COX enzymes.

To ascertain the therapeutic potential of this compound, further research is imperative. Specifically, head-to-head in vitro and in vivo studies against mefenamic acid and tolfenamic acid are required. These studies should include standardized COX inhibition assays to determine IC50 values for both COX-1 and COX-2, as well as in vivo models of inflammation such as the carrageenan-induced paw edema test. Furthermore, investigating the effect of these compounds on the NF-κB signaling pathway would provide valuable insights into their mechanisms of action. Such data would be crucial for a comprehensive and objective comparison and for guiding future drug development efforts.

References

A Comparative Guide to HPLC Methods for Benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzoic acid is crucial for quality control, formulation development, and regulatory compliance. This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the determination of benzoic acid, alongside alternative analytical techniques. Experimental data is presented to support an objective evaluation of each method's performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of benzoic acid due to its high sensitivity, specificity, and reproducibility. A variety of HPLC methods have been developed and validated for quantifying benzoic acid in diverse matrices, including food products, pharmaceuticals, and biological fluids.

The following table summarizes the key parameters and performance characteristics of several validated HPLC methods for benzoic acid quantification.

Parameter Method 1 Method 2 Method 3 Method 4
Column Germini-C18 (50 mm x 4.6 mm, 5 µm)[1]Ascentis® C18 (15 cm x 4.6 mm, 5 µm)InertSustain C18 (250 x 4.6 mm, 5 µm)[2]Luna 5 µm C18 (150 x 4.60 mm)[3]
Mobile Phase 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v)[1]10mM TFA in water and 10 mM TFA in acetonitrile (70:30, v/v)Methanol, Water, and Phosphate buffer (pH 4.0) (36:59:5, v/v/v)[2]Acetonitrile and 0.4 g/L ammonium acetate (pH 4.2) (40:60, v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min1.0 mL/min[2]1.0 mL/min[3]
Detection (UV) 234 nm[1]220 nm230 nm[2]228 nm[3]
Linearity Range 5-200 µg/mL[1]Not SpecifiedNot Specified20-180 mg/L[3]
Correlation (r²) 0.9998[1]Not SpecifiedNot Specified0.99973[3]
LOD 0.42 µg/mL[1]Not SpecifiedNot Specified4.0 mg/dm³[4]
LOQ 1.14 µg/mL[1]Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 85.61-102.04%[1]Not SpecifiedNot SpecifiedNot Specified
Precision (%RSD) 1.84% (Method), 2.40% (Intermediate)[1]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key analytical methods discussed.

  • Sample Preparation: Samples are extracted with a mixture of methanol and water (60:40, v/v).[1]

  • Chromatographic Conditions:

    • Column: Germini-C18 (50 mm x 4.6 mm i.d., 5 µm particle diameter).[1]

    • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (v/v) ratio.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: Diode-array detector (DAD) at 234 nm.[1]

  • Sample Preparation: Acidified serum or plasma samples are extracted with ethyl acetate. The organic phase is separated and dried under a stream of nitrogen. This is followed by trimethylsilyl derivatization.[5]

  • Chromatographic Conditions:

    • Analysis: Performed on a gas chromatograph mass spectrometer.[5]

    • Quantitation: Achieved by comparing the responses of the unknown sample to those of calibrators using selected ion monitoring. Benzoic acid D(5) is used as an internal standard.[5]

  • Sample Preparation: Benzoic acid residues obtained from the sample are dissolved in methanol.[6]

  • Analysis: The absorbance is measured at 225 nm.[6]

Method Validation and Workflow

The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. The general workflow for HPLC method validation is depicted below.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Parameter Optimization (Column, Mobile Phase, etc.) B Specificity / Selectivity A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Sample Analysis G->H

References

A Comparative Analysis of Benzoic Acid Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, finding widespread application as preservatives in the food, cosmetic, and pharmaceutical industries.[1][2] This guide offers a comparative study of various benzoic acid derivatives, presenting experimental data on their efficacy against a range of microorganisms and detailing the methodologies used for their evaluation. The structure-activity relationship of these compounds is also explored, providing insights for researchers and drug development professionals in the pursuit of novel antimicrobial agents.

Data on Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC values for several benzoic acid derivatives against various bacterial and fungal strains.

Benzoic Acid DerivativeMicroorganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[3]
2-hydroxybenzoic acid (Salicylic Acid)Escherichia coli O1571000[3]
4-hydroxybenzoic acidStaphylococcus aureus160[2]
4-hydroxybenzoic acidtrans 4-hydroxycinnamic acid160[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[4]
4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivativeAcinetobacter baumannii4[5]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis(pMICbs = 2.11 µM/ml)[6]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateBacillus subtilis(0.17 mM)
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateStaphylococcus aureus(0.50 mM)[7]
β-resorcylic acid (in combination with capric acid)Staphylococcus aureus and MRSA(5.0 mM)[8]

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid and its derivatives is attributed to their ability to disrupt the pH balance within microbial cells.[1] In an acidic environment, the undissociated, lipophilic form of the acid can readily penetrate the microbial cell membrane.[1] Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior.[1] This acidification interferes with essential metabolic processes and inhibits microbial growth.[1]

Some derivatives exhibit additional mechanisms. For instance, the synergistic effect of β-resorcylic acid with capric acid has been shown to involve membrane disruption, leading to cytoplasmic ion imbalance and cell death.[8] The structure of the derivative, including the type and position of substituents on the benzene ring, significantly influences its antimicrobial activity.[3][9] For example, the addition of a hydroxyl group can in some cases enhance activity, while in others it may weaken it, depending on its position.[3]

Experimental Protocols

The evaluation of the antimicrobial activity of benzoic acid derivatives commonly involves the following experimental methods:

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10]

Agar Well Diffusion Method for Zone of Inhibition

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of benzoic acid derivatives as antimicrobial agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Benzoic Acid Derivatives characterization Physicochemical Characterization (NMR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening Test Compounds select_active Selection of Active Compounds primary_screening->select_active mic_determination MIC Determination (Broth Microdilution) select_active->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination membrane_permeability Membrane Permeability Assays mbc_determination->membrane_permeability Lead Compounds mechanism_elucidation Elucidation of Mechanism membrane_permeability->mechanism_elucidation cellular_morphology Cellular Morphology (Microscopy) cellular_morphology->mechanism_elucidation

Caption: Experimental workflow for antimicrobial evaluation of benzoic acid derivatives.

Signaling Pathway Disruption

While a detailed signaling pathway is not fully elucidated for all benzoic acid derivatives, a general mechanism involves the disruption of the proton motive force across the microbial cell membrane. The following diagram illustrates this conceptual pathway.

signaling_pathway cluster_membrane Microbial Cell Membrane extracellular Extracellular Space (Low pH) benzoic_acid_un Undissociated Benzoic Acid Derivative intracellular Intracellular Space (Higher pH) benzoic_acid_diss Dissociated Benzoic Acid Derivative intracellular->benzoic_acid_diss Dissociation benzoic_acid_un->intracellular Membrane Permeation protons H+ benzoic_acid_diss->protons anion Anion benzoic_acid_diss->anion disruption Disruption of Proton Motive Force & Metabolic Inhibition protons->disruption cell_death Cell Death disruption->cell_death

Caption: Conceptual pathway of antimicrobial action for benzoic acid derivatives.

References

Benchmarking the antiproliferative activity of new benzoic acid derivatives against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the antiproliferative activity of newly synthesized benzoic acid derivatives against established anticancer agents. The data presented is intended to aid researchers in evaluating the potential of these novel compounds for further investigation and development.

Introduction

Benzoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as the inhibition of histone deacetylases (HDACs), induction of apoptosis, and modulation of cell cycle progression.[3][4][5] This guide focuses on a selection of novel benzoic acid derivatives and compares their in vitro antiproliferative efficacy against well-known standards: SAHA (Vorinostat), Doxorubicin, and 5-Fluorouracil.

Data Presentation: Comparative Antiproliferative Activity

The antiproliferative activity of the selected compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.

CompoundCell LineIC50 (µM)Reference
New Benzoic Acid Derivative 1 A549 (Lung Cancer)7.2[6]
K562 (Leukemia)35.8[6]
New Benzoic Acid Derivative 2 HCT-116 (Colon Cancer)15.6[7]
MCF-7 (Breast Cancer)23.9[7]
New Benzoic Acid Derivative 3 MDA-MB-231 (Breast Cancer)>100[8]
StandardCell LineIC50 (µM)Reference
SAHA (Vorinostat) LNCaP (Prostate Cancer)2.5 - 7.5[9]
PC-3 (Prostate Cancer)2.5 - 7.5[9]
TSU-Pr1 (Prostate Cancer)2.5 - 7.5[9]
MCF-7 (Breast Cancer)0.75[9]
RK33 (Larynx Cancer)0.432[10]
RK45 (Larynx Cancer)0.348[10]
SeAx (Cutaneous T-cell Lymphoma)0.6[11]
Hut-78 (Cutaneous T-cell Lymphoma)0.75[11]
Doxorubicin MCF-7 (Breast Cancer)2.50 - 8.306[12][13]
MDA-MB-231 (Breast Cancer)1.0 - 6.602[13][14]
HepG2 (Liver Cancer)12.18[12]
HeLa (Cervical Cancer)2.92[12]
5-Fluorouracil HCT-116 (Colon Cancer)1.48 (5 days)[15]
HT-29 (Colon Cancer)11.25 (5 days)[15]
Caco-2 (Colon Cancer)86.85 (48 hours)[16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[17]

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow: Antiproliferative Activity Assessment

G cluster_workflow Experimental Workflow start Start: Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with Benzoic Acid Derivatives & Standards seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Perform Viability Assay (MTT or SRB) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis: Calculate IC50 Values measurement->analysis end End: Comparative Efficacy analysis->end

Caption: Workflow for assessing antiproliferative activity.

Signaling Pathway: HDAC Inhibition

Many benzoic acid derivatives exert their antiproliferative effects by inhibiting histone deacetylases (HDACs). This leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis.

G cluster_pathway HDAC Inhibition Pathway benzoic_acid Benzoic Acid Derivative hdac HDAC benzoic_acid->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Altered Gene Expression chromatin->gene_expression p21 p21 (CDKN1A) Upregulation gene_expression->p21 apoptosis Apoptosis gene_expression->apoptosis cyclin_cdk Cyclin/CDK Inhibition p21->cyclin_cdk Inhibition cell_cycle_arrest G1/S or G2/M Arrest cyclin_cdk->cell_cycle_arrest

References

A Comparative Analysis of 2-(octylsulphanyl)benzoic acid and Other Ionophores in Lead (II) Ion Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the ion-selective properties of 2-(octylsulphanyl)benzoic acid against other established ionophores, with a specific focus on the selective complexation of lead (II) ions. The following data and protocols are intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental monitoring, and drug development.

Introduction to Ionophore Selectivity

Ionophores are lipophilic molecules that facilitate the transport of ions across lipid membranes. Their efficacy is largely determined by their selectivity—the ability to bind a specific ion in the presence of other competing ions. For applications such as ion-selective electrodes (ISEs), environmental remediation, and targeted drug delivery, high selectivity is paramount. 2-(octylsulphanyl)benzoic acid has emerged as a potent ionophore with a noteworthy affinity for lead (II) ions (Pb²⁺). This guide aims to contextualize its performance by comparing its selectivity with that of other known Pb²⁺ ionophores.

Comparative Selectivity Data

The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (KpotPb,j), where 'Pb' is the primary ion and 'j' is the interfering ion. The logarithm of this coefficient, log KpotPb,j, provides a standardized measure of preference. A more negative value indicates a higher selectivity for Pb²⁺ over the interfering ion.

A study utilizing a liquid membrane system demonstrated that 2-(octylsulphanyl)benzoic acid exhibits a high selectivity for Pb²⁺, with a reported selectivity coefficient of up to 40 against a background of Na⁺, K⁺, Ca²⁺, and Mg²⁺ ions.[1] For a more direct comparison, the following table summarizes the potentiometric selectivity coefficients for various Pb²⁺ ionophores against common interfering ions.

IonophoreInterfering Ion (j)log KpotPb,jMethod
2-(octylsulphanyl)benzoic acid Na⁺, K⁺, Ca²⁺, Mg²⁺(Implied high selectivity)Transport Study
BEC6ND1Fe²⁺< -3MPM
Zn²⁺< -3MPM
Cd²⁺< -3MPM
1,3-bis(N'-benzoylthioureido)benzene (BTB)Cu²⁺~ -1.5FIM
Cd²⁺~ -1.8FIM
1,3-bis(N'-furoylthioureido)benzene (FTB)Cu²⁺~ -1.7FIM
Cd²⁺~ -2.0FIM
Dibenzo-18-crown-6K⁺(Selectivity for K⁺)Various
NigericinCa²⁺, Mg²⁺(High Pb²⁺ selectivity)Transport Assay
MonensinCa²⁺, Mg²⁺(High Pb²⁺ selectivity)Transport Assay
IonomycinCa²⁺, Mg²⁺(Moderate Pb²⁺ selectivity)Transport Assay

Note: Direct log KpotPb,j values for 2-(octylsulphanyl)benzoic acid against individual interfering ions were not available in the reviewed literature. The transport study indicates high functional selectivity. Methods are denoted as Matched Potential Method (MPM) and Fixed Interference Method (FIM).

Experimental Protocols for Determining Ionophore Selectivity

The potentiometric selectivity coefficient is a critical parameter for characterizing the performance of an ion-selective electrode (ISE). The International Union of Pure and Applied Chemistry (IUPAC) recommends several methods for its determination, with the Fixed Interference Method (FIM) and the Matched Potential Method (MPM) being the most common.

Fixed Interference Method (FIM)

The FIM involves measuring the potential of a solution containing a fixed concentration of an interfering ion while varying the concentration of the primary ion.

Protocol:

  • Prepare a series of standard solutions of the primary ion (Pb²⁺).

  • Prepare a solution with a fixed concentration of the interfering ion (e.g., 0.1 M NaCl).

  • Construct the ISE using the ionophore to be tested within a suitable membrane matrix (e.g., PVC).

  • Condition the electrode by soaking it in a solution of the primary ion.

  • Measure the potential of the ISE in the solution containing only the interfering ion.

  • Sequentially add aliquots of the primary ion standard solutions to the interfering ion solution, measuring the potential after each addition.

  • Plot the measured potential (E) versus the logarithm of the primary ion activity (log aPb).

  • Determine the intersection of the extrapolated linear portions of the plot. The activity of the primary ion at this intersection is used to calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

FIM_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Primary and Interfering Ion Solutions measure_initial Measure Potential in Interfering Ion Solution prep_solutions->measure_initial prep_ise Construct and Condition ISE prep_ise->measure_initial add_primary Add Aliquots of Primary Ion Solution measure_initial->add_primary measure_potential Record Potential after Each Addition add_primary->measure_potential measure_potential->add_primary Repeat plot_data Plot E vs. log(a_primary) measure_potential->plot_data calculate_kpot Calculate Selectivity Coefficient plot_data->calculate_kpot

Fixed Interference Method (FIM) Workflow
Matched Potential Method (MPM)

The MPM is independent of the Nikolsky-Eisenman equation and is often considered more reliable, especially for ions of different charges.

Protocol:

  • Prepare a reference solution containing a known activity of the primary ion (aPb).

  • Prepare a separate solution containing a higher concentration of the primary ion (a'Pb).

  • Prepare a solution of the interfering ion.

  • Construct and condition the ISE as in the FIM protocol.

  • Measure the initial potential of the ISE in the reference solution.

  • Add a specific volume of the higher concentration primary ion solution (a'Pb) to the reference solution and record the new, stable potential. The change in potential is ΔE.

  • To a fresh sample of the reference solution , add the interfering ion solution dropwise until the same potential change (ΔE) is achieved.

  • The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change.

MPM_Workflow cluster_setup Setup cluster_primary_ion Primary Ion Calibration cluster_interfering_ion Interfering Ion Titration prep_solutions Prepare Reference, Primary, and Interfering Ion Solutions measure_ref Measure Potential in Reference Solution prep_solutions->measure_ref measure_ref2 Measure Potential in Fresh Reference Solution prep_solutions->measure_ref2 prep_ise Construct and Condition ISE prep_ise->measure_ref prep_ise->measure_ref2 add_primary Add Primary Ion to Reference measure_ref->add_primary record_delta_e Record Potential Change (ΔE) add_primary->record_delta_e match_delta_e Match ΔE add_interfering Add Interfering Ion Solution measure_ref2->add_interfering add_interfering->match_delta_e calc_kpot Calculate Selectivity Coefficient match_delta_e->calc_kpot

References

In Vivo Validation of Analgesic and Antiplatelet Actions of Salicylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic and antiplatelet performance of various salicylic acid derivatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

Salicylic acid and its derivatives have long been cornerstones in the management of pain, inflammation, and cardiovascular disease. While acetylsalicylic acid (aspirin) is the most well-known, a range of other derivatives have been synthesized and evaluated to improve efficacy, duration of action, and safety profiles. This guide synthesizes in vivo data to compare the analgesic and antiplatelet activities of these compounds, offering insights for researchers in drug discovery and development. The primary mechanisms of action involve the inhibition of cyclooxygenase (COX) enzymes, with emerging evidence highlighting the modulation of other signaling pathways, including NF-κB and AMP-activated protein kinase (AMPK).

Comparative Analgesic Activity

The analgesic efficacy of salicylic acid derivatives is commonly evaluated in animal models using methods such as the acetic acid-induced writhing test. This test induces a painful inflammatory response, and the reduction in the number of writhes indicates analgesic activity.

Quantitative Comparison of Analgesic Activity

The following table summarizes the median effective dose (ED50) for analgesic activity of various acyl-salicylic acid derivatives compared to aspirin, as determined by the acetic acid-induced writhing test in mice. A lower ED50 value indicates higher potency.

CompoundDerivative TypeED50 (mmol/kg)Relative Potency to Aspirin
AspirinAcetylated Salicylate0.391.00
O-(4-tert-butylbenzoyl)-salicylic acid (BS3)Acyl-salicylate0.261.50
O-(4-chlorobenzoyl)-salicylic acid (BS4)Acyl-salicylate0.311.26
O-(4-methoxybenzoyl)-salicylic acid (BS12)Acyl-salicylate0.351.11
O-benzoyl-salicylic acid (BS1)Acyl-salicylate0.400.98

Data sourced from a study on acyl-salicylic acid derivatives.[1]

Comparative Antiplatelet Activity

The antiplatelet effects of salicylic acid derivatives are crucial for their use in preventing thromboembolic events. These effects are primarily mediated by the inhibition of platelet COX-1, which leads to reduced production of thromboxane A2, a potent platelet aggregator.

Quantitative Comparison of Antiplatelet Activity

The following table compares the in vivo antiplatelet effects of triflusal, a salicylic acid derivative, with aspirin in patients who have experienced a stroke or transient ischemic attack.

OutcomeTriflusal (600 mg/day)Aspirin (325 mg/day)Odds Ratio (95% CI)
Vascular Death, Stroke, or Myocardial Infarction12.7%13.9%1.11 (0.64 to 1.94)
Major Hemorrhagic Events0.5%3.2%7.1 (1.15 to 43.52)
Minor Hemorrhagic Events2.3%6.0%2.66 (0.93 to 7.61)

Data from the TAPIRSS study.[2]

Another study in healthy volunteers compared the effects of aspirin, salicylic acid, and diflunisal on platelet aggregation. It was found that pre-medication with 1g of aspirin always inhibited platelet aggregation in vivo. In contrast, neither salicylic acid nor diflunisal inhibited platelet aggregation at the tested doses.

Signaling Pathways

The pharmacological effects of salicylic acid derivatives are mediated through complex signaling pathways. While the inhibition of COX enzymes is central, other pathways are also significantly modulated.

COX-1 and COX-2 Inhibition Pathway

Salicylic acid derivatives exert their analgesic and anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Their antiplatelet effect is primarily due to the irreversible acetylation of COX-1 in platelets, leading to the inhibition of thromboxane A2 production.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins ThromboxaneA2 Thromboxane A2 COX1->ThromboxaneA2 COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Platelet_Aggregation Platelet Aggregation ThromboxaneA2->Platelet_Aggregation Salicylic_Acid_Derivatives Salicylic Acid Derivatives Salicylic_Acid_Derivatives->COX1 Inhibition Salicylic_Acid_Derivatives->COX2 Inhibition

Caption: COX-1 and COX-2 inhibition by salicylic acid derivatives.

NF-κB Signaling Pathway

Recent evidence suggests that salicylic acid and its derivatives can modulate signaling through the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[3] Salicylates can inhibit the activation of NF-κB, thereby preventing the expression of pro-inflammatory genes.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activation Salicylates Salicylates Salicylates->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

AMPK Signaling Pathway

Salicylate has been shown to directly activate AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[4] This activation may contribute to some of the beneficial effects of salicylates, including their anti-inflammatory properties.

AMPK_Pathway Salicylate Salicylate AMPK AMPK Salicylate->AMPK Direct Activation Downstream_Targets Downstream Targets AMPK->Downstream_Targets Phosphorylation Metabolic_Stress Metabolic Stress (e.g., ↑ AMP/ATP ratio) Metabolic_Stress->AMPK Activation Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation, ↓ Inflammation) Downstream_Targets->Metabolic_Effects

Caption: Activation of the AMPK signaling pathway by salicylate.

Experimental Protocols

Acetic Acid-Induced Writhing Test (for Analgesic Activity)

Objective: To evaluate the peripheral analgesic activity of a test compound.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are fasted for 18-24 hours before the experiment with free access to water.

  • Animals are divided into groups (n=6-10 per group): vehicle control, positive control (e.g., aspirin), and test compound groups (at least 3 doses).

  • The vehicle, positive control, or test compound is administered orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation cage.

  • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

  • The ED50 (the dose that produces 50% of the maximum analgesic effect) is calculated using a dose-response curve.

Tail Bleeding Time Assay (for Antiplatelet Activity)

Objective: To assess the in vivo effect of a test compound on primary hemostasis.

Animals: Male mice (e.g., C57BL/6, 20-30 g).

Procedure:

  • Animals are anesthetized (e.g., with a mixture of ketamine and xylazine).

  • The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specific time before the assay.

  • The distal 3-5 mm of the tail is transected using a sharp scalpel.

  • The tail is immediately immersed in pre-warmed (37°C) isotonic saline.

  • The time from the tail transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.

  • A cut-off time (e.g., 10-15 minutes) is typically set, and animals that continue to bleed beyond this time are assigned the maximum value.

  • Bleeding times are compared between the vehicle-treated and compound-treated groups. A significant prolongation of bleeding time indicates antiplatelet activity.

References

Comparative analysis of different synthetic routes to 2-(o-Tolylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic methodologies for producing 2-(o-tolylcarbamoyl)benzoic acid, a valuable intermediate in the synthesis of various organic compounds. The following sections detail the primary synthetic pathways, offering quantitative data, comprehensive experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of phthalic anhydride with o-toluidine. This approach is efficient and proceeds under relatively mild conditions. An alternative, though indirect, route involves a Friedel-Crafts acylation, which yields a structural isomer and is presented here for comparative purposes.

Synthetic Route Reaction Conditions Reaction Time Yield (%) Purity Key Advantages Key Disadvantages
Route 1: Phthalic Anhydride and o-Toluidine in THF Reflux in Tetrahydrofuran (THF)1 hour~70-80 (estimated)HighMild conditions, relatively short reaction time.Requires anhydrous solvent.
Route 2: Phthalic Anhydride and o-Toluidine in Acetic Acid Reflux in Glacial Acetic Acid2 hours~80[1]HighDoes not strictly require anhydrous conditions.Longer reaction time compared to THF.
Route 3: Friedel-Crafts Acylation (for p-isomer) Aluminum chloride, Toluene2.5 hours at 90°CHigh (for p-isomer)HighGood for forming C-C bonds.Produces a structural isomer, requires a stoichiometric amount of Lewis acid.[2]

Experimental Protocols

Route 1: Synthesis via Phthalic Anhydride and o-Toluidine in THF

This method is adapted from the synthesis of analogous 2-[(substitutedphenyl)carbamoyl]benzoic acids[3].

Materials:

  • Phthalic anhydride

  • o-Toluidine

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled water

  • Diethyl ether (for purification)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in 30 mL of anhydrous THF.

  • To this solution, add o-toluidine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 50 mL of cold distilled water with gentle stirring.

  • A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent or by washing with diethyl ether to yield a pure, faint brown product[3].

Route 2: Synthesis via Phthalic Anhydride and o-Toluidine in Acetic Acid

This protocol is based on a similar synthesis of 2-[(4'-aminobiphenyl-4-yl) carbamoyl] benzoic acid[1].

Materials:

  • Phthalic anhydride

  • o-Toluidine

  • Glacial Acetic Acid

  • Ice-cold water

Procedure:

  • In a round-bottom flask, suspend phthalic anhydride (1.0 eq) and o-toluidine (1.0 eq) in 50 mL of glacial acetic acid.

  • Heat the mixture to reflux with stirring for 2 hours.

  • After the reflux period, allow the solution to cool to room temperature.

  • Pour the cooled solution into a beaker containing ice, which will cause the product to precipitate.

  • Filter the resulting solid and wash thoroughly with cold water to remove any residual acetic acid.

  • Dry the product to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes.

cluster_0 Route 1: THF Solvent Phthalic Anhydride_1 Phthalic Anhydride Reaction_1 Reflux in THF (1 hr) Phthalic Anhydride_1->Reaction_1 o-Toluidine_1 o-Toluidine o-Toluidine_1->Reaction_1 Workup_1 Precipitation in Water & Filtration Reaction_1->Workup_1 Product_1 This compound Workup_1->Product_1 cluster_1 Route 2: Acetic Acid Solvent Phthalic Anhydride_2 Phthalic Anhydride Reaction_2 Reflux in Acetic Acid (2 hrs) Phthalic Anhydride_2->Reaction_2 o-Toluidine_2 o-Toluidine o-Toluidine_2->Reaction_2 Workup_2 Precipitation on Ice & Filtration Reaction_2->Workup_2 Product_2 This compound Workup_2->Product_2

References

A Comparative Analysis of the Toxicity Profiles: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid versus Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a thorough understanding of a novel compound's safety profile in comparison to existing alternatives is paramount. This guide provides a detailed evaluation of the toxicity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic acid derivative, benchmarked against the widely-used nonsteroidal anti-inflammatory drug (NSAID), aspirin.[1][2][3][4][5][6][7] This comparison is based on available preclinical data and aims to provide an objective assessment for informed decision-making in potential therapeutic development.

Quantitative Toxicity Data Summary

The following table summarizes key quantitative toxicity parameters for both compounds based on available preclinical studies. It is important to note that direct head-to-head studies under identical conditions are limited, and data has been aggregated from various sources.

Toxicity Parameter2-((3-(chloromethyl)benzoyl)oxy)benzoic acidAspirin (Acetylsalicylic Acid)
Acute Oral LD50 (Rat) > 2000 mg/kg[1]ca. 1500 - 1850 mg/kg[8][9][10]
Acute Toxic Dose (Human) Data not available> 150 mg/kg (mild toxicity)[11][12][13]
300-500 mg/kg (severe toxicity)[11][12]
> 500 mg/kg (potentially lethal)[11][12]
Cytotoxicity (IC50) Data not available5 mM (HT-29 human colon adenocarcinoma cells)[14]
~15 µmol/ml (HepG2 human hepatocellular carcinoma cells)[15]
Gastrointestinal Toxicity Reported to have less gastric mucosal damage than aspirin.[1][2][6]A well-known side effect is gastric mucosal damage and bleeding.[1][2][16]
Organ-Specific Toxicity Did not show harmful impact on liver, heart, lung, and kidney morphology and histology in animal models.[4]High doses can lead to renal and hepatic toxicity.[16] In severe cases, it can cause multiple organ failure.[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summaries of typical experimental protocols employed in the assessment of the compounds .

Acute Oral Toxicity Study (as per OECD Guideline 423)

This study is designed to determine the acute oral toxicity (LD50) of a substance.

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used where a group of animals is dosed with a specific amount of the test substance.

  • Administration: The substance is administered orally, usually via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Endpoint: The LD50 is calculated, which is the statistically estimated dose of a chemical that is expected to cause death in 50% of the animals. For 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, the LD50 was determined to be above 2000 mg/kg, indicating a relatively low acute toxicity.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., HT-29, HepG2) are cultured in appropriate media.

  • Treatment: Cells are incubated with various concentrations of the test compound (aspirin or its analogue) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT is added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing solution.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The concentration of the drug that inhibits 50% of cell growth (IC50) is calculated. For aspirin, the IC50 was found to be 5 mM in HT-29 cells after 72 hours of incubation.[14]

Visualizations: Workflows and Signaling Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Toxicity Assessment Workflow A Compound Selection (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, Aspirin) B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Acute Oral Toxicity (LD50) (OECD Guideline) A->C E Data Analysis & Comparison B->E D Organ-Specific Toxicity Assessment (Histopathology) C->D D->E F Toxicity Profile Evaluation E->F

Caption: A simplified workflow for the toxicological evaluation of new chemical entities.

G cluster_1 Aspirin-Induced Apoptosis Pathway (Intrinsic) Aspirin Aspirin Bax Bax (pro-apoptotic) Aspirin->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Aspirin->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of the intrinsic pathway of apoptosis induced by aspirin.

Discussion and Conclusion

The available data suggests that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid may possess a more favorable toxicity profile compared to aspirin, particularly concerning gastrointestinal effects.[1][2] The higher reported LD50 in rats for the novel compound further supports its potential for a wider safety margin in acute overdose scenarios.[1]

Aspirin's toxicity is well-documented and multifaceted, ranging from direct irritation of the gastric mucosa to systemic effects at high doses, including metabolic acidosis and neurotoxicity.[11][17][18] Its ability to induce apoptosis in cancer cells is an area of active research, with mechanisms involving both intrinsic and extrinsic pathways.[15][19]

References

Comparative Analysis of Benzoic Acid Derivatives in Preclinical Screenings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical analysis and comparison of benzoic acid derivatives from recent preclinical screenings. The data presented herein is compiled from publicly available research, offering a comparative overview of the performance of these compounds in various biological assays. Detailed experimental protocols and visual representations of key workflows are included to support researchers, scientists, and drug development professionals in their evaluation of these compounds.

Data Summary

The following tables summarize the quantitative data from the screening of benzoic acid derivatives against different biological targets.

Table 1: Sirtuin Inhibitory Activity of Benzoic Acid Derivatives [1]

CompoundDerivativeTargetMIC (μM)IC50 (mM)% Inhibition at 1.6 mM
5 4-dimethylaminobenzoic acidSir2p200--
SIRT1--25.3
SIRT2--30.3
10 4-(methyl(prop-2-yn-1-yl)amino)benzoic acidSir2p400--
11 4-(diprop-2-yn-1-ylamino)benzoic acidSir2p800--
12 Methyl 4-dimethylaminobenzoateSir2p>1600--
19 4-(trimethylammonio)benzoateSir2p>1600--
20 4-tert-butylbenzoic acidSir2p50--
SIRT1-1.054.8
SIRT2--28.0

Table 2: Anticancer Activity of Benzoic Acid Derivatives [2]

DerivativeCell LineAssayIC50
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 2HeLaMTT100 µM
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 9HeLaMTT10 µM
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its methyl derivativesHuh-7, HepG2, Hela, MCF-7, MDA-MB-468MTTNot specified
Quinazolinone derivative 5MCF-7MTT100 µM/ml
Substituted thiocyanate benzoic acid derivative 8MCF-7MTT100 µM/ml
Substituted thiocyanate benzoic acid derivative 9MCF-7MTT100 µM/ml
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerMTT17.84 µM
Gallic acid–stearylamine conjugateA431 human squamous cancerMTT100 µg/ml
Silver nanoparticles with 4-N-methyl benzoic acidMCF-7MTT42.19 mg/ml
Phenyl-thiazolyl-benzoic acid derivativeHuman NB4, APL, HL-60Cellular toxicity0.001–1 µM
Azulenic retinoid 7Mouse fibroblast C3H/lOT1/2BioassaySignificant response at 10−6 M
Azulenic retinoid 11Mouse fibroblast C3H/lOT1/2BioassaySignificant response at 10−6 M

Experimental Protocols

Yeast Sirtuin (Sir2p) Inhibitor Screening Assay[1]

A genetically modified yeast strain was utilized as a screening tool. The assay defines Sir2p inhibition as the selective death of yeast cells in the presence of 5-fluoroorotic acid (5-FOA). Compounds that cause cell death only on YPD media containing 5-FOA are considered Sir2p inhibitors, while compounds causing cell death on both YPD media with and without 5-FOA are classified as cytotoxic. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that inhibits yeast growth.

SIRT1 and SIRT2 Inhibition Assay[1]

The in vitro inhibitory activities of the benzoic acid derivatives against human SIRT1 and SIRT2 were measured using a fluorometric assay. The assay mixture contained the SIRT enzyme, NAD+, and a fluorogenic acetylated peptide substrate. The reaction was initiated by the addition of the substrate and incubated at 37°C for 30 minutes. The reaction was then stopped by the addition of a developer solution containing nicotinamide and trypsin. The fluorescence intensity was measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated.

MTT Assay for Anticancer Activity[2]

The anticancer potential of the synthesized benzoic acid derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The absorbance of the resulting formazan product, which is proportional to the number of viable cells, is measured using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, was determined.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Sir2p_Inhibition_Screening_Workflow cluster_prep Compound Preparation cluster_screening Yeast-Based Screening cluster_media Growth Media cluster_analysis Data Analysis start Start: Benzoic Acid Derivative Library dissolve Dissolve Compounds (e.g., in DMSO) start->dissolve add_compounds Add Compounds to Wells dissolve->add_compounds plate Plate Genetically Modified Yeast Strain plate->add_compounds media_control YPD Medium add_compounds->media_control Control media_test YPD + 5-FOA Medium add_compounds->media_test Test incubate Incubate Plates observe Observe Yeast Growth incubate->observe result Growth Pattern? observe->result no_growth_both No Growth in Both (Cytotoxic) result->no_growth_both No Growth growth_control Growth in Control, No Growth in Test (Sir2p Inhibitor) result->growth_control Selective Inhibition growth_both Growth in Both (Inactive) result->growth_both No Inhibition SIRT_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis start Start: Prepare Assay Buffer add_enzyme Add SIRT1 or SIRT2 Enzyme start->add_enzyme add_nad Add NAD+ add_enzyme->add_nad add_compound Add Benzoic Acid Derivative (Test) or Vehicle (Control) add_nad->add_compound add_substrate Add Fluorogenic Acetylated Peptide Substrate add_compound->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop/Developer Solution (Nicotinamide + Trypsin) incubate->stop_reaction measure_fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->measure_fluorescence calculate Calculate % Inhibition measure_fluorescence->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 Anticancer_Screening_Logical_Relationship cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in Microplate Wells incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence add_compounds Add Serial Dilutions of Benzoic Acid Derivatives incubate_adherence->add_compounds incubate_treatment Incubate for a Defined Period (e.g., 24-72 hours) add_compounds->incubate_treatment add_mtt Add MTT Reagent to Wells incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt dissolve_formazan Add Solubilizing Agent (e.g., DMSO) incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance with Microplate Reader dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

References

Comparison of the inhibitory effects of benzoic acid derivatives on different enzyme isoforms

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Inhibitory Effects of Benzoic Acid Derivatives on Diverse Enzyme Isoforms

For researchers and professionals in drug development, understanding the nuanced interactions between small molecules and enzyme isoforms is critical for designing selective and effective therapeutic agents. Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the inhibitory effects of various benzoic acid derivatives on different enzyme isoforms, supported by experimental data and detailed protocols.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential of benzoic acid derivatives has been evaluated against several key enzyme families. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes.[1] A study on sheep heart carbonic anhydrase (shCA) revealed the following inhibitory activities for several benzoic acid derivatives:

CompoundIC50 (µM)
3-Aminobenzoic acid36.63
4-Aminobenzoic acid48.78
2-Hydroxybenzoic acid (Salicylic acid)9.85
2-Benzoylbenzoic acid2.15
2,3-Dimethoxybenzoic acid1.88
3,4,5-Trimethoxybenzoic acid1.12
Data sourced from a study on sheep heart carbonic anhydrase.[1]
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The inhibitory effects of a series of synthesized benzoic acid derivatives were compared against standard inhibitors.[2][3]

CompoundIC50 (µM)
Compound 7 (specific structure not detailed)1.09[2]
Compound 9 (specific structure not detailed)2.09[2]
Compound 10 (specific structure not detailed)11.83[2]
Compound 6 (containing a 4-nitro-phenyl group)29.72[2]
Kojic acid (Standard)16.67[2][3]
L-Mimosine (Standard)3.68[2][3]
Data from a study on the synthesis and tyrosinase inhibitory effect of benzoic acid derivatives.[2][3]

Additionally, benzoic acid has been shown to be a competitive inhibitor of the cresolase reaction for all three isozymes of Agaricus bisporus tyrosinase (α, β, and γ).[4] For the catecholase reaction, it acts as a partial uncompetitive inhibitor for the α and β isozymes and a simple competitive inhibitor for the γ-tyrosinase.[4]

Polyphenol Oxidase (PPO) Inhibition

Polyphenol oxidase is a major enzyme responsible for enzymatic browning in fruits and vegetables. A comparative study of benzoic and cinnamic acid derivatives identified benzoic acid as a competitive inhibitor of PPO with an IC50 of 1.425 mmol L-1.[5]

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A structure-activity relationship study of 17 benzoic acid derivatives revealed a range of inhibitory potencies.[6][7][8]

CompoundIC50 (mM)
2,3,4-Trihydroxybenzoic acid17.30 ± 0.73[6][7]
Benzoic acid45.25[9]
4-Methylbenzoic acid52.35 ± 3.31[7]
Data from a structure-activity relationship study of benzoic acid derivatives against porcine pancreatic α-amylase.[6][7] The study highlighted that a hydroxyl group at the 2-position on the benzene ring enhances inhibitory activity.[6]
Sirtuin Inhibition

Sirtuins are a class of histone deacetylases involved in various cellular processes, including aging and metabolism. A study on benzoic acid derivatives as sirtuin inhibitors found that 4-tert-butylbenzoic acid was a weak but selective SIRT1 inhibitor (IC50 ~1.0 mM) and showed inhibitory activity against Sir2p with a minimum inhibitory concentration (MIC) of 50 μM.[10] Compound 20 (4-tert-butylbenzoic acid) inhibited SIRT1 and SIRT2 by 54.8% and 28.0% at 1.6 mM, respectively.[10]

Trans-sialidase Inhibition

Trans-sialidase (TcTS) is an enzyme from the parasite Trypanosoma cruzi, the causative agent of Chagas disease, and is a target for drug development. Several benzoic acid derivatives showed moderate inhibitory activity against TcTS.[11] For instance, compound 18 (ethyl 4-acetamido-3-nitrobenzoate) exhibited 47% inhibition at a concentration of 1 mM.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the enzyme inhibition assays mentioned.

General Enzyme Inhibition Assay Protocol

A standardized protocol for determining enzyme inhibition involves several key steps:

  • Experiment Design : This includes selecting the appropriate catalytic reaction, optimizing conditions (pH, temperature), and determining the concentrations of the active enzyme, substrate, and inhibitor.[12]

  • Controls : Both positive and negative controls are essential. A positive control would be a known inhibitor of the enzyme, while a negative control would be the reaction without any inhibitor.[12]

  • Reaction Initiation and Monitoring : The reaction is typically initiated by the addition of the substrate. The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis : The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is then determined by fitting the data to an appropriate model, such as the Hill equation or the Morrison equation for tight-binding inhibitors.[12]

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on sheep heart carbonic anhydrase were determined by measuring the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate, which can be monitored spectrophotometrically at 348 nm. The IC50 values were calculated from the activity versus inhibitor concentration plots.[1]

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity was determined by measuring the rate of L-DOPA oxidation. The assay mixture typically contains the enzyme, buffer (e.g., phosphate buffer), L-DOPA, and the test compound. The formation of dopachrome is monitored by measuring the absorbance at 475 nm. The percentage of inhibition is calculated, and the IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.[2]

α-Amylase Inhibition Assay

The inhibitory activity against porcine pancreatic α-amylase is determined using a chromogenic substrate, such as 3,5-dinitrosalicylic acid (DNSA). The enzyme and inhibitor are pre-incubated, followed by the addition of a starch solution. The reaction is stopped by adding DNSA reagent, and the mixture is heated. The absorbance is then measured at 540 nm to determine the amount of reducing sugars produced. The IC50 values are calculated from the dose-response curves.[7]

Trans-sialidase (TcTS) Inhibition Assay

A continuous fluorimetric method is used, based on the TcTS-catalyzed hydrolysis of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MuNANA). The release of the fluorescent product, 4-methylumbelliferone, is monitored over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.[11]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay, from initial screening to the determination of the mode of inhibition.

Enzyme_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_dose_response Dose-Response Analysis cluster_mechanism Mechanism of Action Screen Primary Screen (Single Concentration) Hit_ID Hit Identification Screen->Hit_ID > Threshold Inhibition Dose_Resp Dose-Response Assay Hit_ID->Dose_Resp IC50_Calc IC50 Determination Dose_Resp->IC50_Calc Kinetics Enzyme Kinetics (Varying Substrate) IC50_Calc->Kinetics Mode_Inhib Determine Mode of Inhibition (Ki) Kinetics->Mode_Inhib

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Signaling Pathway Example: Melanin Biosynthesis

Benzoic acid derivatives that inhibit tyrosinase interfere with the melanin biosynthesis pathway. The following diagram illustrates the key steps in this pathway.

Melanin_Biosynthesis cluster_pathway Melanin Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation Tyrosinase1 Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Tyrosinase2 Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin Dopachrome->Melanin Tyrosinase_Inhibitor Benzoic Acid Derivatives Tyrosinase_Inhibitor->Tyrosinase1 Inhibition Tyrosinase_Inhibitor->Tyrosinase2

Caption: Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.

References

Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of 2-Aroyl Benzofuran-Based Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of preclinical findings is paramount. This guide provides a comparative overview of the synthesis and biological evaluation of 2-aroyl benzofuran-based hydroxamic acids, a class of compounds with demonstrated potential as anticancer agents. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this document aims to facilitate the independent verification and extension of these important research findings.

The development of novel anticancer therapeutics often involves the design and synthesis of molecules that can selectively target pathways crucial for tumor growth and survival. Among these, 2-aroyl benzofuran-based hydroxamic acids have emerged as a promising scaffold. These compounds are frequently designed as dual inhibitors, targeting both tubulin polymerization and histone deacetylases (HDACs), key players in cell division and gene expression, respectively.[1][2] This guide synthesizes publicly available data to provide a clear and objective comparison of their reported activities and the methods used to determine them.

Comparative Analysis of Biological Activity

The antiproliferative and HDAC inhibitory activities of various 2-aroyl benzofuran-based hydroxamic acids are summarized below. These tables are compiled from multiple studies to provide a broad overview of the structure-activity relationships (SAR) within this compound class.

Antiproliferative Activity

The in vitro cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundA549 (Lung) IC50 (nM)HT-29 (Colon) IC50 (nM)MCF-7 (Breast) IC50 (nM)HeLa (Cervical) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)Reference Compound (CA-4) IC50 (nM)
6a single-digit nMsingle-digit nMsingle-digit nMsimilar to CA-4equipotent to CA-4180 (A549), 3100 (HT-29), 370 (MCF-7)
6c single-digit nMsingle-digit nMsingle-digit nMequipotent to 6a--
6e single-digit nMsingle-digit nMsingle-digit nM---
6g single-digit nMsingle-digit nMsingle-digit nM10-fold more active than CA-4--
11a single-digit nMsingle-digit nMsingle-digit nM10-fold more active than CA-44-fold less active than CA-4-
11c single-digit nMsingle-digit nMsingle-digit nM---
TR187 ------
CA-4 1803100370nanomolar activitynanomolar activity-

Table 1: Comparative antiproliferative activity (IC50) of selected 2-aroyl benzofuran-based hydroxamic acids against various human cancer cell lines.[1][2] CA-4 (Combretastatin A-4) is a reference tubulin-targeting agent.

HDAC Inhibitory Activity

The ability of these compounds to inhibit HDAC enzymes is a key aspect of their proposed dual-action mechanism.

CompoundHDAC Inhibition (HeLa nuclear extract)
6a-g, 6i Negligible at 1 µM
11a, 11c, 11e Negligible at 1 µM
6b, 6f, 6g, 6i Moderate at 10 µM (40-75% residual activity)
TSA Potent (reference pan-HDAC inhibitor)

Table 2: In vitro HDAC inhibitory activity of selected compounds.[1] TSA (Trichostatin A) is a known pan-HDAC inhibitor.

It is noteworthy that while many of the synthesized compounds exhibit potent antiproliferative activity, their HDAC6 inhibitory activity was found to be not significant.[1][2] This suggests that their primary mechanism of anticancer action may be through the inhibition of tubulin polymerization.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the synthesis and biological evaluation are provided below.

Synthesis of 2-Aroyl Benzofuran-Based Hydroxamic Acids

The synthesis of these compounds typically involves a multi-step process. A general workflow is outlined below.

cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Phenols, α-Bromo Acetophenones) intermediate1 2-Aroyl-5-bromobenzofuran Intermediate start->intermediate1 Cyclization coupling Heck or Sonogashira Coupling intermediate1->coupling intermediate2 Acrylic Acid Derivative intermediate2->coupling amide_formation Amide Formation with Protected Hydroxylamine coupling->amide_formation deprotection Deprotection amide_formation->deprotection final_product 2-Aroyl Benzofuran-Based Hydroxamic Acid deprotection->final_product

Caption: General synthetic route for 2-aroyl benzofuran-based hydroxamic acids.

Detailed Synthetic Protocol (Example):

The synthesis of N-hydroxyacrylamide benzofuran derivatives can be achieved through the following steps[1]:

  • Cyclization: Reaction of a substituted 1-(5-bromo-2-hydroxyphenyl)ethanone with an appropriate α-bromo acetophenone in the presence of anhydrous potassium carbonate in refluxing acetonitrile to yield the 2-aroyl-3-methyl-5-bromobenzo[b]furan intermediate.[1]

  • Coupling: A Heck reaction is performed between the bromo-intermediate and tert-butyl acrylate using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3) in a suitable solvent like DMF.[1]

  • Deprotection of the Ester: The tert-butyl ester is removed using trifluoroacetic acid (TFA) to yield the corresponding acrylic acid.[1]

  • Amide Formation: The resulting carboxylic acid is coupled with O-(tetrahydropyran-2-yl)hydroxylamine (THP-ONH2) using a coupling agent such as EDCI and an additive like HOBt in DMF with a base like DIPEA.[1]

  • Final Deprotection: The THP protecting group is removed using acidic conditions (e.g., 4 M HCl in dioxane) to afford the final hydroxamic acid.[1]

For N-hydroxypropiolamide analogues, a Sonogashira coupling reaction is employed instead of the Heck reaction.[1]

In Vitro Antiproliferative Assay (MTT/SRB Assay)

The antiproliferative activity of the compounds is commonly determined using colorimetric assays such as the MTT or SRB assay.[3][4][5]

cluster_assay Antiproliferative Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Serial Dilutions of Compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 staining Add MTT or SRB Reagent incubation2->staining solubilization Solubilize Formazan Crystals (MTT) or Protein-Bound Dye (SRB) staining->solubilization readout Measure Absorbance with a Microplate Reader solubilization->readout calculation Calculate IC50 Values readout->calculation

Caption: Standard workflow for in vitro antiproliferative assays.

Detailed Protocol (MTT Assay Example): [4]

  • Cell Seeding: Human cancer cells (e.g., A549, HT-29, MCF-7) are seeded into 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[4]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[4]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

In Vitro HDAC Inhibition Assay

HDAC inhibitory activity can be assessed using commercially available fluorogenic assay kits.[6][7]

cluster_hdac_assay HDAC Inhibition Assay Workflow setup Prepare Reaction Mixture (Buffer, HDAC Enzyme, Inhibitor) substrate_addition Add Fluorogenic Substrate setup->substrate_addition incubation Incubate at 37°C substrate_addition->incubation development Add Developer to Stop Reaction and Generate Signal incubation->development readout Measure Fluorescence development->readout calculation Calculate Percent Inhibition and IC50 readout->calculation

Caption: General workflow for a fluorometric HDAC inhibition assay.

Detailed Protocol (Fluorometric Assay Example): [6][7]

  • Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing assay buffer, the HDAC enzyme (from a nuclear extract or a recombinant source), and the test compound at various concentrations is prepared.[6][7]

  • Substrate Addition: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to initiate the reaction.[7]

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzyme to deacetylate the substrate.[6][7]

  • Development: A developer solution, often containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction, is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[7]

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6][7]

  • Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (with and without enzyme). IC50 values are then determined from the dose-response curves.[6]

Signaling Pathways

The primary proposed mechanisms of action for this class of compounds are the disruption of microtubule dynamics and the inhibition of histone deacetylases.

cluster_pathway Proposed Signaling Pathways compound 2-Aroyl Benzofuran-Based Hydroxamic Acid tubulin Tubulin Polymerization compound->tubulin Inhibition hdac HDAC Activity compound->hdac Inhibition microtubule Microtubule Disruption tubulin->microtubule histone Histone Hyperacetylation hdac->histone g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest gene_expression Altered Gene Expression histone->gene_expression apoptosis Apoptosis g2m_arrest->apoptosis gene_expression->apoptosis

Caption: Proposed dual-inhibitory mechanism of action.

By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Concurrently, the inhibition of HDACs leads to the hyperacetylation of histones and other proteins, which can alter gene expression patterns, including the upregulation of tumor suppressor genes, ultimately contributing to cell death.[8]

This guide provides a framework for the reproducible synthesis and evaluation of 2-aroyl benzofuran-based hydroxamic acids. By adhering to detailed protocols and utilizing standardized assays, researchers can build upon these findings to further explore the therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-(o-Tolylcarbamoyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(o-Tolylcarbamoyl)benzoic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines.

Hazard Profile of Structurally Related Compounds

To underscore the importance of careful handling, the following table summarizes the known hazards of benzoic acid and 2-benzoylbenzoic acid. It is prudent to assume that this compound may exhibit similar properties.

Hazard StatementBenzoic Acid2-Benzoylbenzoic Acid
Acute Oral Toxicity Harmful if swallowed[4]May be harmful if swallowed[1]
Skin Irritation Causes skin irritation[4]Causes skin irritation[1][2]
Eye Irritation Causes serious eye damage/irritation[4]Causes serious eye irritation[1][2]
Respiratory Irritation May cause respiratory irritation[4]May cause respiratory irritation[2]
Aquatic Hazard Harmful to aquatic lifeNo specific data, but release to the environment should be avoided[2]

Experimental Protocols for Disposal

Proper disposal is a critical final step in any experimental workflow involving this compound. The following protocol outlines the necessary steps for safe disposal.

Personal Protective Equipment (PPE) Requirement:

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure:

StepActionDetailed Instructions
1 Waste Collection Collect waste this compound in its original container or a clearly labeled, sealed container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2 Labeling Ensure the waste container is accurately and legibly labeled with the full chemical name: "Waste this compound".
3 Storage Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and bases.[2]
4 Professional Disposal Arrange for the disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[1] Adhere to all local, state, and federal regulations regarding chemical waste disposal.[5][6]
5 Spill Cleanup In the event of a spill, avoid generating dust.[3] Moisten the spilled material with water and then carefully sweep it into a sealed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete. Do not wash spills into the sewer system.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a sealed, labeled container ppe->collect spill_check Spill Occurred? collect->spill_check cleanup Follow Spill Cleanup Protocol: - Moisten material - Sweep into sealed container - Ventilate and wash area spill_check->cleanup Yes storage Store waste in a designated, secure, and ventilated area spill_check->storage No cleanup->collect disposal Arrange for pickup by licensed hazardous waste disposal service storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(o-Tolylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-(o-Tolylcarbamoyl)benzoic acid. The following guidance is based on the safety data of structurally related compounds, namely Benzoic Acid and 2-Benzoylbenzoic Acid, and should be used as a precautionary guideline. Users should handle this compound with care and perform a risk assessment for their specific use case.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on data for related compounds.

PPE CategorySpecificationStandard Compliance (Example)
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.[1]ANSI Z87.1, EN 166
Hand Protection Chemical-resistant gloves (e.g., Natural rubber).[2] Glove suitability and breakthrough time should be confirmed for the specific laboratory conditions.EN 374
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or significant exposure risk, chemical-resistant overalls may be appropriate.[3]-
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Work in a well-ventilated area or under a chemical fume hood.NIOSH/MSHA, EN 149

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a current Safety Data Sheet for a related compound (e.g., Benzoic Acid or 2-Benzoylbenzoic Acid) is accessible.
  • Verify that the work area is clean, well-ventilated, and that a chemical fume hood is operational if dust generation is anticipated.
  • Locate and ensure the functionality of the nearest eyewash station and safety shower.[4]
  • Assemble all necessary PPE as detailed in the table above.

2. Handling:

  • Wash hands thoroughly before and after handling the compound.
  • Wear all required PPE throughout the handling process.
  • Avoid direct contact with the skin and eyes.[3]
  • Minimize dust generation.
  • Do not eat, drink, or smoke in the handling area.
  • Keep the container tightly closed when not in use.[4]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and sealed container.
  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant.[2][4]
  • Do not allow the chemical to enter drains or waterways.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep1 Review SDS of Related Compound prep2 Ensure Ventilated Workspace prep1->prep2 prep3 Check Safety Equipment (Eyewash, Shower) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Minimize Dust Generation prep4->handle1 handle2 Avoid Contact (Skin, Eyes) handle1->handle2 expo_inhale Inhalation: Move to Fresh Air, Seek Medical Attention handle1->expo_inhale handle3 No Eating, Drinking, or Smoking handle2->handle3 expo_eye Eye Contact: Flush with Water, Seek Medical Attention handle2->expo_eye expo_skin Skin Contact: Wash with Soap & Water, Seek Medical Attention if Irritation Occurs handle2->expo_skin handle4 Keep Container Sealed handle3->handle4 expo_ingest Ingestion: Rinse Mouth, Seek Immediate Medical Attention handle3->expo_ingest disp1 Collect in Labeled, Sealed Container handle4->disp1 End of Use disp2 Dispose via Approved Waste Facility disp1->disp2 disp3 Prevent Entry into Drains disp2->disp3

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.